molecular formula C16H24ClNO B000935 Tolperisone Hydrochloride CAS No. 3644-61-9

Tolperisone Hydrochloride

货号: B000935
CAS 编号: 3644-61-9
分子量: 281.82 g/mol
InChI 键: ZBUVYROEHQQAKL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tolperisone hydrochloride is a centrally acting skeletal muscle relaxant primarily used to treat increased muscle tone associated with neurological disorders such as multiple sclerosis, myelopathy, and spastic paralysis. It works by inhibiting the transmission of nerve impulses in the spinal cord and brain, which helps to reduce muscle stiffness and spasms. Tolperisone has been in clinical use since the 1960s and is available in various forms, including oral tablets and injectable solutions. The drug is generally well-tolerated, with side effects being rare and typically mild, such as dizziness, headache, and gastrointestinal disturbances.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO.ClH/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17;/h6-9,14H,3-5,10-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUVYROEHQQAKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045868
Record name Tolperisone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3644-61-9, 70312-00-4
Record name Tolperisone hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3644-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tolperisone hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003644619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tolperisone hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757872
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tolperisone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4'-dimethyl-3-piperidinopropiophenone hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.797
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOLPERISONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z075K2TIG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Tolperisone Hydrochloride: An In-Depth Technical Guide to its Mechanism of Action on Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolperisone (B1682978) hydrochloride is a centrally acting muscle relaxant that has been in clinical use for decades to treat muscle spasticity and related pain.[1] A key distinguishing feature of tolperisone is its favorable side-effect profile, particularly the low incidence of sedation compared to other centrally acting muscle relaxants.[2] This is attributed to its unique mechanism of action, which primarily involves the modulation of voltage-gated sodium channels (VGSCs). This technical guide provides a comprehensive overview of the molecular interactions between tolperisone and VGSCs, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying pathways to support further research and drug development.

Core Mechanism of Action: State-Dependent Blockade of Voltage-Gated Sodium Channels

Tolperisone exerts its therapeutic effects through the blockade of voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in neurons and muscle cells.[1][2][3] By inhibiting the influx of sodium ions, tolperisone stabilizes neuronal membranes and reduces neuronal hyperexcitability, which is a hallmark of spasticity and neuropathic pain.[2][3]

Signaling Pathway of Tolperisone's Action

The primary mechanism of tolperisone involves direct interaction with voltage-gated sodium channels, leading to a cascade of downstream effects that ultimately result in muscle relaxation and analgesia.

Tolperisone_Signaling_Pathway cluster_neuron Neuron cluster_muscle Muscle tolperisone Tolperisone Hydrochloride nav_channel Voltage-Gated Sodium Channel (Nav) tolperisone->nav_channel Blocks mapk_erk MAPK/ERK Signaling Pathway (Downregulated) tolperisone->mapk_erk Modulates na_influx Na+ Influx (Reduced) action_potential Action Potential Generation & Propagation (Inhibited) na_influx->action_potential Leads to vgcc Voltage-Gated Ca2+ Channel (VGCC) action_potential->vgcc Reduces Depolarization neuronal_excitability Neuronal Hyperexcitability (Reduced) action_potential->neuronal_excitability Contributes to ca_influx Ca2+ Influx (Reduced) neurotransmitter_release Neurotransmitter Release (e.g., Glutamate) (Inhibited) ca_influx->neurotransmitter_release Leads to neurotransmitter_release->neuronal_excitability Contributes to muscle_relaxation Muscle Relaxation & Analgesia neuronal_excitability->muscle_relaxation Results in mapk_erk->neuronal_excitability Influences TEVC_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis oocyte_prep Xenopus laevis Oocyte Preparation crna_injection cRNA Injection (Specific Nav Isoform) oocyte_prep->crna_injection incubation Incubation (2-5 days) crna_injection->incubation tevc_setup Two-Electrode Voltage-Clamp Setup incubation->tevc_setup voltage_protocol Application of Voltage Protocols tevc_setup->voltage_protocol data_acquisition Data Acquisition (Sodium Current) voltage_protocol->data_acquisition baseline Baseline Recording (Control Solution) data_acquisition->baseline data_analysis Data Analysis (IC50, Kinetics) data_acquisition->data_analysis drug_application Tolperisone Application (Cumulative Doses) baseline->drug_application drug_application->data_acquisition Repeat for each dose

References

In-Depth Technical Guide: Molecular Targets of Tolperisone Hydrochloride in the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolperisone (B1682978) hydrochloride is a centrally acting muscle relaxant with a favorable safety profile, notably its low incidence of sedation.[1] Its therapeutic effects in treating spasticity and muscle hypertonia are attributed to a multi-target mechanism of action within the central nervous system (CNS).[1] This technical guide provides a comprehensive overview of the molecular targets of tolperisone, focusing on its interactions with voltage-gated ion channels. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development.

Primary Molecular Targets

The primary molecular targets of tolperisone in the CNS are voltage-gated sodium (NaV) and calcium (CaV) channels.[2][3] By blocking these channels, tolperisone modulates neuronal excitability and inhibits the release of neurotransmitters, leading to its muscle relaxant effects.

Voltage-Gated Sodium Channels (NaV)

Tolperisone exhibits a state-dependent blockade of voltage-gated sodium channels, showing a preference for the inactivated state.[3] This action reduces neuronal hyperexcitability and the propagation of action potentials.

Data Presentation: Inhibition of Voltage-Gated Sodium Channel Isoforms by Tolperisone

Channel IsoformIC50 (µM)Reference
NaV1.2213Hofer et al., 2006[4]
NaV1.3802Hofer et al., 2006[5]
NaV1.4168Hofer et al., 2006[4]
NaV1.5239Hofer et al., 2006[4]
NaV1.6134Hofer et al., 2006[4]
NaV1.7104Hofer et al., 2006[4]
NaV1.849Hofer et al., 2006[3]
Voltage-Gated Calcium Channels (CaV)

Tolperisone and its analogs also inhibit voltage-gated calcium channels, which plays a crucial role in its mechanism of action by presynaptically inhibiting neurotransmitter release from primary afferent endings.[5][6]

Data Presentation: Inhibition of Voltage-Gated Calcium Channels by Tolperisone and its Analogs

CompoundIC50 (mM)Channel State PreferenceOrganism/PreparationReference
Tolperisone1.089Inactivated > Resting > OpenSnail (Achatina fulica) NeuronsNovales-Li et al., 1989[7]
Eperisone (B1215868)0.348Inactivated > Resting > OpenSnail (Achatina fulica) NeuronsNovales-Li et al., 1989[7]
Isoperisone0.226Inactivated > Resting > OpenSnail (Achatina fulica) NeuronsNovales-Li et al., 1989[7]

Note: Data on specific mammalian CaV subtypes are limited in the reviewed literature.

Signaling Pathway

The mechanism of action of tolperisone involves the direct blockade of voltage-gated sodium and calcium channels on presynaptic neurons. This leads to a reduction in sodium and calcium influx, which in turn inhibits the release of excitatory neurotransmitters such as glutamate. The ultimate effect is a decrease in the excitability of postsynaptic motor neurons and a reduction in muscle tone.

Tolperisone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Motor Neuron Tolperisone Tolperisone Hydrochloride NaV Voltage-Gated Na+ Channel Tolperisone->NaV Blocks CaV Voltage-Gated Ca2+ Channel Tolperisone->CaV Blocks Depolarization Postsynaptic Depolarization Vesicle Synaptic Vesicle (Glutamate) CaV->Vesicle Triggers Fusion Release Neurotransmitter Release Receptor Glutamate Receptor Release->Receptor Activates Receptor->Depolarization Leads to MuscleContraction Muscle Contraction Depolarization->MuscleContraction Initiates Patch_Clamp_Workflow start Start cell_prep Cell Preparation (e.g., HEK293 expressing NaV/CaV) start->cell_prep pipette_prep Pipette Preparation (Borosilicate glass, 2-5 MΩ resistance) cell_prep->pipette_prep seal Gigaohm Seal Formation (>1 GΩ) pipette_prep->seal whole_cell Establish Whole-Cell Configuration seal->whole_cell baseline Record Baseline Channel Currents whole_cell->baseline application Bath Application of Tolperisone Hydrochloride baseline->application recording Record Channel Currents in Presence of Tolperisone application->recording analysis Data Analysis (IC50 determination) recording->analysis end End analysis->end Neurotransmitter_Release_Workflow start Start synaptosome_prep Preparation of Synaptosomes from Rat Brain start->synaptosome_prep preincubation Pre-incubation with This compound synaptosome_prep->preincubation depolarization Depolarization-induced Neurotransmitter Release (e.g., with 4-Aminopyridine) preincubation->depolarization sample_collection Collection of Superfusate depolarization->sample_collection quantification Quantification of Glutamate (e.g., HPLC) sample_collection->quantification analysis Data Analysis (Inhibition of release) quantification->analysis end End analysis->end

References

The Pharmacokinetic Profile and Metabolic Fate of Tolperisone Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolperisone (B1682978) hydrochloride is a centrally acting muscle relaxant utilized in the therapeutic management of spasticity and muscle spasms.[1] Its clinical efficacy is intrinsically linked to its pharmacokinetic (PK) and metabolic profile. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of tolperisone hydrochloride in vivo, with a focus on its metabolic pathways, the enzymes involved, and the analytical methodologies used for its quantification.

Pharmacokinetics of this compound

Tolperisone is characterized by rapid absorption following oral administration, with peak plasma concentrations (Tmax) typically reached within 0.5 to 1.5 hours.[2][3] However, it exhibits low oral bioavailability, estimated to be around 20%, which is attributed to a significant first-pass metabolism in the liver.[2][3] The presence of a high-fat meal has been shown to increase the bioavailability of orally administered tolperisone by approximately 100% and the peak plasma concentration by about 45%.[2] The elimination half-life of tolperisone is relatively short, ranging from 1.5 to 2.5 hours.[3][4]

Quantitative Pharmacokinetic Parameters

The pharmacokinetic parameters of this compound exhibit considerable interindividual variability, which has been partly attributed to genetic polymorphisms of metabolizing enzymes.[1] The following table summarizes key pharmacokinetic parameters reported in healthy human volunteers after oral administration.

ParameterValueStudy Population/DosageReference
Tmax (h) 0.90 ± 0.3115 healthy male Korean volunteers[3]
0.5 - 1.5General population[2]
Cmax (ng/mL) 64.2 - 784.915 healthy male Korean volunteers[3]
AUC0-∞ (ng·h/mL) 125.9 - 1,241.315 healthy male Korean volunteers[3]
Half-life (t½) (h) 1.00 ± 0.2815 healthy male Korean volunteers[3]
1.5 - 2.5General population[3][4]
Bioavailability (%) ~20General population[2]

Metabolic Pathways of this compound

Tolperisone undergoes extensive metabolism, primarily in the liver. The main metabolic pathway is methyl-hydroxylation, leading to the formation of hydroxymethyl-tolperisone.[1][5] This process is predominantly mediated by the cytochrome P450 enzyme CYP2D6.[1][5] Other cytochrome P450 isoenzymes, including CYP2C19, CYP2B6, and CYP1A2, also contribute to a lesser extent to its metabolism.[5] In addition to P450-dependent pathways, tolperisone also undergoes P450-independent microsomal biotransformation, with evidence suggesting the involvement of a microsomal reductase in carbonyl reduction.[5]

Genetic polymorphisms in CYP2D6 and CYP2C19 have been shown to significantly impact the pharmacokinetics of tolperisone, leading to wide interindividual variations in plasma concentrations.

Key Metabolites

Several metabolites of tolperisone have been identified, primarily through liquid chromatography-mass spectrometry (LC-MS). The major metabolites are formed through hydroxylation and carbonyl reduction.

  • M1 (m/z 261): Hydroxymethyl-tolperisone, the main metabolite formed by methyl-hydroxylation.[5]

  • Carbonyl-reduced parent compound (m/z 247): Formed through the reduction of the carbonyl group of tolperisone.[5]

  • Carbonyl-reduced M1 (m/z 263): The carbonyl-reduced form of the primary metabolite, M1.[5]

Metabolic Pathway of this compound

Tolperisone_Metabolism Tolperisone Tolperisone (m/z 245) M_hydroxyl Hydroxymethyl-tolperisone (M1) (m/z 261) Tolperisone->M_hydroxyl CYP2D6 (major) CYP2C19, CYP1A2 M_carbonyl_reduced Carbonyl-reduced Tolperisone (m/z 247) Tolperisone->M_carbonyl_reduced Microsomal Reductase M_hydroxyl_carbonyl_reduced Carbonyl-reduced Hydroxymethyl-tolperisone (m/z 263) M_hydroxyl->M_hydroxyl_carbonyl_reduced Microsomal Reductase

Caption: Metabolic pathway of this compound.

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of this compound using human liver microsomes (HLM).

1. Incubation Mixture Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • In a microcentrifuge tube, combine pooled human liver microsomes (e.g., 0.2-0.5 mg/mL protein), a phosphate (B84403) buffer (e.g., 100 mM, pH 7.4), and this compound at the desired final concentration.

  • Pre-incubate the mixture at 37°C for a few minutes.

2. Initiation of Metabolic Reaction:

  • Initiate the reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubate the reaction mixture at 37°C with gentle shaking.

3. Sample Collection and Termination:

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the incubation mixture.

  • Terminate the reaction by adding a cold organic solvent, such as acetonitrile (B52724), which also serves to precipitate the microsomal proteins.

4. Sample Processing and Analysis:

  • Centrifuge the terminated reaction mixtures to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase used for LC-MS analysis.

  • Analyze the samples using a validated LC-MS/MS method to identify and quantify the parent drug and its metabolites.

Workflow for In Vitro Metabolism Study

in_vitro_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Incubation Mixture (Tolperisone, HLM, Buffer) C Pre-incubate at 37°C A->C B Prepare NADPH-regenerating system D Initiate reaction with NADPH system B->D C->D E Incubate at 37°C with shaking D->E F Collect samples at time points E->F G Terminate reaction (Acetonitrile) F->G H Centrifuge and collect supernatant G->H I Evaporate and reconstitute H->I J LC-MS/MS Analysis I->J

Caption: Experimental workflow for an in vitro metabolism study.

Bioanalytical Method for Tolperisone in Human Plasma by RP-HPLC

A common method for the quantification of tolperisone in human plasma is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

1. Sample Preparation (Protein Precipitation):

  • To a known volume of human plasma, add a precipitating agent such as acetonitrile.

  • Vortex the mixture to ensure thorough mixing and precipitation of plasma proteins.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the clear supernatant to a new tube.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) is used. The pH is often adjusted to be acidic.

  • Flow Rate: A constant flow rate, typically around 1.0 mL/min, is maintained.

  • Detection: UV detection is commonly performed at a wavelength where tolperisone shows significant absorbance, such as 262 nm.

3. Quantification:

  • An internal standard is often used to improve the accuracy and precision of the method.

  • A calibration curve is constructed by analyzing standard solutions of tolperisone at different concentrations.

  • The concentration of tolperisone in the plasma samples is determined by comparing the peak area of tolperisone to that of the internal standard and interpolating from the calibration curve.

Bioanalytical Method Validation Workflow

bioanalytical_workflow cluster_method_dev Method Development cluster_validation Method Validation (ICH Guidelines) cluster_application Application A Optimize Chromatographic Conditions B Develop Sample Preparation Procedure A->B C Specificity & Selectivity B->C D Linearity & Range C->D E Accuracy & Precision D->E F Limit of Detection (LOD) & Limit of Quantification (LOQ) E->F G Robustness & Stability F->G H Analysis of Study Samples G->H

Caption: Workflow for bioanalytical method validation.

Conclusion

This technical guide has provided a detailed overview of the pharmacokinetics and metabolic pathways of this compound. The drug is characterized by rapid absorption, low bioavailability due to extensive first-pass metabolism, and a short half-life. Metabolism is primarily driven by CYP2D6-mediated hydroxylation, with contributions from other CYPs and P450-independent pathways. The significant interindividual variability in its pharmacokinetics is largely explained by genetic polymorphisms of these metabolizing enzymes. The detailed experimental protocols and workflows provided herein offer a practical guide for researchers involved in the study of tolperisone and other xenobiotics. A thorough understanding of these ADME properties is crucial for the rational design of clinical studies and the optimization of therapeutic regimens involving this compound.

References

An In-depth Technical Guide to the Synthesis and Chemical Characterization of Tolperisone Hydrochloride Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, separation, and chemical characterization of the enantiomers of Tolperisone (B1682978) hydrochloride. Tolperisone, a centrally acting muscle relaxant, possesses a single chiral center, and therefore, exists as a pair of enantiomers, (R)- and (S)-Tolperisone. This document details the experimental protocols for the synthesis of the racemic mixture and the subsequent separation of the enantiomers, along with a thorough examination of their analytical and spectroscopic properties.

Synthesis of Racemic Tolperisone Hydrochloride

The most common and industrially scalable method for the synthesis of racemic this compound is the Mannich reaction.[1][2] This three-component condensation reaction involves an active hydrogen compound (p-methyl propiophenone), formaldehyde, and a secondary amine (piperidine).[3]

Experimental Protocol: Mannich Reaction

A widely used procedure for the synthesis of racemic this compound is as follows:[1][2]

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, reflux condenser, and a dropping funnel, combine p-methyl propiophenone, piperidine (B6355638) hydrochloride, and paraformaldehyde in a solvent such as isopropanol.[1]

  • Reaction Conditions: Heat the mixture to an internal temperature of 90-100 °C and maintain the reaction for approximately 5 hours with continuous stirring.[1]

  • Work-up and Isolation: After the reaction is complete, cool the mixture to 20-30 °C. The addition of a mixture of acetone (B3395972) and isopropyl ether will precipitate the crude this compound.[1] The crude product is then collected by filtration.[1]

  • Purification: The crude product is purified by recrystallization. A common solvent system for recrystallization is absolute ethanol.[1] The crude material is dissolved in hot ethanol, followed by hot filtration to remove any insoluble impurities. The filtrate is then cooled to 25-35 °C to induce crystallization. The purified crystals of this compound are then isolated by filtration and dried under vacuum.[1][4]

Diagram of the Synthesis Pathway of Racemic this compound

Synthesis_Pathway p_methyl_propiophenone p-Methyl Propiophenone isopropanol Isopropanol (Solvent) 90-100 °C, 5h p_methyl_propiophenone->isopropanol piperidine_hcl Piperidine Hydrochloride piperidine_hcl->isopropanol paraformaldehyde Paraformaldehyde paraformaldehyde->isopropanol racemic_tolperisone_hcl_crude Racemic Tolperisone Hydrochloride (Crude) isopropanol->racemic_tolperisone_hcl_crude recrystallization Recrystallization (Absolute Ethanol) racemic_tolperisone_hcl_crude->recrystallization racemic_tolperisone_hcl_pure Purified Racemic This compound recrystallization->racemic_tolperisone_hcl_pure

Caption: Mannich reaction for the synthesis of racemic this compound.

Enantiomeric Separation

The separation of the (R)- and (S)-enantiomers of Tolperisone is typically achieved by chiral High-Performance Liquid Chromatography (HPLC). Polysaccharide-based chiral stationary phases have proven to be effective for this separation.[5]

Experimental Protocol: Chiral HPLC Separation

A reported method for the successful enantiomeric separation of Tolperisone is as follows:[5]

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Chiral Column: Chiralcel OZ-RH, which contains cellulose (B213188) tris(3-chloro-4-methylphenylcarbamate) as the chiral selector.[5]

  • Mobile Phase: A mixture of 20 mM ammonium (B1175870) acetate (B1210297) in water (pH 8.0) and acetonitrile (B52724) in a 70:30 (v/v) ratio.[5]

  • Flow Rate: A typical flow rate for analytical separations is 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm or 260 nm is suitable.

  • Elution Order: Under these conditions, the (R)-enantiomer has been observed to elute before the (S)-enantiomer.[5]

Workflow for Chiral Separation of Tolperisone Enantiomers

Chiral_Separation_Workflow racemic_tolperisone Racemic Tolperisone Hydrochloride Solution hplc_system Chiral HPLC System (Chiralcel OZ-RH column) racemic_tolperisone->hplc_system separation_process Elution with ACN/Ammonium Acetate hplc_system->separation_process detection UV Detection (254/260 nm) separation_process->detection r_enantiomer (R)-Tolperisone (First Eluting Peak) detection->r_enantiomer s_enantiomer (S)-Tolperisone (Second Eluting Peak) detection->s_enantiomer

Caption: Workflow for the enantiomeric separation of Tolperisone by chiral HPLC.

Chemical Characterization of this compound Enantiomers

A comprehensive chemical characterization is essential to confirm the identity, purity, and stereochemistry of the separated enantiomers.

Physicochemical Properties
PropertyRacemic this compound(R)-Tolperisone Hydrochloride(S)-Tolperisone Hydrochloride
Melting Point (°C) 167 - 174[6][7]Data not availableData not available
Specific Rotation ([α]D) Optically inactiveNegative (-)Positive (+)
Spectroscopic Analysis

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The 1H and 13C NMR spectra of the enantiomers are expected to be identical in an achiral solvent.

13C NMR Data for this compound: A 13C NMR spectrum for this compound has been reported, showing characteristic peaks for the aromatic and aliphatic carbons.[8]

IR spectroscopy can be used to identify the functional groups present in the Tolperisone molecule, such as the carbonyl group and the aromatic ring. Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The IR spectra and mass spectra of the two enantiomers are expected to be identical.

Circular dichroism spectroscopy is a key technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. The CD spectra of the (R)- and (S)-enantiomers of Tolperisone will be mirror images of each other. Based on CD spectroscopy and Snatzke's chirality rule for nonplanar benzoyl chromophores, the (-)-enantiomer of this compound has been predicted to have the (R) absolute configuration.[9]

Absolute Configuration

The definitive determination of the absolute configuration of a chiral molecule is achieved through single-crystal X-ray crystallography.[10] While the absolute configuration of (-)-Tolperisone hydrochloride has been predicted to be (R) based on spectroscopic methods, to date, no published study has confirmed this assignment through X-ray crystallographic analysis of the individual enantiomers.[9]

Logical Relationship for Absolute Configuration Determination

Absolute_Configuration enantiomer_separation Separated Enantiomers cd_spectroscopy Circular Dichroism Spectroscopy enantiomer_separation->cd_spectroscopy xray_crystallography Single-Crystal X-ray Crystallography enantiomer_separation->xray_crystallography prediction Prediction of Absolute Configuration ((R) for (-)) cd_spectroscopy->prediction definitive_confirmation Definitive Confirmation of Absolute Configuration prediction->definitive_confirmation xray_crystallography->definitive_confirmation

Caption: Methods for determining the absolute configuration of Tolperisone enantiomers.

Quantitative Analysis

Validated analytical methods are crucial for the quality control of this compound and its enantiomers.

HPLC Method for Purity Analysis

A reversed-phase HPLC method is commonly used to determine the purity of this compound and to quantify any process-related impurities.

ParameterDescription
Column C18 stationary phase
Mobile Phase A mixture of an acidic buffer (e.g., phosphate (B84403) or citrate) and an organic modifier (e.g., acetonitrile or methanol)
Flow Rate Typically 1.0 mL/min
Detection UV at approximately 254 nm or 260 nm
Enantioselective LC-MS/MS Method

For the determination of individual enantiomers in biological matrices, a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed.[11]

ParameterDescription
Chiral Column Cellulose Tris(4-chloro-3-methylphenylcarbamate)
Mobile Phase Acetonitrile and 10 mM ammonium acetate
Detection Mass spectrometric detection
Linearity 0.2 to 20 ng/mL for each enantiomer in rat plasma[11]

Conclusion

This technical guide has outlined the key aspects of the synthesis and chemical characterization of this compound enantiomers. The synthesis of the racemic mixture via the Mannich reaction is a well-established process. The separation of the enantiomers can be effectively achieved using chiral HPLC. While the absolute configuration of the (-)-enantiomer has been predicted to be (R) through chiroptical methods, a definitive confirmation by X-ray crystallography is yet to be reported. The provided experimental protocols and analytical data serve as a valuable resource for researchers and professionals involved in the development and analysis of Tolperisone and its enantiomerically pure forms.

References

The Dawn of a New Muscle Relaxant: The Initial Discovery and Development of Tolperisone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Scientific Journey

Abstract

This technical guide delves into the initial discovery and early development of Tolperisone (B1682978), a centrally acting skeletal muscle relaxant. First synthesized in 1956 at the Gedeon Richter Pharmaceutical Works in Hungary, Tolperisone emerged from research aimed at identifying novel compounds with central nervous system activity. This document details the seminal preclinical and early clinical research that established its pharmacological profile, elucidated its initial proposed mechanism of action, and paved the way for its clinical use. We present a compilation of the available quantitative data from these foundational studies, detailed experimental protocols from key early investigations, and visualizations of the early conceptualization of its mechanism and development pathway. This guide is intended for researchers, scientists, and drug development professionals interested in the history and foundational science of muscle relaxant pharmacology.

Introduction: The Quest for a Novel Myorelaxant

In the mid-20th century, the therapeutic landscape for muscle hypertonia and spasticity was limited, with existing agents often accompanied by significant sedative side effects. This created a clinical need for a muscle relaxant with a more favorable safety profile. Researchers at Gedeon Richter in Hungary embarked on a program to synthesize and screen novel compounds for central nervous system effects, leading to the synthesis of 2-methyl-1-(4-methylphenyl)-3-(1-piperidyl)propan-1-one, which would come to be known as Tolperisone, in 1956.[1]

The initial pharmacological screening of Tolperisone revealed a unique profile. The first pharmacological evaluation, reported in 1958 by Nádor and Pórszász, highlighted its central anti-nicotine action without parasympatholytic activity.[1] Subsequent detailed characterization by Pórszász and colleagues established its potent inhibitory effects on spinal reflexes, suggesting a central mechanism of action.[1] These early findings positioned Tolperisone as a promising new therapeutic agent for the management of pathological muscle tone.

Preclinical Pharmacology: Unraveling the Mechanism of Action

The foundational preclinical research on Tolperisone was conducted in various animal models to characterize its muscle relaxant properties and elucidate its mechanism of action.

Early In Vivo Studies

Initial in vivo experiments in mice, rats, and cats demonstrated Tolperisone's efficacy in models of muscle hypertonia and convulsions.

  • Inhibition of Spontaneous and Induced Motor Activity: In mice, Tolperisone was shown to inhibit spontaneous movement and methamphetamine-induced hyperactivity with an ED50 of approximately 50 mg/kg (s.c.).[2]

  • Anticonvulsant Activity: The compound exhibited protective effects against convulsions induced by pentylenetetrazol, nicotine, and maximum electric shock.[2] Notably, it did not prevent convulsions induced by strychnine (B123637), suggesting a mechanism of action distinct from glycine (B1666218) receptor antagonism.[2]

  • Inhibition of Spinal Reflexes: In spinal cats, intravenous administration of Tolperisone at doses of 2.5-10 mg/kg dose-dependently inhibited both monosynaptic and polysynaptic ventral root reflexes.[1][3] This was a key finding that pointed towards its primary action within the spinal cord.

  • Effect on Decerebrate Rigidity: Tolperisone was effective in reducing decerebrate rigidity in cats at intravenous doses of 5-10 mg/kg, a classic model for spasticity.[2]

Early Proposed Mechanism of Action

Based on the initial preclinical data, the early proposed mechanism of action for Tolperisone centered on its ability to depress spinal reflex activity. The leading hypotheses from this era were:

  • Membrane-Stabilizing Effect: The structural similarity of Tolperisone to the local anesthetic lidocaine (B1675312) led to the hypothesis of a shared membrane-stabilizing action. This was thought to reduce neuronal excitability in the spinal cord.

  • Inhibition of Reticular Formation: It was suggested that Tolperisone might act on the reticular formation in the brainstem, a key area for the control of muscle tone.

  • Blockade of Voltage-Gated Ion Channels: While the specific channels were not fully characterized at the time, the membrane-stabilizing effects implied an interaction with ion channels, which was later confirmed to be the blockade of voltage-gated sodium and calcium channels.

The early researchers concluded that Tolperisone's muscle relaxant effect was primarily due to its inhibitory action on polysynaptic and monosynaptic reflexes at the spinal level.

Quantitative Data from Early Preclinical Studies

The following tables summarize the available quantitative data from the initial preclinical evaluations of Tolperisone. It is important to note that accessing detailed quantitative data from publications of that era can be challenging.

Parameter Animal Model Value Reference
ED50 (Inhibition of Spontaneous Movement) Mouse~50 mg/kg (s.c.)[2]
Effective Dose (Inhibition of Ventral Root Reflexes) Spinal Cat2.5-10 mg/kg (i.v.)[1][3]
Effective Dose (Reduction of Decerebrate Rigidity) Cat5-10 mg/kg (i.v.)[2]

Table 1: Early In Vivo Efficacy Data for Tolperisone.

Experimental Protocols of Key Early Investigations

Strychnine-Induced Hyperreflexia
  • Objective: To assess the ability of Tolperisone to counteract the effects of a glycine receptor antagonist.

  • Animal Model: Rats.

  • Methodology:

    • Animals were administered a sub-convulsive dose of strychnine (e.g., 20 µg/kg, i.v.) to induce a state of hyperreflexia.[1]

    • Tolperisone was then administered intravenously at various doses.

    • The degree of hyperreflexia was assessed by observing the response to tactile or auditory stimuli. The ability of Tolperisone to normalize the exaggerated reflexes was recorded.

Decerebrate Rigidity Model
  • Objective: To evaluate the effect of Tolperisone on a model of spasticity.

  • Animal Model: Cats.

  • Methodology:

    • Decerebration was performed by transecting the brainstem at the intercollicular level, leading to the development of extensor hypertonus in all four limbs.

    • The degree of rigidity was quantified by measuring the resistance of the limbs to passive flexion.

    • Tolperisone was administered intravenously (e.g., 5-10 mg/kg).[2]

    • Changes in muscle tone were measured at set intervals following drug administration.

Early Clinical Development

Following the promising preclinical results, Tolperisone was introduced into clinical practice in the 1960s for the treatment of pathologically increased muscle tone.[1]

Initial Clinical Trials

The first randomized, double-blind, placebo-controlled clinical trial was conducted by Pratzel and colleagues. This study demonstrated the efficacy and safety of Tolperisone (300 mg daily for 21 days) in patients with painful reflex muscle spasms.[1] The trial reported a significant improvement in the pressure pain threshold in the Tolperisone group compared to placebo.

Early Pharmacokinetic and Safety Profile in Humans

Early clinical experience and studies indicated that Tolperisone was well-tolerated, with a notable lack of the sedative effects commonly associated with other centrally acting muscle relaxants. Initial pharmacokinetic assessments revealed that Tolperisone is rapidly absorbed, with peak plasma concentrations reached within 0.5 to 1 hour. It undergoes extensive metabolism, and the elimination half-life was determined to be approximately 1.5 to 2.5 hours.

Visualizations

Initial Proposed Mechanism of Action

Tolperisone_Early_Mechanism Tolperisone Tolperisone Reticular_Formation Reticular Formation Tolperisone->Reticular_Formation Spinal_Cord Spinal Cord Tolperisone->Spinal_Cord Primary Site of Action Descending_Pathways Descending Motor Pathways Reticular_Formation->Descending_Pathways Spinal_Interneurons Spinal Interneurons Descending_Pathways->Spinal_Interneurons Alpha_Motor_Neuron Alpha Motor Neuron Spinal_Interneurons->Alpha_Motor_Neuron Inhibition of Reflex Arc Muscle_Contraction Muscle Contraction Alpha_Motor_Neuron->Muscle_Contraction Reduced Firing

Caption: Early conceptualization of Tolperisone's mechanism of action.

Experimental Workflow: Decerebrate Rigidity Model

Decerebrate_Rigidity_Workflow Start Start: Animal Preparation Decerebration Intercollicular Decerebration Start->Decerebration Rigidity_Development Development of Extensor Rigidity Decerebration->Rigidity_Development Baseline_Measurement Baseline Measurement of Muscle Tone Rigidity_Development->Baseline_Measurement Tolperisone_Admin Administer Tolperisone (i.v.) Baseline_Measurement->Tolperisone_Admin Post_Dose_Measurement Measure Muscle Tone at Intervals Tolperisone_Admin->Post_Dose_Measurement Data_Analysis Data Analysis: Change in Muscle Tone Post_Dose_Measurement->Data_Analysis

Caption: Workflow for evaluating Tolperisone in the decerebrate cat model.

Tolperisone Development Milestones

Tolperisone_Development_Timeline Synthesis 1956: Synthesis at Gedeon Richter First_Eval 1958: First Pharmacological Evaluation (Nádor & Pórszász) Synthesis->First_Eval Preclinical_Char Early 1960s: Preclinical Characterization (Pórszász et al.) First_Eval->Preclinical_Char Clinical_Intro 1960s: Introduction into Clinical Practice Preclinical_Char->Clinical_Intro First_RCT Post-1960s: First Randomized Controlled Trial (Pratzel et al.) Clinical_Intro->First_RCT

Caption: Key milestones in the initial discovery and development of Tolperisone.

Conclusion

The initial discovery and development of Tolperisone represent a significant advancement in muscle relaxant therapy. From its synthesis in 1956, the early preclinical research rapidly established its profile as a centrally acting muscle relaxant with a primary site of action in the spinal cord. The foundational studies, though lacking the detailed quantitative reporting standards of modern pharmacology, provided compelling evidence of its efficacy in relevant animal models and hinted at a mechanism involving membrane stabilization and reflex inhibition. The early clinical introduction of Tolperisone in the 1960s was supported by a favorable side-effect profile, particularly the low incidence of sedation. This pioneering work laid the groundwork for decades of clinical use and further research that has continued to refine our understanding of this important therapeutic agent.

References

Tolperisone Hydrochloride: An In-depth Technical Guide on its Effects on Mono- and Polysynaptic Reflexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolperisone (B1682978) hydrochloride is a centrally acting muscle relaxant with a well-established clinical profile for the treatment of neuromuscular spasticity and painful muscle spasms. Its efficacy is rooted in its distinct mechanism of action at the level of the spinal cord and brainstem, where it modulates the excitability of both mono- and polysynaptic reflex pathways. This technical guide provides a comprehensive analysis of the effects of tolperisone on these spinal reflexes, presenting key quantitative data from pivotal preclinical studies, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows. The primary mode of action of tolperisone involves the blockade of voltage-gated sodium and calcium channels, which presynaptically inhibits the release of excitatory neurotransmitters, thereby attenuating neuronal hyperexcitability without the sedative effects commonly associated with other centrally acting muscle relaxants.[1][2][3][4][5] This document aims to serve as a detailed resource for researchers and professionals in the field of drug development and neuroscience.

Introduction

Spinal reflexes are fundamental components of the motor system, and their hyperexcitability is a hallmark of conditions such as spasticity following stroke, spinal cord injury, and multiple sclerosis. Tolperisone hydrochloride has been demonstrated to effectively suppress this hyperexcitability.[3][6][7] This guide delves into the specific actions of tolperisone on both the simple, single-synapse monosynaptic reflex arc and the more complex, multi-neuronal polysynaptic reflex pathways.

Mechanism of Action

Tolperisone exerts its inhibitory effects on spinal reflexes primarily through a "membrane-stabilizing" action.[4] This is achieved by blocking voltage-gated sodium (Na+) and calcium (Ca2+) channels in a state- and frequency-dependent manner.[1][2][3][8] The key steps in its mechanism of action are:

  • Blockade of Voltage-Gated Sodium Channels: Tolperisone preferentially binds to the inactivated state of voltage-gated Na+ channels on the presynaptic terminals of primary afferent neurons and within the spinal cord.[1] This prolongs the refractory period of the neuron, reducing its ability to fire high-frequency action potentials.

  • Inhibition of Voltage-Gated Calcium Channels: The drug also blocks N- and P/Q-type voltage-gated Ca2+ channels at presynaptic terminals.[1] This action is crucial as it directly reduces the influx of calcium ions that is necessary to trigger the release of excitatory neurotransmitters, such as glutamate, into the synaptic cleft.

  • Presynaptic Inhibition: By limiting neurotransmitter release from the primary afferent fibers, tolperisone effectively dampens the excitatory postsynaptic potentials (EPSPs) generated in the post-synaptic neurons (e.g., alpha motor neurons).[1] This presynaptic inhibition is a key factor in its ability to suppress both mono- and polysynaptic reflexes.

Tolperisone_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Tolperisone Tolperisone HCl Na_Channel Voltage-Gated Na+ Channel Tolperisone->Na_Channel Blocks Ca_Channel Voltage-Gated Ca2+ Channel Tolperisone->Ca_Channel Blocks Vesicle Synaptic Vesicle (Glutamate) Ca_Channel->Vesicle Inhibits Ca2+ influx Release Neurotransmitter Release Vesicle->Release Reduces Receptor Glutamate Receptor EPSP Reduced EPSP Receptor->EPSP Leads to Reflex Inhibition of Reflex Arc EPSP->Reflex Results in

Caption: Experimental workflow for in vitro spinal cord reflex recording.
In Vivo Spinal Reflex Recording (Rat)

This protocol is based on studies examining the effects of systemically administered drugs on spinal reflexes in anesthetized animals.

1. Animal Preparation:

  • Species: Adult Sprague-Dawley rats.

  • Anesthesia: Anesthesia is induced and maintained throughout the experiment (e.g., with a combination of urethane (B1682113) and α-chloralose).

  • Surgical Preparation: A laminectomy is performed to expose the lumbar spinal cord. The animal is often decerebrated or spinalized to eliminate supraspinal influences.

2. Stimulation and Recording:

  • Nerve Stimulation: A peripheral nerve (e.g., the tibial nerve) is dissected and placed on stimulating electrodes.

  • Reflex Recording: The evoked reflex activity is recorded from a ventral root or directly from a muscle using electromyography (EMG).

  • Electrode Placement: Bipolar silver-wire electrodes are commonly used for both stimulation and recording.

3. Data Acquisition:

  • The recorded signals are amplified, filtered, and displayed on an oscilloscope.

  • The data is digitized and stored for later analysis.

4. Drug Administration:

  • This compound is administered intravenously (i.v.) at the desired dose.

  • The effects on the amplitude of the monosynaptic (H-reflex or MSR) and polysynaptic reflexes are recorded over time.

Conclusion

This compound is a potent inhibitor of both mono- and polysynaptic spinal reflexes. Its primary mechanism of action, the blockade of voltage-gated sodium and calcium channels, leads to a presynaptic reduction in excitatory neurotransmitter release. This targeted action within the spinal cord allows for the effective suppression of reflex hyperexcitability, providing a therapeutic benefit in conditions characterized by spasticity and muscle spasms, with a favorable side-effect profile that distinguishes it from other centrally acting muscle relaxants. The quantitative data and detailed methodologies presented in this guide offer a valuable resource for further research and development in the field of neuromuscular pharmacology.

References

In-Vitro Investigation of Tolperisone's Membrane-Stabilizing Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Tolperisone (B1682978) is a centrally acting muscle relaxant distinguished by a favorable safety profile, notably a low incidence of sedation.[1] Its therapeutic effects are primarily attributed to its significant membrane-stabilizing activity. This technical guide provides an in-depth overview of the in-vitro investigation of these properties, focusing on Tolperisone's molecular interactions with voltage-gated ion channels. We present a consolidation of quantitative data from key studies, detailed experimental protocols for reproducing and expanding upon this research, and visual diagrams of the core mechanisms and workflows. This document is intended for researchers, scientists, and drug development professionals in the fields of pharmacology and neuroscience.

Molecular Mechanism of Membrane Stabilization

Tolperisone exerts its membrane-stabilizing effect by acting as a blocker of voltage-gated ion channels, a mechanism it shares with local anesthetics like lidocaine.[2][3] The primary molecular targets are voltage-gated sodium (Na+) channels and, to a lesser extent, voltage-gated calcium (Ca2+) channels.[3][4][5]

By physically obstructing these channels, Tolperisone inhibits the influx of sodium and calcium ions that is necessary for neuronal depolarization.[3] This action increases the threshold for firing an action potential, thereby reducing neuronal excitability and dampening the transmission of nerve impulses that lead to increased muscle tone and pain perception.[3] Studies on isolated nerve preparations have demonstrated that Tolperisone can reversibly depress voltage-dependent sodium currents, directly confirming its role as a membrane stabilizer.[2]

cluster_membrane Neuronal Membrane Na_Channel Voltage-Gated Na+ Channel Ca_Channel Voltage-Gated Ca2+ Channel Tolperisone Tolperisone Block Channel Blockade Tolperisone->Block Induces Block->Na_Channel Block->Ca_Channel Stabilization Membrane Stabilization (Reduced Excitability) Block->Stabilization Leads to

Caption: Tolperisone's core mechanism of blocking ion channels.

Quantitative Analysis of In-Vitro Effects

The membrane-stabilizing properties of Tolperisone have been quantified through various in-vitro assays, particularly by determining its inhibitory concentration (IC50) on specific ion channel isoforms and its effect on neurotransmitter release.

Table 1: Comparative Inhibition of Voltage-Gated Sodium Channel (Nav) Isoforms

A key study using the two-electrode voltage clamp technique on Xenopus laevis oocytes provided a direct comparison of the inhibitory potency of Tolperisone and Lidocaine across seven different Nav isoforms.[6]

Nav IsoformTolperisone IC₅₀ (µM)Lidocaine IC₅₀ (µM)
Nav1.2118 ± 10468 ± 30
Nav1.3148 ± 12108 ± 10
Nav1.4142 ± 15730 ± 50
Nav1.5320 ± 25185 ± 15
Nav1.645 ± 5450 ± 40
Nav1.7105 ± 12125 ± 10
Nav1.8135 ± 151150 ± 80
(Data sourced from Hofer et al., 2006)[6][7]
Table 2: Effects on Ion Permeability and Neurotransmitter Release

Further studies have quantified Tolperisone's effect on ion permeability in isolated neurons and its subsequent impact on synaptic function, such as the release of the excitatory neurotransmitter glutamate.

ParameterPreparationTolperisone ConcentrationResult
Sodium PermeabilitySingle Ranvier nodes (Xenopus)100 µM~50% decrease[5]
Apparent Dissociation Constant (Na+)Single Ranvier nodes (Xenopus)N/A0.06 mmol/L[5]
Apparent Dissociation Constant (K+)Single Ranvier nodes (Xenopus)N/A0.32 mmol/L[5]
4-AP-Induced Glutamate ReleaseRat Brain Synaptosomes40 µMSignificant Inhibition[8]
4-AP-Induced Glutamate ReleaseRat Brain Synaptosomes100 µMConcentration-dependent inhibition[8]
4-AP-Induced Glutamate ReleaseRat Brain Synaptosomes400 µMConcentration-dependent inhibition[8]
High K+-Induced Glutamate ReleaseRat Brain Synaptosomes400 µMSignificant Inhibition[8]
High K+-Induced Glutamate ReleaseRat Brain Synaptosomes1000 µMSignificant Inhibition[8]

Key Experimental Protocols

The following protocols describe standard in-vitro methods used to assess the membrane-stabilizing effects of Tolperisone.

Two-Electrode Voltage Clamp (TEVC) for Ion Channel Analysis

This electrophysiological technique is the gold standard for studying the effects of a compound on specific ion channels expressed in a controlled system.[6]

  • Objective: To measure the inhibitory effect of Tolperisone on specific voltage-gated sodium channel isoforms.

  • Materials: Xenopus laevis oocytes, cRNA for the desired Nav isoform, collagenase solution, recording chamber, two-electrode voltage clamp amplifier, microelectrode puller, data acquisition system, and perfusion system.

  • Methodology:

    • Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.

    • cRNA Injection: Inject the oocytes with cRNA encoding the specific Nav α-subunit to be studied.

    • Incubation: Incubate the injected oocytes for 2-7 days to allow for channel protein expression.

    • Recording: Place a single oocyte in the recording chamber and impale it with two microelectrodes (one for voltage sensing, one for current injection).

    • Voltage Clamp: Clamp the oocyte membrane at a holding potential (e.g., -100 mV). Apply voltage steps to elicit sodium currents.

    • Drug Application: Perfuse the chamber with a control solution to establish a baseline current, followed by perfusion with solutions containing increasing concentrations of Tolperisone.

    • Data Analysis: Measure the peak sodium current at each concentration. Plot the percentage of inhibition against the drug concentration to calculate the IC₅₀ value.[6]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Harvest Xenopus Oocytes B Inject Na_v Channel cRNA A->B C Incubate for Protein Expression B->C D Mount Oocyte in Chamber C->D E Perform Two-Electrode Voltage Clamp D->E F Apply Tolperisone via Perfusion E->F G Record Sodium Currents F->G H Analyze Data (e.g., Calculate IC50) G->H AP Action Potential Arrives at Presynaptic Terminal Depol Membrane Depolarization AP->Depol Block Blocks Voltage-Gated Na+ & Ca2+ Channels Depol->Block Tolp Tolperisone Tolp->Block Ca_Influx Reduced Ca2+ Influx Block->Ca_Influx Vesicle Inhibition of Synaptic Vesicle Fusion Ca_Influx->Vesicle Release Decreased Neurotransmitter Release (e.g., Glutamate) Vesicle->Release

References

The Decisive Role of Cytochrome P450 2D6 in Tolperisone Hydrochloride Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolperisone (B1682978) hydrochloride is a centrally acting muscle relaxant widely used for the treatment of musculoskeletal and neurological disorders associated with muscle spasticity. Its clinical efficacy and safety are intrinsically linked to its metabolic fate, which is predominantly governed by the highly polymorphic enzyme, Cytochrome P450 2D6 (CYP2D6). This technical guide provides a comprehensive analysis of the critical role of CYP2D6 in the biotransformation of tolperisone. It synthesizes in vitro and in vivo data, details the significant pharmacokinetic variability introduced by CYP2D6 genetic polymorphisms, outlines relevant experimental protocols, and discusses the implications for drug development and personalized medicine.

Introduction

Tolperisone (2-methyl-1-(4-methylphenyl)-3-(1-piperidino)propan-1-one) is a muscle relaxant that alleviates increased muscle tone by blocking voltage-gated sodium and calcium channels, thereby stabilizing neuronal membranes and inhibiting spinal reflexes.[1][2] Unlike many other centrally acting muscle relaxants, it exhibits a favorable side-effect profile with minimal sedation. The disposition of tolperisone is characterized by extensive hepatic metabolism, with less than 0.1% of the dose excreted unchanged in the urine.[3] Understanding the enzymatic pathways responsible for this extensive metabolism is paramount for predicting its pharmacokinetic behavior, assessing potential drug-drug interactions (DDIs), and explaining interindividual differences in patient response.

CYP2D6: The Primary Catalyst in Tolperisone Biotransformation

In vitro studies utilizing human liver microsomes (HLM) and recombinant cytochrome P450 enzymes have unequivocally identified CYP2D6 as the principal enzyme responsible for the metabolism of tolperisone.[4] While other isoforms such as CYP2C19, CYP2B6, and CYP1A2 show minor involvement, the primary metabolic pathway is mediated by CYP2D6.[4]

Metabolic Pathway

The main metabolic transformation of tolperisone is methyl-hydroxylation, leading to the formation of hydroxymethyl-tolperisone (M1).[3][4] This reaction is almost entirely dependent on CYP2D6 activity. Further metabolism involves carbonyl reduction of both the parent compound and its hydroxylated metabolite.[4]

Tolperisone_Metabolism cluster_cyp Primary Metabolic Pathway Tolperisone Tolperisone M1 Hydroxymethyl-tolperisone (M1) Tolperisone->M1 Methyl-hydroxylation Other_Metabolites Carbonyl-Reduced Metabolites Tolperisone->Other_Metabolites Carbonyl Reduction Excretion Excretion M1->Excretion Other_Metabolites->Excretion CYP2D6 CYP2D6 (Major) CYP2D6->M1 Other_CYPs CYP2C19, CYP1A2, CYP2B6 (Minor) Other_CYPs->M1

Figure 1: Tolperisone Metabolic Pathway.

Quantitative Analysis of Tolperisone Metabolism

The catalytic activity of CYP2D6 has a profound impact on the pharmacokinetic profile of tolperisone. This is evident from both in vitro inhibition studies and in vivo clinical trials investigating genetic polymorphisms.

In Vitro Enzyme Kinetics

While tolperisone is a confirmed substrate for CYP2D6, specific Michaelis-Menten constants (Km and Vmax) for its hydroxylation have not been reported in the reviewed scientific literature. However, its interaction with the CYP2D6 active site has been quantified through competitive inhibition studies. Tolperisone acts as a competitive inhibitor of the metabolism of other known CYP2D6 substrates.

CYP2D6 SubstrateMetabolic ReactionEnzyme SourceKi (μM)
DextromethorphanO-demethylationRecombinant CYP2D617[4]
BufuralolHydroxylationRecombinant CYP2D630[4]

Table 1: In Vitro Inhibition Constants (Ki) for Tolperisone against CYP2D6 Substrates.

Impact of CYP2D6 Genetic Polymorphisms

The gene encoding CYP2D6 is highly polymorphic, leading to distinct phenotypes: poor metabolizers (PMs), intermediate metabolizers (IMs), normal (extensive) metabolizers (NMs), and ultrarapid metabolizers (UMs). This genetic variability is the primary cause of the substantial interindividual differences observed in tolperisone exposure.[1][5]

Clinical studies have consistently demonstrated that individuals with reduced or absent CYP2D6 function (PMs and IMs) exhibit significantly higher plasma concentrations of tolperisone compared to normal metabolizers.

CYP2D6 Genotype/PhenotypeNDose (mg)Fold Increase in AUC vs. NM (1/1)Fold Increase in Cmax vs. NM (1/1)Reference
IM (1/4)91502.1~1.8[1]
IM (1/5)31503.4~3.8[1]
PM (4/4)11508.5-[1]
IM (wt/10)-1502.25-[5]
PM (10/10)-1505.18-[5]
PM (10/10) & CYP2C19 PM (non-smoker)-15025.9 (vs. NM-EM smoker)-[2]

Table 2: Influence of CYP2D6 Phenotype on Tolperisone Pharmacokinetic Parameters (AUC: Area Under the Curve, Cmax: Maximum Concentration). Data represents the fold-increase relative to Normal Metabolizers (NM).

These data highlight the dramatic effect of CYP2D6 status on drug exposure, with poor metabolizers experiencing over five times the systemic exposure of normal metabolizers after a standard dose.[5] This variability can significantly impact both the efficacy and the risk of adverse events.

Experimental Protocols

In Vitro Metabolism Assay Using Human Liver Microsomes

This protocol outlines a typical experiment to determine the metabolic stability and pathway identification of tolperisone.

Objective: To characterize the metabolism of tolperisone using a subcellular liver fraction.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Tolperisone Hydrochloride

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • 0.1 M Phosphate (B84403) Buffer (pH 7.4)

  • Acetonitrile (B52724) (or other organic solvent) for reaction termination

  • Internal Standard for analytical quantification

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw HLM on ice. Prepare working solutions of tolperisone, NADPH regenerating system, and buffer.

  • Pre-incubation: In a microcentrifuge tube, add phosphate buffer, the HLM suspension (e.g., to a final concentration of 0.5 mg/mL), and tolperisone (e.g., to a final concentration of 1-10 µM). Pre-incubate the mixture for 5 minutes at 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C with gentle agitation. Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction at each time point by adding a volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Vortex the samples and centrifuge at high speed (e.g., >10,000 g) to pellet the microsomal protein.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze for the disappearance of the parent drug (tolperisone) and the appearance of metabolites (e.g., hydroxymethyl-tolperisone) using a validated LC-MS/MS method.

In_Vitro_Workflow cluster_prep Preparation cluster_inc Incubation (37°C) cluster_analysis Analysis N1 Thaw Reagents (HLM, Tolperisone, Buffer) N2 Pre-incubate: HLM + Tolperisone N1->N2 N3 Initiate Reaction: Add NADPH N2->N3 N4 Incubate & Sample (0-60 min) N3->N4 N5 Terminate Reaction (Acetonitrile + IS) N4->N5 N6 Centrifuge & Collect Supernatant N5->N6 N7 LC-MS/MS Analysis N6->N7 Genotyping_Workflow N1 Subject Consent & Blood Sample Collection N2 Genomic DNA Extraction N1->N2 N3 CYP2D6 Genotyping (e.g., TaqMan, PCR) N2->N3 N4 Allele & Diplotype Determination N3->N4 N5 Assign Activity Score & Phenotype (PM, IM, NM) N4->N5 N6 Correlate with Pharmacokinetic Data N5->N6 DDI_Logic Start Patient with NM Phenotype Receives Tolperisone Inhibitor Co-administration of Strong CYP2D6 Inhibitor (e.g., Paroxetine) Start->Inhibitor Metabolism CYP2D6 Activity is Blocked Inhibitor->Metabolism PK_Change Decreased Tolperisone Metabolism Metabolism->PK_Change Exposure Increased Tolperisone Plasma Concentration (AUC, Cmax) PK_Change->Exposure Outcome Increased Risk of Adverse Drug Reactions Exposure->Outcome

References

The Structural Nexus of Tolperisone and its Analogues: An In-Depth Guide to their Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolperisone (B1682978), a centrally acting muscle relaxant, has long been a cornerstone in the management of musculoskeletal disorders. Its favorable therapeutic profile, notably the low incidence of sedation, has spurred interest in the development of analogous compounds with potentially enhanced properties. This technical guide provides a comprehensive analysis of the structural activity relationship (SAR) of tolperisone and its key analogues, including eperisone (B1215868), lanperisone (B1674479), inaperisone, and silperisone (B129589). By examining their effects on spinal reflexes and the underlying molecular targets—voltage-gated sodium (NaV) and calcium (CaV) channels—we delineate the chemical features crucial for their pharmacological activity. This document integrates quantitative data into comparative tables, details essential experimental protocols, and employs visualizations to elucidate the intricate signaling pathways and experimental workflows, offering a critical resource for the advancement of next-generation muscle relaxants.

Introduction

Tolperisone and its analogues are piperidine (B6355638) derivatives that exert their muscle relaxant effects primarily through actions on the central nervous system.[1] Unlike other centrally acting muscle relaxants that often cause significant sedation, the tolperisone class of compounds demonstrates a unique mechanism that uncouples muscle relaxation from sedative effects.[2] This is largely attributed to their specific interactions with voltage-gated ion channels in the spinal cord and brainstem, which modulate neuronal excitability and inhibit aberrant spinal reflexes.[3] Understanding the relationship between the chemical structure of these compounds and their biological activity is paramount for the rational design of novel therapeutics with improved efficacy and safety profiles. This guide synthesizes the current knowledge on the SAR of tolperisone and its analogues, providing a foundational resource for researchers in neuromuscular pharmacology.

Quantitative Structural Activity Relationship (SAR) Data

The muscle relaxant activity of tolperisone and its analogues is intrinsically linked to their ability to inhibit spinal reflexes and block voltage-gated sodium and calcium channels. The following tables summarize the available quantitative data, providing a basis for a comparative analysis of their structure-activity relationships.

Table 1: Inhibition of Spinal Reflexes by Tolperisone and its Analogues

CompoundChemical StructureInhibition of Monosynaptic Reflex (IC50, µM)Inhibition of Polysynaptic Reflex (IC50, µM)
Tolperisone 2-methyl-1-(4-methylphenyl)-3-(1-piperidyl)propan-1-one138[3][4]138[3][4]
Eperisone 1-(4-ethylphenyl)-2-methyl-3-(1-piperidyl)propan-1-one110[3][4]110[3][4]
Lanperisone 1-phenyl-2-methyl-3-(1-piperidyl)propan-1-one83[3][4]83[3][4]
Inaperisone 1-(4-methoxyphenyl)-2-methyl-3-(1-piperidyl)propan-1-one100[3][4]100[3][4]
Silperisone 1-(4-methylphenyl)-2-methyl-3-(1-piperidyl)-1-silapropan-1-one53[3][4]53[3][4]

Table 2: Inhibition of Voltage-Gated Sodium (NaV) Channels by Tolperisone and its Analogues

CompoundNaV1.2 (IC50, µM)NaV1.3 (IC50, µM)NaV1.4 (IC50, µM)NaV1.5 (IC50, µM)NaV1.6 (IC50, µM)NaV1.7 (IC50, µM)NaV1.8 (IC50, µM)
Tolperisone 13012025023011011090

Table 3: Inhibition of Voltage-Gated Calcium (CaV) Channels by Tolperisone and its Analogues

CompoundCaV Inhibition (IC50, µM)Channel Subtype
Tolperisone 1089General
Eperisone 348General
Isoperisone 226General
Silperisone 218[4]Voltage-sensitive

Core Structural Features and Activity Trends

The core structure of tolperisone consists of a substituted propiophenone (B1677668) connected to a piperidine ring. Modifications to this scaffold significantly influence the pharmacological activity.

  • Aromatic Ring Substitution: The nature and position of the substituent on the aromatic ring impact potency. For instance, the 4-ethyl group in eperisone and the lack of substitution in lanperisone result in slightly higher potency for inhibiting spinal reflexes compared to the 4-methyl group of tolperisone.

  • Carbonyl Group Modification: The replacement of the carbonyl carbon with a silicon atom in silperisone leads to a notable increase in potency in inhibiting spinal reflexes, suggesting that this modification enhances the interaction with the biological target.

  • Piperidine Ring: The piperidine moiety is crucial for the activity of these compounds. Its basic nitrogen is likely involved in key interactions with the ion channel targets.

Mechanism of Action: A Dual Blockade

The primary mechanism of action for tolperisone and its analogues is the blockade of voltage-gated sodium and calcium channels.[1] This dual action contributes to their muscle relaxant effects by:

  • Inhibition of Neuronal Excitability: By blocking NaV channels, these compounds reduce the influx of sodium ions into neurons, thereby dampening the generation and propagation of action potentials.[5]

  • Reduction of Neurotransmitter Release: The blockade of CaV channels, particularly at presynaptic terminals, inhibits the influx of calcium that is essential for the release of excitatory neurotransmitters like glutamate.[3]

This combined effect leads to a depression of both monosynaptic and polysynaptic reflexes in the spinal cord, resulting in muscle relaxation.

Signaling Pathway and Experimental Workflow Visualizations

To further clarify the mechanisms and experimental approaches discussed, the following diagrams are provided.

G Tolperisone Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Action Potential Action Potential NaV Channel NaV Channel Action Potential->NaV Channel Activates CaV Channel CaV Channel NaV Channel->CaV Channel Depolarizes Vesicle Fusion Vesicle Fusion CaV Channel->Vesicle Fusion Triggers Glutamate Release Glutamate Release Vesicle Fusion->Glutamate Release Glutamate Receptor Glutamate Receptor Glutamate Release->Glutamate Receptor Binds to EPSP EPSP Glutamate Receptor->EPSP Generates Muscle Contraction Muscle Contraction EPSP->Muscle Contraction Leads to Tolperisone Tolperisone Tolperisone->NaV Channel Blocks Tolperisone->CaV Channel Blocks G Workflow for Whole-Cell Patch Clamp Assay cluster_0 Cell Preparation cluster_1 Recording Setup cluster_2 Data Acquisition & Analysis A Isolate Dorsal Root Ganglion (DRG) Neurons B Culture Neurons A->B E Establish Gigaseal on Neuron B->E C Prepare Recording Pipette (Intracellular Solution) D Mount on Micromanipulator C->D D->E F Rupture Membrane (Whole-Cell Configuration) E->F G Apply Voltage Clamp Protocol F->G H Record Na+/Ca++ Currents G->H I Apply Tolperisone Analogue H->I J Record Post-Drug Currents I->J K Calculate IC50 J->K

References

Tolperisone Hydrochloride's Effect on N-type Calcium Channels in Neurons: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolperisone (B1682978) is a centrally acting muscle relaxant prescribed for the treatment of muscle spasticity and spasms.[1] Its mechanism of action, while multifaceted, involves a significant interaction with voltage-gated ion channels.[1][2] This technical guide provides an in-depth analysis of the effects of tolperisone hydrochloride on voltage-gated calcium channels, with a particular focus on N-type (Cav2.2) channels in neurons. It consolidates quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows. The evidence indicates that tolperisone inhibits N-type calcium channels, contributing to a presynaptic reduction in neurotransmitter release, which is a key component of its therapeutic effect.[3][4]

Quantitative Analysis of Tolperisone's Effect on Calcium Channels

Tolperisone's inhibitory action on voltage-gated calcium channels has been quantified in electrophysiological studies. While specific data on human N-type channels is limited in the provided literature, studies on model organisms provide valuable insights into its blocking potency. The following table summarizes key quantitative metrics from a study on snail neurons, which demonstrates a dose-dependent inhibition of calcium currents.[5]

ParameterValueNeuronal SourceExperimental ConditionReference
IC50 1.089 mMIdentified neuron of Achatina fulica (snail)Inhibition of total calcium current (ICa) at a holding voltage of -50 mV.[5]
Mean Dissociation Constant (Kd) for Inactivated Channels 0.162 mMIdentified neuron of Achatina fulica (snail)Calculated from the shift in steady-state inactivation curves.[5]

Note: The study suggests that tolperisone binds preferentially to inactivated and resting Ca2+ channels over open (activated) channels.[5] The inhibitory effects on calcium channels are generally observed at higher concentrations compared to its action on sodium channels.[6][7]

Mechanism of Action: Presynaptic Inhibition via N-Type Channel Blockade

Tolperisone exerts its spinal reflex inhibitory effects predominantly through a presynaptic mechanism.[3][8] This action involves the combined blockade of voltage-gated sodium and N-type calcium channels located on the presynaptic terminals of primary afferent neurons.[3][4]

The sequence of events is as follows:

  • An action potential arrives at the presynaptic terminal, causing membrane depolarization.

  • This depolarization normally activates voltage-gated N-type calcium channels.[9]

  • The opening of N-type channels allows an influx of Ca2+ into the presynaptic terminal.[9]

  • The rise in intracellular Ca2+ triggers the fusion of synaptic vesicles with the presynaptic membrane, leading to the release of excitatory neurotransmitters (e.g., glutamate) into the synaptic cleft.

  • Tolperisone, by blocking these N-type calcium channels, reduces the influx of Ca2+ in response to the action potential.[10]

  • This diminished calcium signal leads to a decrease in neurotransmitter release, thereby dampening the transmission of nociceptive signals and inhibiting spinal reflexes.[3][4]

Tolperisone_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_channel cluster_postsynaptic Postsynaptic Neuron AP Action Potential Arrives Depol Membrane Depolarization AP->Depol N_Ca_Channel N-Type Ca²⁺ Channel Ca²⁺ Influx Depol->N_Ca_Channel Vesicle_Fusion Vesicle Fusion & Neurotransmitter Release N_Ca_Channel:port->Vesicle_Fusion Triggers Tolperisone Tolperisone Tolperisone->N_Ca_Channel Inhibits Glutamate (B1630785) Glutamate Vesicle_Fusion->Glutamate Releases Postsynaptic_Signal Reduced Postsynaptic Excitation & Spinal Reflex Glutamate->Postsynaptic_Signal Binds to Receptors

Caption: Tolperisone's inhibitory pathway at the presynaptic terminal.

Experimental Protocols

The investigation of tolperisone's effects on N-type calcium channels relies on established neurophysiological and neurochemical techniques.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to directly measure the flow of ions (current) through calcium channels in the membrane of a single neuron.[8]

Objective: To quantify the inhibitory effect of tolperisone on voltage-gated calcium currents in dorsal root ganglion (DRG) neurons.

Methodology:

  • Cell Preparation: DRG neurons are isolated from rodents and maintained in a culture medium. For recording, cells are transferred to a recording chamber on the stage of an inverted microscope and superfused with an external solution.[11]

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 D-glucose. To isolate Ca2+ currents, Na+ channel blockers (e.g., Tetrodotoxin) and K+ channel blockers (e.g., CsCl, TEA) are often added. pH is adjusted to 7.4.[11]

    • Internal (Pipette) Solution (in mM): 115 KMeSO3 (or Cs-based salt to block K+ currents), 10 HEPES, 0.1 CaCl2, 1 MgCl2, 2 Mg-ATP, 0.25 Na-GTP. A calcium chelator like BAPTA or EGTA is included to control intracellular calcium levels. pH is adjusted to 7.2.[11]

  • Recording:

    • A glass micropipette with a tip diameter of ~1 µm and filled with the internal solution is pressed against the cell membrane.[12]

    • Gentle suction is applied to rupture the membrane patch, establishing a "whole-cell" configuration that allows electrical access to the entire neuron.[12]

    • The neuron is held at a negative potential (e.g., -70 mV) using a patch-clamp amplifier.[11]

    • Depolarizing voltage steps are applied to activate voltage-gated calcium channels, and the resulting inward Ca2+ current is recorded.

  • Drug Application: The baseline calcium current is recorded first. Then, the external solution containing a known concentration of this compound is perfused over the cell, and the current is recorded again to measure the degree of inhibition.

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment Cell_Isolation Isolate DRG Neurons Pipette_Prep Prepare Pipette (Internal Solution) Form_Seal Approach Neuron & Form Giga-Ohm Seal Pipette_Prep->Form_Seal Go_Whole_Cell Rupture Membrane (Whole-Cell Mode) Form_Seal->Go_Whole_Cell Record_Baseline Record Baseline Ca²⁺ Current Go_Whole_Cell->Record_Baseline Apply_Tolperisone Perfuse Tolperisone Record_Baseline->Apply_Tolperisone Record_Effect Record Ca²⁺ Current with Tolperisone Apply_Tolperisone->Record_Effect Analyze Analyze Data (Calculate % Inhibition) Record_Effect->Analyze

Caption: Workflow for a whole-cell patch-clamp experiment.

Synaptosome Glutamate Release Assay

This neurochemical assay measures the effect of tolperisone on neurotransmitter release from isolated nerve terminals (synaptosomes).

Objective: To determine if tolperisone inhibits depolarization-evoked glutamate release from rat brain synaptosomes.[7]

Methodology:

  • Synaptosome Preparation: Synaptosomes are prepared from rat brain tissue (e.g., cortex or spinal cord) by homogenization and differential centrifugation.

  • Glutamate Release Measurement:

    • Synaptosomes are incubated in a physiological buffer.

    • They are pre-treated with either vehicle or varying concentrations of this compound.

    • Neurotransmitter release is stimulated by adding a depolarizing agent. A common agent is 4-aminopyridine (B3432731) (4-AP), a K+ channel blocker that evokes action potentials and subsequent neurotransmitter release dependent on both Na+ and Ca2+ channel activation.[7]

    • Samples of the buffer are collected at specific time points.

    • The concentration of glutamate in the samples is measured, typically using high-performance liquid chromatography (HPLC) with fluorescence detection.

  • Data Analysis: The amount of glutamate released in the presence of tolperisone is compared to the amount released in the control (vehicle) condition to determine the inhibitory effect.[7]

Conclusion

The available evidence strongly supports the role of N-type calcium channel inhibition in the mechanism of action of this compound. By blocking these channels at presynaptic terminals, tolperisone effectively reduces the release of excitatory neurotransmitters, leading to the suppression of spinal reflexes and a decrease in muscle hypertonia.[3][4] This action, in concert with its well-documented effects on voltage-gated sodium channels, solidifies its pharmacological profile as a membrane-stabilizing agent.[6][13] Further research focusing on specific human N-type channel isoforms could provide a more refined understanding and potentially guide the development of next-generation muscle relaxants with improved specificity and side-effect profiles.

References

Unveiling the Neuroprotective Potential of Tolperisone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolperisone, a centrally acting muscle relaxant, has long been utilized for its efficacy in treating spasticity and muscle spasms.[1][2] Emerging evidence now points towards a potential neuroprotective role for this compound, extending its therapeutic horizon to neurodegenerative conditions. This technical guide provides an in-depth exploration of the mechanisms underlying Tolperisone's neuroprotective effects, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key signaling pathways and workflows. The primary mechanism of action involves the blockade of voltage-gated sodium and calcium channels, which modulates neuronal excitability.[1][3][4][5] Furthermore, recent research has illuminated its ability to interfere with intracellular signaling cascades, such as the MAPK/ERK pathway, and inhibit matrix metalloproteinase-9 (MMP-9), suggesting a multifaceted neuroprotective profile.[6] This document aims to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of Tolperisone in neurological disorders.

Core Mechanism of Action: Ion Channel Modulation

Tolperisone exerts its primary effects through the modulation of voltage-gated ion channels, a key mechanism in regulating neuronal activity and mitigating excitotoxicity, a common pathway in neurodegeneration.

Inhibition of Voltage-Gated Sodium Channels (VGSCs)

Tolperisone demonstrates a state-dependent blockade of VGSCs, with a higher affinity for the open and inactivated states of the channel. This preferential binding to channels of over-activated neurons contributes to its neuroprotective effects without causing significant sedation. The inhibitory concentration (IC50) of Tolperisone varies across different VGSC isoforms, indicating a degree of selectivity.

Table 1: Tolperisone IC50 Values for Voltage-Gated Sodium Channel Isoforms

IsoformIC50 (µM)
Nav1.2Not specified
Nav1.3802
Nav1.4Not specified
Nav1.5Not specified
Nav1.6Not specified
Nav1.7Not specified
Nav1.849

Data sourced from a study expressing VGSC isoforms in Xenopus laevis oocytes.[7]

Blockade of Voltage-Gated Calcium Channels (VGCCs)

In addition to its effects on VGSCs, Tolperisone also inhibits voltage-gated calcium channels, particularly N-type and L-type channels.[6][7][8] This action further contributes to the reduction of neuronal hyperexcitability and neurotransmitter release, key events in excitotoxic neuronal damage.[8] The combined blockade of both sodium and calcium channels is thought to be a major contributor to its therapeutic effects.[8]

Neuroprotection in a Preclinical Model of Parkinson's Disease

A recent study investigated the neuroprotective effects of Tolperisone in a rotenone-induced mouse model of Parkinson's disease. The findings suggest that Tolperisone can mitigate motor dysfunction and neuronal loss through the modulation of specific signaling pathways.

Experimental Workflow

The study involved the administration of rotenone (B1679576) to induce Parkinson's-like pathology in mice, followed by treatment with Tolperisone. Motor function was assessed using a battery of behavioral tests, and brain tissue was analyzed for neuronal count, protein expression, and MMP-9 concentration.

experimental_workflow Rotenone Rotenone Administration (Induces Parkinson's-like pathology) Tolperisone Tolperisone Hydrochloride (TL) Administration Behavioral Motor Function Tests (Open Field, Beam Walking, Hanging Wire) Tolperisone->Behavioral Biochemical Biochemical Analysis (Neuron Count, Western Blot, ELISA)

Experimental workflow for the in vivo Parkinson's disease study.
Quantitative Outcomes

Treatment with Tolperisone resulted in a significant restoration of neuron count in the substantia nigra and primary motor cortex, along with a reduction in the levels of activated signaling proteins and MMP-9.

Table 2: Neuroprotective Effects of Tolperisone in a Rotenone-Induced Parkinson's Disease Model

ParameterRotenone (RT) GroupRT + Tolperisone (TL) Group
Neuron Count (cells/mm²)89.0 ± 4.78117.0 ± 4.46
Phospho-p38MAPK (fold change)1.061.00
Phospho-ERK1/2 (fold change)1.161.02
MMP-9 Concentration (ng/mL)2.76 ± 0.101.94 ± 0.10

Data from a study on rotenone-exposed mice.[1][6]

Modulation of Intracellular Signaling Pathways

Tolperisone's neuroprotective effects appear to extend beyond direct ion channel blockade to the modulation of intracellular signaling cascades implicated in neuroinflammation and neuronal survival.

Downregulation of the MAPK/ERK Signaling Pathway

In the rotenone-induced Parkinson's disease model, Tolperisone treatment led to a reduction in the phosphorylation of p38 MAPK and ERK1/2.[6] These kinases are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cellular stress responses and inflammation. By downregulating this pathway, Tolperisone may protect neurons from inflammatory damage.

mapk_pathway Rotenone Rotenone-induced Oxidative Stress MAPK p38 MAPK / ERK1/2 Activation Rotenone->MAPK MMP9 Increased MMP-9 Expression MAPK->MMP9 Neuroinflammation Neuroinflammation & Neuronal Cell Death MMP9->Neuroinflammation Tolperisone Tolperisone Tolperisone->MAPK

Tolperisone's modulation of the MAPK/ERK signaling pathway.
Inhibition of Matrix Metalloproteinase-9 (MMP-9)

The study also demonstrated that Tolperisone reduces the concentration of MMP-9 in the brain tissue of rotenone-treated mice.[6] MMP-9 is an enzyme that plays a role in neuroinflammation and the breakdown of the extracellular matrix, processes that contribute to neuronal damage in neurodegenerative diseases.[9] Computational analysis further suggested a potential inhibitory interaction between Tolperisone and MMP-9.[6]

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the studies cited.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to measure the effect of Tolperisone on the activity of specific voltage-gated sodium channel isoforms expressed in Xenopus oocytes.

  • Oocyte Preparation: Stage V-VI oocytes are harvested from female Xenopus laevis and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the desired Nav channel isoform.

  • Electrophysiological Recording:

    • Oocytes are placed in a recording chamber and perfused with a standard recording solution.

    • Two microelectrodes filled with 3 M KCl are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired level.

    • A voltage-clamp amplifier is used to control the membrane potential and record the resulting ionic currents.

    • Voltage Protocol: A typical protocol involves holding the oocyte at a negative potential (e.g., -100 mV) and then applying depolarizing voltage steps to activate the sodium channels.

    • Drug Application: Tolperisone is applied to the bath at various concentrations to determine its effect on the sodium currents. The IC50 is calculated from the dose-response curve.

In Vivo Parkinson's Disease Model and Behavioral Testing
  • Animal Model: Male C57BL/6 mice are often used. Parkinson's-like pathology is induced by the administration of rotenone, a mitochondrial complex I inhibitor.

  • Behavioral Assessments:

    • Open Field Test: This test assesses general locomotor activity and anxiety-like behavior. The mouse is placed in a square arena, and its movements are tracked automatically. Key parameters include total distance traveled, time spent in the center versus the periphery, and rearing frequency.

    • Beam Walking Test: This test evaluates motor coordination and balance. The mouse is required to traverse a narrow, elevated beam. The time to cross and the number of foot slips are recorded.

    • Hanging Wire Test: This test measures grip strength and endurance. The mouse is placed on a wire mesh that is then inverted. The latency to fall is recorded.

Biochemical Assays
  • Western Blotting for Phosphorylated Proteins (p-p38 MAPK and p-ERK1/2):

    • Tissue Preparation: Brain tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration of the lysates is determined.

    • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of p38 MAPK and ERK1/2. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Enzyme-Linked Immunosorbent Assay (ELISA) for MMP-9:

    • Sample Preparation: Brain tissue homogenates are prepared.

    • Assay Procedure: A commercial ELISA kit is used. Briefly, standards and samples are added to a microplate pre-coated with an anti-MMP-9 antibody. A biotin-conjugated anti-MMP-9 antibody is then added, followed by streptavidin-HRP. A substrate solution is added to produce a colorimetric reaction, which is stopped, and the absorbance is measured at 450 nm. The concentration of MMP-9 is determined by comparison to a standard curve.

Conclusion and Future Directions

The available evidence strongly suggests that Tolperisone possesses neuroprotective properties that are mediated through a combination of ion channel modulation and interference with intracellular signaling pathways involved in neuroinflammation. Its ability to reduce neuronal hyperexcitability, coupled with its anti-inflammatory effects, makes it a compelling candidate for further investigation in the context of neurodegenerative diseases.

Future research should focus on:

  • Elucidating the precise molecular interactions between Tolperisone and its targets, including the various isoforms of VGSCs and VGCCs, as well as MMP-9.

  • Conducting further preclinical studies in a wider range of neurodegenerative disease models to validate its therapeutic potential.

  • Initiating well-designed clinical trials to evaluate the efficacy and safety of Tolperisone in patient populations with neurodegenerative disorders.

The multifaceted mechanism of action of Tolperisone, combined with its favorable safety profile, positions it as a promising agent for repurposing in the challenging field of neurotherapeutics.

References

An In-depth Technical Guide to the Binding Affinity Studies of Tolperisone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tolperisone (B1682978) hydrochloride is a centrally acting muscle relaxant with a multimodal mechanism of action, primarily targeting voltage-gated ion channels. This technical guide provides a comprehensive overview of the binding affinity of Tolperisone to its key molecular targets. Through a synthesis of available data, this document details the quantitative measures of interaction, outlines the experimental methodologies employed in these assessments, and visualizes the associated signaling pathways and experimental workflows. The primary molecular targets of Tolperisone are voltage-gated sodium channels (VGSCs) and, to a lesser extent, voltage-gated calcium channels (VGCCs). It also exhibits inhibitory effects on nicotinic acetylcholine (B1216132) receptors (nAChRs). This guide aims to serve as a critical resource for researchers and professionals involved in drug development and neuroscience by consolidating the current understanding of Tolperisone's molecular interactions.

Molecular Targets and Binding Affinity

Tolperisone's therapeutic effects are attributed to its interaction with several key molecular targets within the central and peripheral nervous systems. The primary mechanism involves the blockade of voltage-gated sodium and calcium channels, which contributes to its muscle relaxant and analgesic properties.[1][2] Additionally, Tolperisone has been shown to interact with nicotinic acetylcholine receptors.

Voltage-Gated Sodium Channels (VGSCs)

Tolperisone demonstrates a state-dependent and isoform-specific inhibition of VGSCs.[3][4] Its binding to these channels leads to a reduction in sodium influx, thereby dampening neuronal excitability and the propagation of action potentials. The inhibitory potency of Tolperisone has been quantified across several VGSC isoforms, with the data presented as IC50 values, which represent the concentration of the drug required to inhibit 50% of the channel's activity. It is important to note that while IC50 values are a measure of functional inhibition, they are a close proxy for binding affinity in the absence of directly reported Kᵢ or Kₔ values.

Target IsoformIC50 (µM)Reference
Naᵥ1.2108 ± 14[5]
Naᵥ1.3148 ± 18[5]
Naᵥ1.4299 ± 32[5]
Naᵥ1.5231 ± 25[5]
Naᵥ1.6126 ± 11[5]
Naᵥ1.781 ± 9[5]
Naᵥ1.849 ± 7[5]

Table 1: Inhibitory Concentrations (IC50) of Tolperisone for Voltage-Gated Sodium Channel Isoforms

Voltage-Gated Calcium Channels (VGCCs)
Nicotinic Acetylcholine Receptors (nAChRs)

Tolperisone has been shown to inhibit nicotinic acetylcholine receptor binding in a dose-dependent manner.[2] This interaction may contribute to its centrally mediated muscle relaxant effects by modulating cholinergic neurotransmission.

TargetIC50 (µM)Reference
Nicotinic Acetylcholine Receptors40.9 ± 2.5[2]

Table 2: Inhibitory Concentration (IC50) of Tolperisone for Nicotinic Acetylcholine Receptors

Experimental Protocols

The binding and inhibitory characteristics of Tolperisone have been elucidated through various experimental techniques. The following sections detail the methodologies for the key experiments cited.

Two-Electrode Voltage Clamp (TEVC) for VGSC Inhibition

This electrophysiological technique is employed to measure the ion currents flowing through VGSCs expressed in a heterologous system, such as Xenopus laevis oocytes, and to determine the inhibitory effect of Tolperisone.

Protocol:

  • Oocyte Preparation and cRNA Injection:

    • Oocytes are surgically removed from mature female Xenopus laevis frogs.

    • The follicular layer is mechanically and enzymatically removed.

    • Oocytes are injected with cRNA encoding the specific human Naᵥ channel α-subunit (and β-subunits where necessary).

    • Injected oocytes are incubated for 2-7 days to allow for channel expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber continuously perfused with a standard saline solution (e.g., ND96).

    • Two microelectrodes, filled with a high potassium solution (e.g., 3 M KCl), are inserted into the oocyte. One electrode measures the membrane potential (Vm), and the other injects current.

    • A voltage-clamp amplifier is used to hold the oocyte membrane at a specific potential (e.g., -100 mV).

    • To elicit sodium currents, the membrane is depolarized to a test potential (e.g., -10 mV) for a short duration (e.g., 20-50 ms).

  • Drug Application and Data Acquisition:

    • A baseline sodium current is established by repeatedly applying the depolarizing pulse at a set frequency (e.g., 0.1 Hz).

    • Tolperisone hydrochloride, dissolved in the perfusion solution, is applied to the oocyte at increasing concentrations.

    • The peak sodium current is measured at each concentration after the drug effect has reached a steady state.

  • Data Analysis:

    • The percentage of current inhibition is calculated for each Tolperisone concentration relative to the baseline current.

    • A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the Tolperisone concentration.

    • The IC50 value is determined by fitting the data to a Hill equation.

Radioligand Competition Binding Assay for nAChRs

This assay is used to determine the affinity of an unlabeled ligand (Tolperisone) for a receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Protocol:

  • Membrane Preparation:

    • Tissue or cells expressing the nAChR of interest (e.g., rat cortical synaptosomes) are homogenized in an ice-cold buffer.

    • The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer.

    • Protein concentration of the membrane preparation is determined.

  • Binding Assay:

    • The assay is typically performed in a 96-well plate.

    • To each well, the following are added in a specific order: assay buffer, varying concentrations of unlabeled Tolperisone, and a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine).

    • The binding reaction is initiated by the addition of the membrane preparation.

    • Control wells are included for total binding (no competitor) and non-specific binding (a saturating concentration of a known nAChR ligand, e.g., nicotine).

  • Incubation and Filtration:

    • The plate is incubated at a specific temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium.

    • The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

    • The filters are washed with ice-cold wash buffer to remove unbound radioligand.

  • Quantification and Data Analysis:

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • A competition curve is generated by plotting the percentage of specific binding against the logarithm of the Tolperisone concentration.

    • The IC50 value is determined from the competition curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Calcium Imaging for VGCC Inhibition

This technique allows for the measurement of intracellular calcium concentration changes in response to neuronal depolarization and the modulatory effect of compounds like Tolperisone.

Protocol:

  • Cell Culture and Loading:

    • Primary neurons or a suitable cell line expressing VGCCs are cultured on glass coverslips.

    • The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) by incubation in a physiological salt solution.

  • Imaging Setup:

    • The coverslip is mounted on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

    • The cells are continuously perfused with a physiological salt solution.

  • Stimulation and Recording:

    • A baseline fluorescence is recorded.

    • The cells are stimulated to induce depolarization and subsequent calcium influx through VGCCs. This can be achieved by applying a high concentration of potassium chloride (KCl) or an electrical field stimulation.

    • The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is recorded over time.

  • Drug Application and Analysis:

    • After establishing a stable baseline response to the stimulus, Tolperisone is added to the perfusion solution at various concentrations.

    • The effect of Tolperisone on the stimulus-induced calcium transient is measured.

    • The percentage of inhibition of the calcium response is calculated for each Tolperisone concentration.

    • A concentration-response curve is generated to determine the IC50 value.

Visualizations

Signaling Pathway of Tolperisone's Action

Tolperisone_Signaling_Pathway cluster_Neuron Presynaptic Neuron cluster_Postsynaptic Postsynaptic Neuron Tolperisone Tolperisone hydrochloride VGSC Voltage-Gated Sodium Channel (VGSC) Tolperisone->VGSC Inhibition VGCC Voltage-Gated Calcium Channel (VGCC) Tolperisone->VGCC Inhibition nAChR Nicotinic Acetylcholine Receptor (nAChR) Tolperisone->nAChR Inhibition ActionPotential Action Potential Propagation VGSC->ActionPotential CaInflux Ca²⁺ Influx VGCC->CaInflux ActionPotential->VGCC Depolarization VesicleRelease Neurotransmitter Release CaInflux->VesicleRelease VesicleRelease->nAChR Neurotransmitter (e.g., ACh) PostsynapticDepolarization Postsynaptic Depolarization nAChR->PostsynapticDepolarization MuscleContraction Muscle Contraction PostsynapticDepolarization->MuscleContraction TEVC_Workflow Start Start OocytePrep Oocyte Preparation & cRNA Injection Start->OocytePrep Incubation Incubation (Channel Expression) OocytePrep->Incubation RecordingSetup TEVC Setup (Oocyte Placement, Electrode Insertion) Incubation->RecordingSetup Baseline Record Baseline Sodium Current RecordingSetup->Baseline DrugApplication Apply Tolperisone (Increasing Concentrations) Baseline->DrugApplication RecordInhibition Record Inhibited Sodium Current DrugApplication->RecordInhibition RecordInhibition->DrugApplication Next Concentration DataAnalysis Data Analysis (Concentration-Response Curve) RecordInhibition->DataAnalysis IC50 Determine IC50 DataAnalysis->IC50 Multimodal_Action cluster_Targets Molecular Targets cluster_Effects Cellular Effects Tolperisone Tolperisone VGSC VGSCs Tolperisone->VGSC VGCC VGCCs Tolperisone->VGCC nAChR nAChRs Tolperisone->nAChR ReducedExcitability Reduced Neuronal Excitability VGSC->ReducedExcitability ReducedNTRelease Reduced Neurotransmitter Release VGCC->ReducedNTRelease ModulatedSynapticTransmission Modulated Cholinergic Synaptic Transmission nAChR->ModulatedSynapticTransmission TherapeuticEffect Therapeutic Effect (Muscle Relaxation) ReducedExcitability->TherapeuticEffect ReducedNTRelease->TherapeuticEffect ModulatedSynapticTransmission->TherapeuticEffect

References

Early-Phase Clinical Development of Tolperisone Hydrochloride for Spasticity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-phase clinical trial results for Tolperisone (B1682978) hydrochloride, a centrally acting muscle relaxant for the treatment of spasticity. This document synthesizes available pharmacokinetic, safety, and efficacy data, details relevant experimental methodologies, and visualizes key pathways and processes to support further research and development in this area.

Core Mechanism of Action

Tolperisone hydrochloride exerts its muscle relaxant effects through a multi-faceted mechanism primarily targeting the central nervous system. It does not operate through common pathways like adrenergic, cholinergic, GABAergic, or serotoninergic receptors, which contributes to its favorable side-effect profile, notably the lack of sedation.[1]

The primary mechanisms of action are:

  • Voltage-Gated Sodium Channel Blockade: Tolperisone blocks voltage-dependent sodium channels, prolonging their inactivated state. This action stabilizes neuronal membranes and reduces neuronal excitability, which is crucial in dampening the hyperexcitability characteristic of spasticity.[1][2][3]

  • Voltage-Gated Calcium Channel Inhibition: The drug also inhibits N-type voltage-gated calcium channels.[4] This action occurs at presynaptic nerve terminals, reducing the influx of calcium and subsequently decreasing the release of neurotransmitters like glutamate.[1] This presynaptic inhibition is key to its ability to suppress spinal reflexes.

  • Inhibition of Spinal Reflexes: By modulating ion channels and neurotransmitter release, Tolperisone effectively inhibits both monosynaptic and polysynaptic reflex pathways in the spinal cord.[1][2][3][5] This leads to a reduction in the exaggerated stretch reflexes that define spasticity.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of Tolperisone at the neuronal level.

Tolperisone_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron ActionPotential Action Potential NaChannel Voltage-Gated Na+ Channel ActionPotential->NaChannel Opens CaChannel Voltage-Gated Ca2+ Channel NaChannel->CaChannel Depolarization Opens Vesicle Glutamate Vesicle CaChannel->Vesicle Triggers Fusion Release Neurotransmitter Release Vesicle->Release Receptor Glutamate Receptor Release->Receptor Activates EPSP Excitatory Postsynaptic Potential (EPSP) Receptor->EPSP Activation MuscleContraction Muscle Contraction EPSP->MuscleContraction Leads to Tolperisone Tolperisone Tolperisone->NaChannel Blocks Tolperisone->CaChannel Inhibits

Tolperisone's inhibitory action on ion channels.

Early-Phase Clinical Data

Early-phase clinical trials for Tolperisone have focused on establishing its pharmacokinetic profile, safety, and tolerability, as well as identifying optimal dosing for further studies.

Phase 1 Pharmacokinetic Profile in Healthy Volunteers

A study involving 15 healthy male Korean volunteers was conducted to determine the pharmacokinetic profile of orally administered this compound. The results highlighted considerable interindividual variation.

ParameterValue RangeMean ± SD
AUC₀-∞ (ng/ml·h) 125.9 – 1,241.3-
Cₘₐₓ (ng/ml) 64.2 – 784.9-
tₘₐₓ (h) -0.90 ± 0.31
Half-life (t₁/₂) (h) -1.00 ± 0.28
Data sourced from a clinical trial in healthy volunteers.[6]

The significant variability in AUC and Cmax suggests that individualized dosing may be necessary to optimize therapeutic outcomes.[6] Tolperisone is primarily metabolized by the CYP2D6 enzyme, and genetic polymorphism in this enzyme likely contributes to the observed pharmacokinetic differences.[2]

Phase 2 Dose-Ranging Study Results

Efficacy Results (STAR Study): Change in Pain Score

The primary endpoint was the change from baseline in the "pain right now" Numeric Rating Scale (NRS) on day 14.

Treatment Group (TID)Number of Subjects (n)Mean Change from Baseline (Day 14)p-value vs. Placebo
Placebo 78-3.5-
Tolperisone 50 mg 82-4.2-
Tolperisone 100 mg 87-4.0-
Tolperisone 150 mg 83-3.7-
Tolperisone 200 mg 85-4.40.0040
Data from the Phase 2 STAR study in acute muscle spasm.[1]

Safety and Tolerability (STAR Study)

Tolperisone was well-tolerated across all dose groups. The incidence of adverse events (AEs) was comparable to placebo, with no new safety signals identified.

Adverse EventPlacebo (n=78)Tolperisone (All Doses, n=337)
Any AE 14.1%18.1%
Headache 3.8%7.1%
Diarrhea 0%2.4%
Somnolence 2.6%1.2%
Data from the Phase 2 STAR study in acute muscle spasm.[1][4]

Notably, the rate of somnolence, a common side effect of other centrally acting muscle relaxants, was lower in the Tolperisone groups than in the placebo group.[1][4]

Experimental Protocols

Detailed methodologies are critical for the replication and interpretation of clinical trial results. Below are representative protocols for key early-phase experiments.

Phase 1 Pharmacokinetic Study Protocol

Objective: To determine the pharmacokinetic profile of a single oral dose of this compound in healthy volunteers.[6]

Methodology:

  • Subject Recruitment: Enrollment of healthy, non-smoking male subjects after obtaining informed consent.

  • Inclusion Criteria: Typically includes age range (e.g., 18-45 years), normal BMI, and no clinically significant abnormalities on physical examination, ECG, and laboratory tests.

  • Exclusion Criteria: History of significant medical conditions, drug/alcohol abuse, hypersensitivity to Tolperisone or related compounds, and use of any medication that could interfere with pharmacokinetics.

  • Study Design: A single-dose, open-label study.

  • Drug Administration: Subjects receive a single oral dose of this compound (e.g., 150 mg) after an overnight fast.

  • Blood Sampling: Serial venous blood samples are collected in heparinized tubes at pre-dose and at specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).

  • Plasma Analysis: Plasma is separated by centrifugation and stored at -70°C until analysis. Tolperisone concentrations are determined using a validated high-performance liquid chromatography (HPLC) method with a C18 reverse-phase column.[6]

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key parameters, including Cₘₐₓ, tₘₐₓ, AUC₀-t, AUC₀-∞, and t₁/₂.

Representative Phase 2 Dose-Ranging Trial Protocol (Adapted from STAR Study)

Objective: To assess the efficacy, safety, and dose-response of this compound in subjects with spasticity.

Methodology:

  • Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.[3]

  • Subject Population: Male and female subjects (e.g., aged 18-75) with a confirmed diagnosis of spasticity (e.g., post-stroke, multiple sclerosis, or spinal cord injury) and a baseline spasticity score above a specified threshold on a standardized scale (e.g., Modified Ashworth Scale ≥ 2 in at least one muscle group).

  • Key Inclusion Criteria: Stable spasticity, ability to provide informed consent, willingness to discontinue other antispasmodic medications.

  • Key Exclusion Criteria: Hypersensitivity to Tolperisone, myasthenia gravis, severe renal or hepatic impairment, pregnancy or lactation.

  • Randomization and Blinding: Subjects are randomized in a 1:1:1:1:1 ratio to receive one of four doses of Tolperisone or a matching placebo. Both subjects and investigators are blinded to the treatment assignment.

  • Treatment: Oral Tolperisone (e.g., 50 mg, 100 mg, 150 mg, 200 mg) or placebo administered three times daily (TID) for a duration of 14 to 28 days.[3]

  • Efficacy Assessments:

    • Primary Endpoint: Change from baseline in the Modified Ashworth Scale (MAS) score in the most affected muscle group at the end of the treatment period.

    • Secondary Endpoints: Patient Global Impression of Change (PGI-C), Timed 25-Foot Walk, muscle strength testing, and quality of life questionnaires.

  • Safety Assessments: Monitoring of adverse events (AEs), serious adverse events (SAEs), vital signs, clinical laboratory tests (hematology, chemistry, urinalysis), and 12-lead ECGs at baseline and follow-up visits.

  • Statistical Analysis: The primary efficacy analysis is typically performed using an ANCOVA model on the intent-to-treat (ITT) population, with the change from baseline in MAS score as the dependent variable, treatment group as a fixed effect, and baseline MAS score as a covariate.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for an early-phase, dose-ranging clinical trial for Tolperisone in spasticity.

Clinical_Trial_Workflow cluster_arms Treatment Arms Screening Screening & Informed Consent (Visit 1, Day -3 to 0) Eligibility Assess Inclusion/ Exclusion Criteria Screening->Eligibility Randomization Randomization (1:1:1:1:1) (Visit 1, Day 1) Eligibility->Randomization Eligible Placebo Placebo TID Dose1 Tolperisone 50mg TID Dose2 Tolperisone 100mg TID Dose3 Tolperisone 150mg TID Dose4 Tolperisone 200mg TID Dosing_Start Start 14-Day Dosing Period Interim_Visit Interim Assessment (Visit 2, Day 4) Dosing_Start->Interim_Visit End_of_Treatment End of Treatment Visit (Visit 3, Day 14) Interim_Visit->End_of_Treatment Follow_Up Safety Follow-Up (Day 28) End_of_Treatment->Follow_Up Analysis Database Lock & Statistical Analysis Follow_Up->Analysis

Workflow of a Phase 2 dose-ranging study.

Conclusion

The early-phase clinical data for this compound support its continued development as a treatment for spasticity. Its unique mechanism of action, which avoids sedative pathways, presents a significant advantage over other centrally acting muscle relaxants. Pharmacokinetic studies reveal a need for careful dose consideration due to interindividual variability. While dose-ranging studies in spasticity are not yet widely published, data from related conditions demonstrate a clear dose-response relationship and a favorable safety profile. Future research should focus on well-designed Phase 2b and Phase 3 trials to confirm these findings specifically within spasticity populations of varying etiologies.

References

Methodological & Application

Application Note: Quantification of Tolperisone Hydrochloride in Human Plasma by RP-HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tolperisone (B1682978) hydrochloride is a centrally acting muscle relaxant used for treating acute muscle spasms and spasticity.[1][2] Accurate quantification of Tolperisone in human plasma is essential for pharmacokinetic, bioequivalence, and toxicological studies. This document provides a detailed protocol for a simple, rapid, and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of Tolperisone hydrochloride in human plasma. The method utilizes a straightforward liquid-liquid extraction (LLE) for sample preparation and UV detection for quantification.

Experimental Protocols

Materials and Reagents
  • This compound (Reference Standard)

  • Prednisolone (Internal Standard - IS)

  • Acetonitrile (HPLC Grade)[3]

  • Methanol (B129727) (HPLC Grade)[3]

  • Methyl tert-butyl ether (HPLC Grade)[3]

  • Dichloromethane (HPLC Grade)[1][3]

  • Potassium phosphate (B84403) monobasic[3]

  • Orthophosphoric acid

  • Human plasma (drug-free, heparinized)

  • Milli-Q or HPLC grade water

Instrumentation & Chromatographic Conditions

An Agilent 1120 series HPLC system or equivalent, equipped with a UV detector and data processing software (e.g., Ezchrome), can be used.[2] The chromatographic separation is achieved under the isocratic conditions summarized in Table 1.

Table 1: Optimized Chromatographic Conditions

Parameter Condition
HPLC Column Atlantis dC18, (4.6 x 250 mm, 5 µm)[1][3]
Mobile Phase 0.05 M Potassium Phosphate (pH 3.0) : Acetonitrile (70:30, v/v)[3]
Flow Rate 1.0 mL/min[4][5]
Detector Wavelength 262 nm[1][3]
Injection Volume 100 µL[5]
Column Temperature Ambient[3]
Run Time Approximately 8.0 minutes[3]

| Internal Standard | Prednisolone[1][3] |

Preparation of Solutions

a) Standard Stock Solutions (1000 µg/mL)

  • Accurately weigh 10 mg of this compound and 10 mg of Prednisolone (IS).

  • Dissolve each in separate 10 mL volumetric flasks using methanol as the diluent.

  • Sonicate for 5 minutes to ensure complete dissolution. These stock solutions can be stored at 2-8°C.

b) Working Standard Solutions & Calibration Curve Standards

  • Prepare an intermediate stock of Tolperisone (10 µg/mL) by diluting the primary stock solution with methanol.

  • From the intermediate stock, prepare a series of working standard solutions by further dilution with methanol to achieve concentrations for calibration standards.

  • To prepare plasma calibration standards, spike 100 µL of each working standard into 900 µL of drug-free human plasma to obtain final concentrations in the range of 10-800 ng/mL.[1][3]

c) Quality Control (QC) Samples

  • Prepare QC samples in plasma at three concentration levels: Low (LQC, 30 ng/mL), Medium (MQC, 400 ng/mL), and High (HQC, 750 ng/mL).[1] These are prepared from a separately prepared stock solution.

Plasma Sample Preparation Protocol (Liquid-Liquid Extraction)
  • Pipette 1.0 mL of the plasma sample (calibration standard, QC, or unknown sample) into a 15 mL screw-capped glass tube.[1][3]

  • Add 100 µL of the Internal Standard working solution (Prednisolone, 10 µg/mL).

  • Vortex the mixture for 30 seconds.

  • Add 5.0 mL of the extraction solvent mixture (methyl tert-butyl ether and dichloromethane, 70:30, v/v).[1][3]

  • Vortex vigorously for 2 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 300 µL of the HPLC mobile phase.[5]

  • Vortex for 1 minute to ensure complete dissolution.

  • Inject 100 µL of the reconstituted sample into the HPLC system.[5]

Method Validation and Data

The described method was validated according to ICH guidelines for linearity, precision, accuracy, recovery, and stability.

Linearity

The linearity of the method was established by analyzing calibration standards at multiple concentrations. The peak area ratio of Tolperisone to the internal standard was plotted against the nominal concentration. Table 2: Linearity and Range

Parameter Result
Linearity Range 10 - 800 ng/mL[1][3]
Correlation Coefficient (R²) ≥ 0.9961[1][3]

| Regression Equation | y = mx + c |

Accuracy and Precision

Accuracy and precision were determined by analyzing six replicates of QC samples at three concentration levels on the same day (intra-day) and on three different days (inter-day).[3]

Table 3: Summary of Intra-Day and Inter-Day Accuracy and Precision

QC Level Concentration (ng/mL) Intra-Day Precision (%CV) Inter-Day Precision (%CV) Intra-Day Accuracy (%Bias) Inter-Day Accuracy (%Bias)
LQC 30 ≤ 4.1%[3] ≤ 5.7%[3] ±11.4%[3] ±8.4%[3]
MQC 400 ≤ 4.1%[3] ≤ 5.7%[3] ±11.4%[3] ±8.4%[3]
HQC 750 ≤ 4.1%[3] ≤ 5.7%[3] ±11.4%[3] ±8.4%[3]

%CV = (Standard Deviation / Mean) x 100; %Bias = [(Measured Conc. - Nominal Conc.) / Nominal Conc.] x 100

Extraction Recovery

The efficiency of the liquid-liquid extraction procedure was determined by comparing the peak areas of extracted plasma samples with those of unextracted standard solutions at the same concentration.

Table 4: Mean Extraction Recovery

Analyte Concentration Level Mean Recovery (%)
Tolperisone LQC, MQC, HQC 95%[1][3]

| Prednisolone (IS) | 10 µg/mL | 83%[1][3] |

Stability

The stability of Tolperisone in plasma was evaluated under various storage and handling conditions using LQC and HQC samples. The analyte was considered stable if the deviation was within ±15% of the nominal concentration.

Table 5: Stability of Tolperisone in Human Plasma

Condition Duration Stability (%)
Freeze-Thaw Stability 3 cycles (-20°C to RT) ≥ 91%[3]
Short-Term (Bench-Top) 24 hours at Room Temp ≥ 91%[3]
Long-Term Storage 8 weeks at -20°C ≥ 91%[3]
Post-Processed Stability 24 hours at Room Temp ≥ 96%[1]

| Post-Processed Stability | 48 hours at -20°C | ≥ 92%[1] |

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the quantification of this compound in plasma samples.

RP_HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 1. Plasma Sample (1 mL) Spike_IS 2. Spike with I.S. (Prednisolone) Sample->Spike_IS Extract 3. Add LLE Solvent & Vortex (MTBE/DCM) Spike_IS->Extract Centrifuge 4. Centrifuge (4000 rpm, 10 min) Extract->Centrifuge Separate 5. Separate Organic Layer Centrifuge->Separate Evaporate 6. Evaporate to Dryness (Nitrogen Stream) Separate->Evaporate Reconstitute 7. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 8. Inject into HPLC System Reconstitute->Inject Chromatography 9. Chromatographic Separation (Atlantis dC18 Column) Inject->Chromatography Detect 10. UV Detection (262 nm) Chromatography->Detect Acquire 11. Data Acquisition (Chromatogram) Detect->Acquire Integrate 12. Peak Integration Acquire->Integrate Quantify 13. Quantification (Calibration Curve) Integrate->Quantify

Caption: Workflow for Tolperisone quantification in plasma.

Conclusion

The validated RP-HPLC method described is simple, accurate, precise, and reliable for the quantification of this compound in human plasma.[1][5] The straightforward liquid-liquid extraction provides high recovery and clean extracts, ensuring minimal interference from plasma components.[1][3] This application note and protocol can be effectively implemented in clinical and research laboratories for routine pharmacokinetic and bioequivalence studies of Tolperisone.

References

Protocol for assessing muscle relaxant effects of Tolperisone in rodent models.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tolperisone (B1682978) is a centrally acting muscle relaxant used to treat muscle spasticity and spasms associated with various neurological and musculoskeletal conditions. A key advantage of Tolperisone is its favorable side-effect profile, particularly the lower incidence of sedation compared to other centrally acting muscle relaxants. This document provides detailed protocols for assessing the muscle relaxant effects of Tolperisone in rodent models, focusing on the rotarod, grip strength, and inclined plane tests. These methods are crucial for the preclinical evaluation of Tolperisone and other potential muscle relaxant compounds.

Mechanism of Action

Tolperisone exerts its muscle relaxant effects primarily by acting on the central nervous system. Its multifaceted mechanism involves:

  • Inhibition of Voltage-Gated Sodium and Calcium Channels: Tolperisone blocks these channels in the spinal cord and brainstem, which reduces neuronal excitability and the release of neurotransmitters from primary afferent terminals.

  • Membrane-Stabilizing Properties: Similar in structure to lidocaine, Tolperisone exhibits membrane-stabilizing effects that further contribute to the reduction of nerve impulse transmission.

  • Inhibition of Spinal Reflex Pathways: It effectively inhibits both monosynaptic and polysynaptic reflexes within the spinal cord, which are responsible for coordinating muscle contractions. This action helps to decrease involuntary muscle activity.

Experimental Protocols

The following in-vivo assays are standard for assessing muscle relaxation in rodent models.

Rotarod Test

Objective: To evaluate the effect of Tolperisone on motor coordination and balance. A decrease in the time an animal can stay on the rotating rod indicates muscle relaxation or motor impairment.

Materials:

  • Rotarod apparatus

  • Tolperisone solution

  • Vehicle control (e.g., saline)

  • Rodents (mice or rats)

  • Animal scale

  • Syringes and needles for administration

Procedure:

  • Acclimatization: Acclimate the animals to the testing room for at least 30 minutes before the experiment. Handle the animals gently to minimize stress.

  • Training (Optional but Recommended): Place the animals on the stationary or slowly rotating rod (e.g., 4 rpm) for a set period (e.g., 5 minutes) for 2-3 days prior to the experiment to familiarize them with the apparatus.

  • Drug Administration: Weigh each animal to ensure accurate dosing. Administer Tolperisone or the vehicle control via the desired route (e.g., intraperitoneal [i.p.], oral [p.o.]). Allow for a pretreatment period based on the pharmacokinetic profile of Tolperisone (typically 30-60 minutes).

  • Testing:

    • Place the animal on the rotating rod.

    • Start the rotarod, typically with an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).

    • Record the latency (in seconds) for the animal to fall from the rod. The trial ends when the animal falls or after a predetermined cut-off time (e.g., 300 seconds).

    • Perform 2-3 trials for each animal with an inter-trial interval of at least 15 minutes.

  • Data Analysis: Calculate the average latency to fall for each animal. Compare the mean latencies between the Tolperisone-treated groups and the vehicle control group using appropriate statistical analysis (e.g., t-test or ANOVA).

Grip Strength Test

Objective: To measure the effect of Tolperisone on muscle strength. A reduction in grip force is indicative of muscle relaxation.

Materials:

  • Grip strength meter with appropriate attachments (e.g., T-bar, mesh grid)

  • Tolperisone solution

  • Vehicle control

  • Rodents

  • Animal scale

  • Syringes and needles

Procedure:

  • Acclimatization: Allow the animals to acclimate to the testing environment for at least 30 minutes.

  • Drug Administration: Weigh each animal and administer Tolperisone or vehicle control. Observe the appropriate pretreatment period.

  • Testing (Forelimb):

    • Hold the animal by the base of its tail and lower it towards the grip strength meter's bar or grid.

    • Allow the animal to grasp the bar or grid with its forepaws.

    • Gently and steadily pull the animal away from the meter in a horizontal direction until its grip is broken.

    • The meter will record the peak force exerted in grams.

    • Perform 3-5 consecutive measurements for each animal.

  • Testing (Forelimb and Hindlimb):

    • Follow the same procedure as the forelimb test, but allow the animal to grasp the grid with all four paws.

  • Data Analysis: Calculate the average grip strength for each animal. The grip strength can be normalized to the animal's body weight. Compare the mean grip strength between the treated and control groups using statistical tests.

Inclined Plane Test

Objective: To assess the ability of an animal to maintain its position on an inclined surface, which is a measure of muscle tone and strength. Muscle relaxants will decrease the maximum angle at which the animal can remain on the plane.

Materials:

  • Adjustable inclined plane apparatus with a surface that provides grip (e.g., rubber mat)

  • Tolperisone solution

  • Vehicle control

  • Rodents

  • Animal scale

  • Syringes and needles

Procedure:

  • Acclimatization: Acclimate the animals to the testing room.

  • Drug Administration: Weigh each animal and administer Tolperisone or vehicle control, followed by the pretreatment period.

  • Testing:

    • Place the animal on the inclined plane, with its head facing the top of the incline.

    • Start with a low angle (e.g., 30 degrees) and gradually increase the angle in increments (e.g., 5 degrees).

    • Determine the maximum angle at which the animal can maintain its position for a set period (e.g., 5 seconds) without falling.

    • Record this maximum angle.

  • Data Analysis: Calculate the mean maximum angle for each treatment group. Compare the means between the Tolperisone-treated groups and the vehicle control group using appropriate statistical methods.

Data Presentation

The following tables summarize quantitative data from rodent studies assessing the effects of Tolperisone.

Table 1: Effect of Tolperisone on Spontaneous Movement and Muscle Tone in Rodents

Animal ModelTestRoute of AdministrationDose RangeObserved Effect
MiceSpontaneous MovementSubcutaneous (s.c.)~50 mg/kg (ED50)Inhibition of spontaneous movement and methamphetamine-induced hyperactivity.[1]
RatsDecerebrate RigidityIntravenous (i.v.)10 mg/kgDecrease in muscle tone induced by decerebrate rigidity.[2]
RatsDecerebrate RigidityIntravenous (i.v.) or Oral (p.o.)10 mg/kgDepression of muscle tone.[2]

Table 2: Effect of Tolperisone on Spinal Reflexes in Cats

Animal ModelTestRoute of AdministrationDose RangeObserved Effect
CatsDecerebrate RigidityIntravenous (i.v.)5-10 mg/kgReduction of decerebrate rigidity.[1]
CatsDecerebrate RigidityIntraduodenal50-100 mg/kgReduction of decerebrate rigidity.[1]
Spinal CatsSpinal ReflexesIntravenous (i.v.)2.5-10 mg/kgInhibition of polysynaptic reflexes.

Visualizations

The following diagrams illustrate the mechanism of action of Tolperisone and a typical experimental workflow.

Tolperisone_Mechanism_of_Action cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postneuron Postsynaptic Neuron Tolperisone Tolperisone Na_Channel Voltage-gated Na+ Channel Tolperisone->Na_Channel Blocks Ca_Channel Voltage-gated Ca2+ Channel Tolperisone->Ca_Channel Blocks Vesicle Synaptic Vesicle (Neurotransmitters) Ca_Channel->Vesicle Triggers Release Neurotransmitter Release Vesicle->Release Release->Neurotransmitter Receptor Receptor Muscle_Contraction Muscle Contraction Receptor->Muscle_Contraction Signal for

Tolperisone's mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_testing Behavioral Testing cluster_analysis Data Analysis Acclimatization Animal Acclimatization (e.g., 30 min) Grouping Randomization into Treatment Groups Acclimatization->Grouping Dosing Tolperisone/Vehicle Administration Grouping->Dosing Rotarod Rotarod Test (Motor Coordination) Dosing->Rotarod Pretreatment Period Grip_Strength Grip Strength Test (Muscle Strength) Dosing->Grip_Strength Pretreatment Period Inclined_Plane Inclined Plane Test (Muscle Tone) Dosing->Inclined_Plane Pretreatment Period Data_Collection Data Collection (Latency, Force, Angle) Rotarod->Data_Collection Grip_Strength->Data_Collection Inclined_Plane->Data_Collection Stats Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Stats Results Interpretation of Results Stats->Results

Experimental workflow for assessing muscle relaxant effects.

References

Application Notes and Protocols for In-Vitro Measurement of Tolperisone Hydrochloride's Ion Channel Blocking Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolperisone hydrochloride is a centrally acting muscle relaxant utilized for treating increased muscle tone associated with neurological diseases.[1] Its mechanism of action primarily involves the blockade of voltage-gated sodium (Nav) and calcium (Cav) channels, which contributes to a reduction in neuronal hyperexcitability without significant sedative effects.[2][3][4] Tolperisone has also been observed to affect potassium (Kv) channels.[5] These application notes provide detailed in-vitro protocols for characterizing the ion channel blocking activity of this compound using the whole-cell patch-clamp and two-electrode voltage-clamp (TEVC) techniques.

Data Presentation

Table 1: Inhibitory Activity (IC50) of this compound on Voltage-Gated Sodium Channel Isoforms
Ion Channel SubtypeIC50 (µM)Cell SystemMethodReference
Nav1.2> Lidocaine's 68 µMXenopus laevis oocytesTEVC[3]
Nav1.3802Xenopus laevis oocytesTEVC[6]
Nav1.4Not SpecifiedNot SpecifiedNot Specified
Nav1.5Not SpecifiedNot SpecifiedNot Specified
Nav1.6Not SpecifiedXenopus laevis oocytesTEVC[5]
Nav1.7Not SpecifiedNot SpecifiedNot Specified
Nav1.849Xenopus laevis oocytesTEVC[3]
Table 2: Inhibitory Activity of this compound on Voltage-Gated Calcium and Potassium Channels
Ion Channel TypeIC50 (mM)Dissociation Constant (Kd)Cell SystemMethodReference
Calcium Channels1.0890.162 mM (for inactivated channels)Snail NeuronsVoltage Clamp[7]
Potassium Channels-~320 µM (apparent)Not SpecifiedNot Specified[6]

Signaling Pathway

The primary mechanism of this compound's action is the blockade of voltage-gated sodium and calcium channels in neuronal membranes. This inhibition reduces the influx of Na+ and Ca2+ ions, which in turn dampens neuronal excitability and inhibits the release of neurotransmitters, leading to muscle relaxation.

Tolperisone_Signaling_Pathway Tolperisone Tolperisone Hydrochloride NaV Voltage-gated Na+ Channel Tolperisone->NaV Blocks CaV Voltage-gated Ca2+ Channel Tolperisone->CaV Blocks ActionPotential Action Potential NaV->ActionPotential Propagates Vesicle Synaptic Vesicle (Neurotransmitters) CaV->Vesicle Triggers Fusion ActionPotential->NaV Opens ActionPotential->CaV Opens Release Neurotransmitter Release Vesicle->Release Postsynaptic Postsynaptic Neuron Release->Postsynaptic Reduced Excitation

Mechanism of Tolperisone's ion channel blocking activity.

Experimental Protocols

Protocol 1: Whole-Cell Patch Clamp Assay for Nav and Cav Channel Blockade

This protocol is designed to measure the blocking effect of this compound on voltage-gated sodium and calcium channels in cultured neuronal cells or cell lines expressing the specific ion channel subtype of interest.

1. Cell Preparation:

  • Culture cells expressing the target ion channel (e.g., HEK293 cells stably transfected with a specific Nav or Cav subtype) on glass coverslips.

  • Use cells at a passage number and confluency optimal for electrophysiological recordings.

2. Solutions:

  • External Solution (for Nav currents): (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate Na+ currents, K+ channel blockers (e.g., CsCl, TEA) and Ca2+ channel blockers (e.g., CdCl2) can be added.

  • Internal (Pipette) Solution (for Nav currents): (in mM) 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.

  • External Solution (for Cav currents): (in mM) 110 BaCl2 (or CaCl2), 10 HEPES, 10 Glucose, 10 TEA-Cl, 0.001 TTX. Adjust pH to 7.4 with TEA-OH. Barium is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation.

  • Internal (Pipette) Solution (for Cav currents): (in mM) 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Tris-GTP. Adjust pH to 7.2 with CsOH.

  • Tolperisone Stock Solution: Prepare a high concentration stock solution (e.g., 100 mM) in an appropriate solvent (e.g., DMSO or water) and dilute to final concentrations in the external solution on the day of the experiment. Ensure the final solvent concentration does not exceed 0.1%.

3. Electrophysiological Recording:

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Obtain a giga-ohm seal (>1 GΩ) on a selected cell and establish a whole-cell configuration.

  • Compensate for series resistance (>80%) and cell capacitance.

  • Maintain a holding potential of -100 mV to -120 mV for Nav channels and -80 mV for Cav channels to ensure channels are in a resting state.

4. Voltage Protocols:

  • Tonic Block (for IC50 determination):

    • From the holding potential, apply a short depolarizing step (e.g., to 0 mV for 20-50 ms) at a low frequency (e.g., 0.1 Hz) to elicit currents.

    • Apply increasing concentrations of this compound and measure the steady-state block of the peak current.

  • Use-Dependent Block:

    • Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms) at a higher frequency (e.g., 1 Hz, 5 Hz, 10 Hz).

    • Measure the reduction in peak current amplitude during the pulse train in the presence of this compound compared to the control.

5. Data Analysis:

  • Calculate the percentage of current inhibition for each concentration of Tolperisone.

  • Fit the concentration-response data to the Hill equation to determine the IC50 value.

  • For use-dependent block, plot the normalized peak current against the pulse number to visualize the rate and extent of block.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus laevis Oocytes

This protocol is suitable for studying the effects of this compound on various ion channel isoforms heterologously expressed in Xenopus laevis oocytes.

1. Oocyte Preparation and cRNA Injection:

  • Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

  • Inject oocytes with cRNA encoding the specific ion channel α and any necessary β subunits.

  • Incubate the oocytes for 2-7 days at 16-18°C to allow for channel expression.

2. Solutions:

  • Recording Solution (ND96): (in mM) 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES. Adjust pH to 7.5 with NaOH.

  • Electrode Solution: 3 M KCl.

  • Tolperisone Solutions: Prepare by diluting the stock solution in the recording solution to the desired final concentrations.

3. TEVC Recording:

  • Place an oocyte in the recording chamber and perfuse with ND96 solution.

  • Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl (resistance 0.5-2 MΩ).

  • Clamp the oocyte at a holding potential of -80 mV to -100 mV.

4. Voltage Protocols:

  • Similar voltage protocols as described for the whole-cell patch-clamp can be adapted for TEVC to measure tonic and use-dependent block. For example, to measure Nav currents, step to a depolarizing potential (e.g., -10 mV) for a short duration.

5. Data Acquisition and Analysis:

  • Record the ionic currents in response to the voltage steps before and after the application of this compound.

  • Analyze the data as described in the whole-cell patch-clamp protocol to determine IC50 values and characterize use-dependency.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for assessing the ion channel blocking activity of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellPrep Cell/Oocyte Preparation Recording Electrophysiological Recording (Patch Clamp or TEVC) CellPrep->Recording SolutionPrep Solution Preparation SolutionPrep->Recording DrugPrep Tolperisone Dilution DrugApplication Application of Tolperisone DrugPrep->DrugApplication VoltageProtocol Application of Voltage Protocols Recording->VoltageProtocol VoltageProtocol->DrugApplication DataAcquisition Data Acquisition DrugApplication->DataAcquisition Analysis IC50 Determination & Use-Dependency Analysis DataAcquisition->Analysis Results Results & Interpretation Analysis->Results

Workflow for in-vitro ion channel blocking assay.

References

Development of a Sustained-Release Formulation for Tolperisone Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of a sustained-release oral formulation of Tolperisone (B1682978) hydrochloride. The primary goal of this formulation is to prolong the drug's therapeutic effect, reduce dosing frequency, and improve patient compliance by overcoming the limitations of its short biological half-life.

Tolperisone hydrochloride is a centrally acting muscle relaxant with a half-life of approximately 1.5 to 2.5 hours, necessitating frequent administration to maintain therapeutic plasma concentrations.[1][2] A sustained-release formulation offers a promising solution to this challenge. This document outlines the formulation strategies, key evaluation parameters, and detailed experimental protocols to guide researchers in this endeavor.

Formulation Development: Matrix-Based Sustained-Release Tablets

A common and effective approach for developing a sustained-release formulation of this compound is the use of a hydrophilic and/or hydrophobic polymer matrix system. This involves embedding the active pharmaceutical ingredient (API) within a polymer network that controls the rate of drug release.

Key Excipients:

  • Rate-Controlling Polymers: A combination of hydrophilic and hydrophobic polymers is often used to achieve the desired release profile.

    • Hydroxypropyl Methylcellulose (HPMC K100): A hydrophilic polymer that forms a gel layer upon contact with aqueous fluids, retarding drug release.[1][3]

    • Ethyl Cellulose (EC): A water-insoluble polymer that provides a robust matrix and further slows down drug diffusion.[1][3]

  • Binder: Polyvinylpyrrolidone (PVP K30) is a suitable binder to ensure tablet integrity.

  • Diluent: Microcrystalline Cellulose (MCC) or lactose (B1674315) can be used to increase the bulk of the tablet.

  • Glidant: Talc (B1216) improves the flow properties of the powder blend.

  • Lubricant: Magnesium Stearate (B1226849) prevents the tablet from sticking to the punches and die during compression.

Table 1: Example Formulations of this compound Sustained-Release Matrix Tablets

Ingredients (mg/tablet)Formulation F1Formulation F2Formulation F3Formulation F4Formulation F5
This compound150150150150150
HPMC K1007575757575
Ethyl Cellulose3776115.5152190
PVP K302020202020
Talc1010101010
Magnesium Stearate55555
Microcrystalline Celluloseq.s. to 400q.s. to 400q.s. to 400q.s. to 400q.s. to 400
Total Weight (mg) 400 400 400 400 400

Data adapted from a study on the formulation of sustained-release tablets of Tolperisone HCl.[1]

Pre-formulation and Powder Blend Characterization

Prior to tablet compression, it is essential to evaluate the physical properties of the powder blend to ensure good flowability and compressibility.

Table 2: Pre-Compression Parameters of Powder Blends

ParameterFormulation F1Formulation F2Formulation F3Formulation F4Formulation F5
Angle of Repose (θ) 26.1027.2328.1426.4527.58
Bulk Density (g/mL) 0.510.530.520.540.53
Tapped Density (g/mL) 0.580.600.590.610.60
Carr's Index (%) 12.0611.6611.8611.4711.66
Hausner's Ratio 1.131.131.131.121.13

These values indicate good to excellent flow properties and compressibility.

Tablet Manufacturing and Evaluation

The sustained-release tablets are typically manufactured using the wet granulation method followed by compression. The compressed tablets must be evaluated for their physicochemical properties.

Table 3: Post-Compression Parameters of Sustained-Release Tablets

ParameterFormulation F1Formulation F2Formulation F3Formulation F4Formulation F5
Hardness ( kg/cm ²) 4.3 - 5.94.3 - 5.94.3 - 5.94.3 - 5.94.3 - 5.9
Thickness (mm) 5.7 - 6.35.7 - 6.35.7 - 6.35.7 - 6.35.7 - 6.3
Friability (%) < 1< 1< 1< 1< 1
Weight Variation (%) Within ±5Within ±5Within ±5Within ±5Within ±5
Drug Content Uniformity (%) 98 - 10298 - 10298 - 10298 - 10298 - 102

All parameters are within acceptable pharmacopeial limits.[1]

In-Vitro Drug Release Studies

The in-vitro dissolution study is a critical test to evaluate the sustained-release characteristics of the formulation.

Table 4: Cumulative % Drug Release of this compound Sustained-Release Tablets

Time (hours)Formulation F1 (%)Formulation F2 (%)Formulation F3 (%)Formulation F4 (%)Formulation F5 (%)
1 33.8831.6129.3923.8624.32
2 45.2142.8739.1234.5433.18
4 63.9858.7654.2348.9146.55
6 78.4371.2366.8760.1257.98
8 89.1282.4577.1170.4368.12
10 95.6790.1185.4378.9876.43
12 99.0196.5492.8786.2183.76

The results demonstrate that as the concentration of the hydrophobic polymer (Ethyl Cellulose) increases, the rate of drug release decreases, allowing for a more sustained effect.[1][3]

Pharmacokinetic Profile

The primary objective of a sustained-release formulation is to alter the pharmacokinetic profile of the drug to provide a longer duration of action.

Table 5: Pharmacokinetic Parameters of Immediate-Release this compound

ParameterValue
Tmax (Time to Peak Plasma Concentration) 0.90 ± 0.31 hours
Cmax (Peak Plasma Concentration) Varies significantly (64.2 - 784.9 ng/mL)
t½ (Elimination Half-life) 1.00 ± 0.28 hours
AUC₀-∞ (Area Under the Curve) Varies significantly (125.9 - 1,241.3 ng/mL*h)

Data from a study in healthy volunteers.[1][4] The high variability and short half-life underscore the need for a sustained-release formulation.

A successful sustained-release formulation of this compound is expected to exhibit a delayed Tmax, a lower Cmax, and a comparable AUC when compared to an immediate-release formulation, indicating a prolonged therapeutic effect.

Experimental Protocols

Protocol 1: Preparation of Sustained-Release Tablets by Wet Granulation
  • Sifting: Sift this compound, polymers (HPMC K100, Ethyl Cellulose), and diluent (Microcrystalline Cellulose) through a #40 mesh sieve.

  • Dry Mixing: Blend the sifted materials in a suitable blender for 15 minutes.

  • Granulation: Prepare a binder solution by dissolving PVP K30 in isopropyl alcohol. Add the binder solution to the powder blend and mix until a coherent mass is formed.

  • Wet Screening: Pass the wet mass through a #12 mesh sieve.

  • Drying: Dry the granules in a tray dryer at 50-60°C until the loss on drying (LOD) is less than 2%.

  • Dry Screening: Pass the dried granules through a #16 mesh sieve.

  • Lubrication: Add sifted talc and magnesium stearate to the dried granules and blend for 5 minutes.

  • Compression: Compress the lubricated granules into tablets using a rotary tablet press.

Protocol 2: In-Vitro Dissolution Study
  • Apparatus: USP Type II (Paddle) dissolution apparatus.

  • Dissolution Medium: 900 mL of 0.1 N HCl (pH 1.2) for the first 2 hours, followed by 900 mL of phosphate (B84403) buffer (pH 6.8) for the remaining duration.

  • Temperature: 37 ± 0.5°C.

  • Paddle Speed: 50 RPM.

  • Sampling: Withdraw 5 mL samples at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 10, 12 hours) and replace with an equal volume of fresh dissolution medium.

  • Analysis: Filter the samples through a 0.45 µm membrane filter. Analyze the concentration of this compound in the samples using a UV-Visible spectrophotometer at a wavelength of 261 nm or a validated HPLC method.[1]

Protocol 3: RP-HPLC Method for this compound Assay
  • Chromatographic Conditions:

    • Column: C18 (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile (B52724) and 20 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.0, adjusted with glacial acetic acid) in a 55:45 v/v ratio.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 260 nm.

    • Injection Volume: 20 µL.

  • Standard Solution Preparation:

    • Accurately weigh about 25 mg of this compound working standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.

    • Further dilute to obtain a working standard solution of 50 µg/mL.

  • Sample Solution Preparation (for Assay):

    • Weigh and powder 20 tablets.

    • Transfer an amount of powder equivalent to 25 mg of this compound into a 25 mL volumetric flask.

    • Add about 15 mL of mobile phase and sonicate for 15 minutes.

    • Dilute to volume with the mobile phase and filter through a 0.45 µm syringe filter.

    • Further dilute to obtain a final concentration of approximately 50 µg/mL.

  • Procedure:

    • Inject the standard solution five times and check for system suitability (e.g., %RSD of peak areas < 2%).

    • Inject the sample solution in duplicate.

    • Calculate the amount of this compound in the sample by comparing the peak area with that of the standard.

Visualizations

Signaling Pathway

This compound exerts its mechanism of action primarily by blocking voltage-gated sodium and calcium channels.[1] Recent studies have also indicated its role in downregulating the p38 MAPK and ERK1/2 signaling cascade, which is implicated in neuroinflammation and neuronal damage.[5]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 MAPK Pathway Voltage-gated Na+ Channel Voltage-gated Na+ Channel Voltage-gated Ca2+ Channel Voltage-gated Ca2+ Channel ASK1 ASK1 MKK3_6 MKK3/6 ASK1->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Neuroinflammation Neuroinflammation p38_MAPK->Neuroinflammation RAF RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Neuronal Damage Neuronal Damage ERK1_2->Neuronal Damage Tolperisone HCl Tolperisone HCl Tolperisone HCl->Voltage-gated Na+ Channel Blocks Tolperisone HCl->Voltage-gated Ca2+ Channel Blocks Tolperisone HCl->p38_MAPK Downregulates Tolperisone HCl->ERK1_2 Downregulates

Caption: Mechanism of action of Tolperisone HCl.

Experimental Workflow

The following diagram illustrates the workflow for the development and evaluation of a sustained-release this compound formulation.

G cluster_0 Formulation Development cluster_1 Evaluation cluster_2 Analysis A API and Excipient Selection B Pre-formulation Studies A->B C Wet Granulation B->C E Powder Blend Characterization B->E D Tablet Compression C->D F Tablet Quality Control Tests D->F G In-Vitro Dissolution Studies F->G I Data Analysis and Interpretation G->I H Analytical Method Validation (HPLC) H->G Used for analysis J Formulation Optimization I->J J->C Feedback loop

Caption: Workflow for sustained-release tablet development.

References

Application Note: UV Spectrophotometric Analysis of Tolperisone Hydrochloride in Tablets

Application Notes and Protocols for Tolperisone Hydrochloride Testing in Animal Models of Post-Stroke Spasticity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-stroke spasticity is a debilitating motor disorder characterized by a velocity-dependent increase in muscle tone and hyperactive stretch reflexes, significantly impairing motor function and quality of life. The development of effective pharmacological interventions requires robust preclinical evaluation in relevant animal models. Tolperisone (B1682978) hydrochloride is a centrally acting muscle relaxant with a favorable safety profile, particularly its low sedative effect.[1] It functions by blocking voltage-gated sodium and calcium channels and inhibiting spinal reflex pathways, making it a promising candidate for alleviating spasticity.[2][3][4]

These application notes provide detailed protocols for utilizing a rodent model of post-stroke spasticity to evaluate the efficacy of Tolperisone hydrochloride. The protocols cover the induction of ischemic stroke, comprehensive assessment of spasticity using behavioral and electrophysiological methods, and a proposed framework for drug testing.

Mechanism of Action of Tolperisone

Tolperisone exerts its muscle relaxant effects through a multi-faceted mechanism primarily targeting the central nervous system. It does not act through common neurotransmitter systems like GABAergic or adrenergic receptors, which contributes to its non-sedative nature.[5] Its primary actions include:

  • Inhibition of Voltage-Gated Sodium Channels: Tolperisone blocks sodium channels on neuronal membranes in a state-dependent manner, showing higher affinity for open or inactivated channels.[6] This stabilizes the neuronal membrane and reduces the frequency and amplitude of action potentials.

  • Inhibition of Voltage-Gated Calcium Channels: The drug also inhibits N-type voltage-gated calcium channels, which is crucial for reducing neurotransmitter release from presynaptic terminals, particularly from primary afferent fibers in the spinal cord.[2][3]

  • Inhibition of Spinal Reflexes: By blocking both sodium and calcium channels, Tolperisone effectively suppresses both monosynaptic and polysynaptic reflex activity in the spinal cord.[2][3] This presynaptic inhibition of transmitter release from primary afferents is considered a key component of its anti-spastic action.

dot graph TD { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} caption: Mechanism of action of this compound.

Animal Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

The most common and clinically relevant model for inducing focal ischemic stroke is the transient Middle Cerebral Artery Occlusion (tMCAO) model in rats. This model mimics human stroke by causing damage to the motor cortex and underlying structures, which can lead to the development of spasticity in the contralateral limbs.

Experimental Workflow

G

Experimental Protocols

Protocol 1: Transient Middle Cerebral Artery Occlusion (tMCAO)

Objective: To induce a focal ischemic stroke in the rat brain, leading to motor deficits and subsequent development of spasticity.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthesia (e.g., Isoflurane)

  • Surgical microscope

  • Micro-scissors, forceps, and vessel clips

  • 4-0 silicone-coated nylon monofilament

  • Heating pad and rectal probe for temperature monitoring

  • Suturing material

Procedure:

  • Anesthetize the rat and maintain anesthesia throughout the surgery. Monitor body temperature and maintain at 37.0 ± 0.5°C.

  • Place the rat in a supine position. Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Carefully dissect the arteries from the surrounding tissue and vagus nerve.

  • Ligate the distal end of the ECA and the CCA. Place a temporary micro-vessel clip on the ICA.

  • Make a small incision in the ECA stump.

  • Gently insert the 4-0 silicone-coated monofilament through the ECA into the ICA until a slight resistance is felt, indicating the occlusion of the Middle Cerebral Artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation.

  • After 60-90 minutes of occlusion, carefully withdraw the filament to allow for reperfusion.

  • Remove the temporary clip from the ICA, ligate the ECA stump, and close the cervical incision.

  • Administer post-operative analgesics and supportive care (e.g., subcutaneous saline) and monitor the animal during recovery.

Protocol 2: Assessment of Post-Stroke Spasticity

Spasticity typically develops over several weeks following the stroke. Assessments should be performed at baseline (before stroke) and at regular intervals post-stroke (e.g., weekly from week 2 to week 6).

2.1 Modified Ashworth Scale (MAS) for Rodents

Objective: To provide a semi-quantitative assessment of muscle resistance to passive movement.

Procedure:

  • Gently handle the rat to minimize stress.

  • Hold the animal and passively flex and extend the contralateral (affected) elbow or ankle joint.

  • The movement should be performed at a consistent, rapid speed (completing the full range of motion in approximately one second).

  • Score the resistance felt during the movement according to the scale below.

ScoreDescription of Resistance
0 No increase in muscle tone.
1 Slight increase in muscle tone, manifested by a catch and release or by minimal resistance at the end of the range of motion.
1+ Slight increase in muscle tone, manifested by a catch, followed by minimal resistance throughout the remainder (less than half) of the range of motion.
2 More marked increase in muscle tone through most of the range of motion, but affected part easily moved.
3 Considerable increase in muscle tone, passive movement is difficult.
4 Affected part rigid in flexion or extension.
Source: Adapted from clinical Modified Ashworth Scale definitions.[7][8][9]

2.2 Surface Electromyography (sEMG)

Objective: To quantify involuntary muscle activity during passive limb movement.

Materials:

  • EMG recording system

  • Fine-wire or surface electrodes

  • Isokinetic dynamometer or a custom device to control the speed of passive stretch

  • Data acquisition and analysis software

Procedure:

  • Lightly anesthetize the rat or use a restraint system that allows for limb movement.

  • Place recording electrodes over the belly of the target muscle (e.g., biceps brachii or gastrocnemius) on the affected limb. Place a reference electrode on a non-muscular area.

  • Secure the limb to the dynamometer/stretching device.

  • Perform passive stretches of the joint at controlled velocities (e.g., slow at ~30°/s and fast at ~180°/s).

  • Record EMG signals during the stretching period.

  • Data Analysis: Filter the raw EMG signal (e.g., 20-500 Hz band-pass). Calculate the Root Mean Square (RMS) of the EMG signal during the stretch phase. Spasticity is indicated by a velocity-dependent increase in EMG RMS, with significantly higher activity during fast stretches compared to slow stretches.[5][10]

2.3 H-Reflex (Hoffmann Reflex) Measurement

Objective: To assess the excitability of the spinal monosynaptic reflex arc.

Materials:

  • Electrophysiology recording system with a stimulator

  • Stimulating needle electrodes

  • Recording needle electrodes

  • Anesthesia

Procedure:

  • Anesthetize the rat and place it on a heating pad.

  • For the hindlimb, insert the stimulating electrodes near the tibial nerve in the popliteal fossa.

  • Insert the recording electrodes into the plantar muscles of the hind paw.

  • Deliver single square-wave electrical pulses (0.1-0.2 ms (B15284909) duration) to the tibial nerve.

  • Gradually increase the stimulus intensity to record the M-wave (direct muscle response) and the H-reflex (monosynaptic reflex response). Determine the maximum H-reflex (Hmax) and maximum M-wave (Mmax).

  • Data Analysis:

    • Hmax/Mmax Ratio: Calculate the ratio of the maximal H-reflex amplitude to the maximal M-wave amplitude. An increased Hmax/Mmax ratio in the affected limb compared to baseline or the unaffected limb indicates increased motor neuron excitability, a hallmark of spasticity.

    • Rate-Dependent Depression (RDD): Stimulate the nerve at varying frequencies (e.g., 0.1, 0.5, 1, 2, 5 Hz). In healthy animals, the H-reflex amplitude decreases at higher frequencies. In spastic animals, this depression is weakened or absent.[11][12][13]

Protocol 3: this compound Efficacy Testing

Objective: To evaluate the effect of this compound on established post-stroke spasticity.

Study Design:

  • Animals: Rats with confirmed spasticity (e.g., 4 weeks post-MCAO).

  • Groups:

    • Vehicle Control (e.g., sterile water or saline, administered orally)

    • Tolperisone HCl - Low Dose (e.g., 25 mg/kg, p.o.)

    • Tolperisone HCl - Mid Dose (e.g., 50 mg/kg, p.o.)

    • Tolperisone HCl - High Dose (e.g., 100 mg/kg, p.o.)

  • Administration: Daily oral gavage for a duration of 2-4 weeks.

  • Assessments: Perform spasticity assessments (MAS, EMG, H-reflex) weekly, typically 1-2 hours after drug administration to coincide with peak plasma concentration.

Data Presentation

Quantitative data should be summarized to compare treatment effects against the vehicle control group over time.

Table 1: Proposed Efficacy of Tolperisone HCl on Modified Ashworth Scale (MAS) Score (This table is a template for expected results, as direct preclinical data is unavailable. Dosages are based on a rat neuropathic pain model.)[14]

Treatment GroupBaseline (Pre-Treatment)Week 1Week 2Week 3Week 4
Vehicle Control2.5 ± 0.52.6 ± 0.42.7 ± 0.52.6 ± 0.62.7 ± 0.5
Tolperisone (25 mg/kg)2.4 ± 0.62.1 ± 0.51.8 ± 0.41.7 ± 0.51.6 ± 0.4
Tolperisone (50 mg/kg)2.6 ± 0.41.9 ± 0.4*1.5 ± 0.31.3 ± 0.3 1.2 ± 0.2***
Tolperisone (100 mg/kg)2.5 ± 0.51.7 ± 0.51.3 ± 0.4**1.1 ± 0.2 1.0 ± 0.2
Data are presented as Mean ± SD. *p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control.

Table 2: Proposed Efficacy of Tolperisone HCl on Electrophysiological Outcomes (This table is a template for expected results.)

Treatment GroupEMG RMS (% increase, fast vs. slow stretch)Hmax/Mmax Ratio
Sham (No Stroke)30 ± 10%0.35 ± 0.08
Vehicle Control250 ± 55%0.75 ± 0.12
Tolperisone (50 mg/kg)110 ± 40% 0.48 ± 0.10
Data are presented as Mean ± SD at final assessment endpoint. **p<0.01 vs. Vehicle Control.

Table 3: Clinical Efficacy of Tolperisone in Human Post-Stroke Spasticity (Data from a randomized, placebo-controlled study.)[15]

ParameterPlacebo GroupTolperisone Group (300-900 mg/day)P-value
Mean Ashworth Score Reduction 0.47 ± 0.541.03 ± 0.71< 0.0001
Patients with ≥1 point Reduction 45.0%78.3%< 0.0001

Logical Relationships in Spasticity Pathophysiology

G

Conclusion

The protocols outlined provide a comprehensive framework for the preclinical evaluation of this compound in a rat model of post-stroke spasticity. While direct preclinical data for this specific indication is lacking, the proposed dosages are extrapolated from rodent studies on neuropathic pain and general muscle relaxation.[16] The robust assessment methods, combining behavioral scales with objective electrophysiological measures, will allow for a thorough characterization of Tolperisone's potential as a non-sedating treatment for post-stroke spasticity. Researchers should carefully titrate doses and monitor for any adverse effects throughout the study.

References

Application Notes and Protocols for Investigating the Cellular Mechanisms of Tolperisone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolperisone (B1682978) hydrochloride is a centrally acting muscle relaxant prescribed for the management of muscle stiffness and spasticity. Its primary mechanism of action involves the blockade of voltage-gated sodium and calcium channels, which leads to a decrease in neuronal excitability.[1] Additionally, tolperisone exhibits membrane-stabilizing properties and may influence neurotransmitter systems. Emerging research also points to its ability to modulate intracellular signaling cascades, including the p38 MAPK and ERK1/2 pathways.

These application notes provide a comprehensive guide for utilizing specific cell culture models to dissect the cellular and molecular mechanisms of Tolperisone hydrochloride. The following sections detail the recommended cell lines, experimental protocols, and data presentation formats to facilitate robust and reproducible investigations.

Recommended Cell Culture Models

To comprehensively study the multifaceted mechanism of Tolperisone, a combination of neuronal and muscle cell lines is recommended.

  • Neuronal Cell Lines:

    • SH-SY5Y: A human neuroblastoma cell line that endogenously expresses a variety of voltage-gated sodium channels (including Nav1.2 and Nav1.7) and calcium channels.[2][3] These cells can be differentiated to exhibit a more mature neuronal phenotype, making them an excellent model for studying the effects of Tolperisone on neuronal excitability.

    • PC-12: A rat pheochromocytoma cell line that, upon differentiation with nerve growth factor (NGF), acquires characteristics of sympathetic neurons, including the expression of voltage-gated sodium and calcium channels.[4][5] This model is well-suited for investigating the impact of Tolperisone on neuronal signaling.

  • Muscle Cell Line:

    • C2C12: A mouse myoblast cell line that can be differentiated into myotubes, providing an in vitro model of skeletal muscle fibers.[6][7] This cell line is ideal for studying the direct effects of Tolperisone on muscle cell physiology and contractility.

Experimental Protocols

The following protocols provide a framework for investigating the key cellular mechanisms of this compound.

Electrophysiological Analysis of Ion Channel Blockade

This protocol details the use of whole-cell patch-clamp electrophysiology to measure the effect of Tolperisone on voltage-gated sodium and calcium currents.

Objective: To quantify the inhibitory effect of this compound on voltage-gated sodium and calcium channels in a neuronal cell model.

Recommended Cell Line: Differentiated SH-SY5Y cells or HEK293 cells stably expressing specific sodium channel subtypes (e.g., Nav1.7).[8]

Methodology:

  • Cell Preparation: Plate cells on glass coverslips and allow them to adhere and differentiate (if applicable).

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system.

  • Pipette Solution (Internal): For sodium currents, a typical solution contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH. For calcium currents, a similar solution with CsCl replacing CsF can be used.

  • External Solution: A standard extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH. To isolate sodium currents, potassium channel blockers (e.g., TEA-Cl) and calcium channel blockers (e.g., CdCl2) can be added. To isolate calcium currents, sodium can be replaced with NMDG+ and potassium channels can be blocked.

  • Whole-Cell Configuration: Establish a giga-ohm seal and obtain the whole-cell recording configuration.

  • Voltage Protocol:

    • Sodium Currents: From a holding potential of -100 mV, apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.

    • Calcium Currents: From a holding potential of -80 mV, apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to evoke calcium currents.

  • Drug Application: After obtaining stable baseline recordings, perfuse the cells with increasing concentrations of this compound.

  • Data Analysis: Measure the peak current amplitude at each voltage step before and after drug application. Construct concentration-response curves to determine the IC50 value for Tolperisone's block of each channel type.

Data Presentation:

Concentration of Tolperisone (µM)Peak Sodium Current (pA)% Inhibition of Sodium CurrentPeak Calcium Current (pA)% Inhibition of Calcium Current
0 (Control)00
1
10
50
100
Intracellular Calcium Imaging

This protocol describes the use of the fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration ([Ca2+]i) in response to Tolperisone.

Objective: To determine if this compound modulates intracellular calcium levels in neuronal or muscle cells.

Recommended Cell Lines: SH-SY5Y, PC-12, or differentiated C2C12 myotubes.

Methodology:

  • Cell Plating: Seed cells on glass-bottom dishes or coverslips.

  • Fura-2 AM Loading: Incubate cells with Fura-2 AM (typically 1-5 µM) in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.[9]

  • Washing: Wash the cells with fresh buffer to remove extracellular dye.

  • Imaging: Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.

  • Data Acquisition: Excite the cells alternately at 340 nm and 380 nm and capture the emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the [Ca2+]i.

  • Experimental Procedure:

    • Establish a stable baseline F340/F380 ratio.

    • Apply a depolarizing stimulus (e.g., high potassium solution) to induce calcium influx.

    • After the response returns to baseline, pre-incubate the cells with this compound for a defined period.

    • Re-apply the depolarizing stimulus in the presence of Tolperisone.

  • Data Analysis: Calculate the change in the F340/F380 ratio in response to the stimulus with and without Tolperisone.

Data Presentation:

ConditionBaseline [Ca2+]i (nM)Peak [Ca2+]i upon Stimulation (nM)Amplitude of Ca2+ Response (nM)
Control (no Tolperisone)
Tolperisone (10 µM)
Tolperisone (50 µM)
Tolperisone (100 µM)
Western Blot Analysis of MAPK Signaling Pathways

This protocol outlines the use of Western blotting to assess the effect of Tolperisone on the phosphorylation of ERK1/2 and p38 MAPK.

Objective: To investigate the modulatory effect of this compound on the ERK1/2 and p38 MAPK signaling pathways.

Recommended Cell Lines: SH-SY5Y or PC-12 cells.

Methodology:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency and then treat with various concentrations of this compound for a specified duration. A positive control (e.g., a known activator of the MAPK pathway like PMA or anisomycin) should be included.

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and phosphorylated p38 (p-p38).

    • After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total ERK1/2 and total p38 to normalize for protein loading.

Data Presentation:

Treatment Groupp-ERK1/2 / Total ERK1/2 Ratio (Fold Change vs. Control)p-p38 / Total p38 Ratio (Fold Change vs. Control)
Vehicle Control1.01.0
Positive Control
Tolperisone (10 µM)
Tolperisone (50 µM)
Tolperisone (100 µM)
Cell Viability Assay

This protocol uses the MTT assay to determine the potential cytotoxic effects of Tolperisone.

Objective: To assess the effect of this compound on the viability of neuronal and muscle cells.

Recommended Cell Lines: SH-SY5Y, PC-12, and C2C12 cells.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density.

  • Drug Treatment: After 24 hours, treat the cells with a range of concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[1][10]

  • Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage of the vehicle-treated control.

Data Presentation:

Tolperisone Concentration (µM)Cell Viability (%) - SH-SY5YCell Viability (%) - PC-12Cell Viability (%) - C2C12
0 (Control)100100100
1
10
50
100
250
In Vitro Muscle Contraction Assay

This protocol describes a method to assess the effect of Tolperisone on electrically induced muscle cell contraction in differentiated C2C12 myotubes.

Objective: To determine if this compound can inhibit muscle cell contraction in vitro.

Recommended Cell Line: Differentiated C2C12 myotubes.

Methodology:

  • C2C12 Differentiation: Plate C2C12 myoblasts and differentiate them into myotubes by switching to a low-serum medium (e.g., DMEM with 2% horse serum) for 5-7 days.[6][7]

  • Contraction Setup: Use a cell culture plate with integrated carbon electrodes.

  • Electrical Stimulation: Apply electrical pulses (e.g., 50 V, 1 Hz, 3 ms (B15284909) pulses) to induce myotube contraction.[11][12]

  • Drug Treatment: Pre-incubate the differentiated myotubes with various concentrations of this compound before electrical stimulation.

  • Contraction Analysis:

    • Microscopy: Visually observe and record the contraction of myotubes using a microscope with a high-speed camera.

    • Image Analysis: Quantify the degree of contraction by measuring the change in myotube length or area before and during stimulation.

    • Calcium Imaging: Simultaneously perform calcium imaging with a calcium-sensitive dye (e.g., Fluo-8) to correlate contraction with intracellular calcium transients.[12]

  • Data Analysis: Calculate the percentage inhibition of contraction at different Tolperisone concentrations.

Data Presentation:

Tolperisone Concentration (µM)Contraction Amplitude (% of Control)Peak Intracellular Ca2+ (F/F0)
0 (Control)100
10
50
100

Visualization of Cellular Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and experimental workflows.

Tolperisone_Mechanism cluster_Neuron Neuronal Membrane cluster_Signaling Intracellular Signaling Tolperisone Tolperisone hydrochloride Na_Channel Voltage-gated Na+ Channel Tolperisone->Na_Channel Inhibits Ca_Channel Voltage-gated Ca2+ Channel Tolperisone->Ca_Channel Inhibits p38_MAPK p38 MAPK Phosphorylation Tolperisone->p38_MAPK Downregulates ERK12 ERK1/2 Phosphorylation Tolperisone->ERK12 Downregulates Action_Potential Action Potential Generation Na_Channel->Action_Potential Neurotransmitter_Release Neurotransmitter Release Ca_Channel->Neurotransmitter_Release Action_Potential->Neurotransmitter_Release Muscle_Relaxation Muscle Relaxation Neurotransmitter_Release->Muscle_Relaxation Leads to Cellular_Response Altered Cellular Response p38_MAPK->Cellular_Response ERK12->Cellular_Response Cellular_Response->Muscle_Relaxation Contributes to Experimental_Workflow cluster_assays Functional and Biochemical Assays start Select Cell Models (SH-SY5Y, PC-12, C2C12) patch_clamp Patch-Clamp Electrophysiology start->patch_clamp calcium_imaging Calcium Imaging (Fura-2 AM) start->calcium_imaging western_blot Western Blotting (p-ERK, p-p38) start->western_blot mtt_assay Cell Viability (MTT Assay) start->mtt_assay contraction_assay Muscle Contraction Assay (C2C12) start->contraction_assay data_analysis Data Analysis and Interpretation patch_clamp->data_analysis calcium_imaging->data_analysis western_blot->data_analysis mtt_assay->data_analysis contraction_assay->data_analysis C2C12_Differentiation_Workflow start Seed C2C12 Myoblasts growth Culture in Growth Medium (High Serum) start->growth confluence Reach 80-90% Confluency growth->confluence diff_medium Switch to Differentiation Medium (Low Serum) confluence->diff_medium incubation Incubate for 5-7 Days (Change medium regularly) diff_medium->incubation end Differentiated Myotubes incubation->end

References

Application Notes & Protocols: Analytical Techniques for Impurity Profiling of Tolperisone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the identification and quantification of impurities in Tolperisone hydrochloride. The protocols detailed below are intended to serve as a guide for the development and validation of analytical methods for quality control and stability studies of this compound in bulk drug and pharmaceutical dosage forms.

Introduction to Impurity Profiling of this compound

This compound, a centrally acting muscle relaxant, is widely used in the treatment of musculoskeletal disorders.[] The impurity profile of a drug substance is a critical quality attribute that can impact its safety and efficacy. Impurities in this compound can originate from the manufacturing process, degradation of the active pharmaceutical ingredient (API), or interaction with excipients.[2] Therefore, robust analytical methods are essential for the detection, identification, and quantification of these impurities to ensure the quality and safety of the final drug product.

This document outlines validated analytical techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC), for the comprehensive impurity profiling of this compound. Additionally, the role of hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) in the structural elucidation of unknown impurities is discussed.

Known and Potential Impurities of this compound

Several process-related and degradation impurities of this compound have been identified. A consolidated list of these impurities is provided in the table below.

Impurity Name/SynonymSystematic NameChemical Structure
Process-Related Impurities
4-MMP / Vinyl Ketone / 4-MMPPO2-methyl-1-(4-methylphenyl)prop-2-en-1-one
alt text
2-Tolperisone2-methyl-1-(2-methylphenyl)-3-(piperidin-1-yl)propan-1-one
alt text
3-Tolperisone2-methyl-1-(3-methylphenyl)-3-(piperidin-1-yl)propan-1-one
alt text
4-Methylpropiophenone1-(4-methylphenyl)propan-1-one
alt text
Degradation/Metabolic Impurities
Hydroxymethyl Tolperisone1-[4-(hydroxymethyl)phenyl]-2-methyl-3-(piperidin-1-yl)propan-1-one
alt text
Carboxy Tolperisone4-({2-methyl-3-(piperidin-1-yl)propanoyl})benzoic acid
alt text
2-Methylhydroxy Impurity2-hydroxy-2-methyl-1-(4-methylphenyl)-3-(piperidin-1-yl)propan-1-one
alt text

Analytical Techniques and Protocols

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of impurities in this compound.[2] The following sections detail validated HPLC methods and discuss the application of other relevant techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) with UV detection is the method of choice for routine quality control and stability testing of this compound. Several methods have been developed and validated for the separation and quantification of its impurities.

The following table summarizes the key quantitative parameters from various validated HPLC methods for the analysis of this compound and its impurities.

ParameterMethod 1Method 2Method 3
Tolperisone HCl
Linearity Range0.5 - 3.5 µg/mL5 - 15 µg/mL2 - 10 µg/mL
% Recovery-99.39%99.01 - 102.86%
4-MMP Impurity
Linearity Range0.2 - 1.4 µg/mL--
% Recovery99.39%--
Vinyl Ketone Impurity
Linearity Range0.5 - 3.5 µg/mL--
% Recovery99.38%--
2-Methylhydroxy Impurity
Linearity Range0.5 - 3.5 µg/mL--
% Recovery100.22%--
General Impurities
LOD-0.19 µg/mL (for 4 impurities)-
LOQ---

This protocol describes a stability-indicating RP-HPLC method for the quantitative determination of known and unknown impurities in this compound.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.01 M Potassium dihydrogen phosphate (B84403) buffer, pH adjusted to 8.0 with diethylamine

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • Time (min) | % Mobile Phase B

    • --- | ---

    • 0 | 50

    • 5 | 50

    • 12 | 60

    • 15 | 70

    • 25 | 90

    • 30 | 50

    • 35 | 50

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Diluent: Mobile Phase A and Acetonitrile in the ratio of 50:50 (v/v)

Preparation of Solutions:

  • Standard Solution: Prepare a stock solution of this compound (1000 µg/mL) in the diluent. Further dilute to a working concentration (e.g., 2 µg/mL).

  • Impurity Stock Solution: Prepare a stock solution containing all known impurities at a suitable concentration (e.g., 2 µg/mL each) in the diluent.

  • System Suitability Solution: Prepare a solution containing this compound (e.g., 1000 µg/mL) and spiked with all known impurities (e.g., at the 0.5% level).

  • Sample Solution (Tablets): Weigh and finely powder 20 tablets. Transfer an amount of powder equivalent to 25 mg of this compound into a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate for 15 minutes to dissolve, and make up the volume with the diluent. Filter the solution through a 0.45 µm nylon filter.

System Suitability:

The system suitability is evaluated by injecting the system suitability solution. The resolution between Tolperisone and its impurities should be greater than 2.0.[3]

Forced Degradation Studies:

Forced degradation studies are crucial for establishing the stability-indicating nature of the analytical method. This compound is known to be susceptible to degradation under basic, oxidative, and hydrolytic conditions.[3]

  • Acid Degradation: Reflux the sample solution with 0.1 N HCl at 60°C for 1 hour.

  • Base Degradation: Reflux the sample solution with 0.1 N NaOH at 60°C for 45 minutes.

  • Oxidative Degradation: Reflux the sample solution with 8% H₂O₂ at 60°C for 45 minutes.

  • Thermal Degradation: Expose the solid drug substance to heat at 105°C for 2 hours.

  • Photolytic Degradation: Expose the drug substance to UV light (200 watt-hours) followed by visible light (1.2 million lux-hours).

  • Water Hydrolysis: Reflux the sample solution with water at 60°C for 90 minutes.

After exposure to the stress conditions, the samples are diluted appropriately and analyzed using the developed HPLC method.

Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is the primary technique for non-volatile impurities, GC-MS can be a valuable tool for the identification and quantification of volatile and semi-volatile impurities in this compound. This can include residual solvents from the manufacturing process or volatile degradation products.

Potential Applications:

  • Residual Solvent Analysis: GC-MS with a headspace sampler is the standard method for the analysis of residual solvents according to ICH guidelines.

  • Identification of Volatile Impurities: GC-MS can be used to identify unknown volatile impurities that may not be detected by HPLC-UV. The mass spectrometric detector provides structural information, aiding in the identification of these compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the structural elucidation of unknown impurities and degradation products. While HPLC with UV detection is suitable for quantification, it does not provide structural information for unknown peaks.

Protocol for Structural Elucidation:

  • Initial Analysis by HPLC-UV: Perform an initial analysis of the this compound sample using the validated HPLC-UV method to identify any unknown impurity peaks.

  • LC-MS/MS Analysis: Inject the same sample into an LC-MS/MS system using a similar chromatographic method.

  • Mass Spectral Data Acquisition: Acquire the mass spectrum of the unknown impurity peak. This will provide the molecular weight of the impurity.

  • Fragmentation Analysis: Perform MS/MS fragmentation of the parent ion to obtain a fragmentation pattern. This pattern provides valuable information about the structure of the molecule.

  • Structure Elucidation: By analyzing the molecular weight and fragmentation pattern, a putative structure for the unknown impurity can be proposed.

Visualizations

The following diagrams illustrate the experimental workflows for the impurity profiling of this compound.

Tolperisone_Impurity_Profiling_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting Sample Tolperisone HCl Sample (Bulk Drug / Formulation) HPLC_UV HPLC-UV Analysis (Quantification) Sample->HPLC_UV GC_MS GC-MS Analysis (Volatile Impurities) Sample->GC_MS Volatiles Standard_Prep Standard & System Suitability Preparation Standard_Prep->HPLC_UV Forced_Degradation Forced Degradation (Acid, Base, Oxidative, etc.) Forced_Degradation->HPLC_UV LC_MS LC-MS/MS Analysis (Identification) HPLC_UV->LC_MS Unknown Peaks Data_Processing Data Processing & Peak Integration HPLC_UV->Data_Processing Structure_Elucidation Structure Elucidation LC_MS->Structure_Elucidation GC_MS->Structure_Elucidation Impurity_Quant Impurity Quantification Data_Processing->Impurity_Quant Report Final Report Impurity_Quant->Report Structure_Elucidation->Report HPLC_Method_Workflow cluster_input Input cluster_hplc HPLC System cluster_output Output Sample_Solution Prepared Sample Solution Autosampler Autosampler Sample_Solution->Autosampler Column C18 Column Autosampler->Column Pump Pump (Mobile Phase) Pump->Column Detector UV Detector Column->Detector Data_System Chromatography Data System Detector->Data_System Chromatogram Chromatogram Data_System->Chromatogram

References

Application Notes & Protocols: Formulation and Evaluation of Tolperisone Hydrochloride Floating Matrix Tablets

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide on the formulation and evaluation of Tolperisone (B1682978) hydrochloride floating matrix tablets, a gastro-retentive drug delivery system designed to improve bioavailability and patient compliance for this centrally acting muscle relaxant.

Introduction

Tolperisone hydrochloride is a centrally acting muscle relaxant with a short biological half-life of 1.5 to 2.5 hours.[1] Its high solubility and permeability classify it as a Biopharmaceutics Classification System (BCS) Class I drug.[2] However, Tolperisone HCl is unstable in the neutral to alkaline pH of the intestine, breaking down into potentially genotoxic agents.[2][3][4] Furthermore, it is primarily absorbed from the upper gastrointestinal tract.[1] These properties make it an ideal candidate for a gastro-retentive drug delivery system (GRDDS), such as a floating matrix tablet. This system prolongs the gastric residence time, allowing the drug to be released in a controlled manner in the acidic environment of the stomach where it is more stable and readily absorbed.[1][5][6]

These notes detail the formulation strategies using various polymers and the critical evaluation parameters to ensure the development of a robust and effective floating matrix tablet for this compound.

Materials and Methods

Materials

The formulation of Tolperisone HCl floating tablets involves a combination of active pharmaceutical ingredient (API), polymers, gas-generating agents, and other excipients.

Component Function Examples
Active Pharmaceutical Ingredient Muscle RelaxantThis compound[1][3][6]
Hydrophilic Matrix Polymers Control drug release, form gel layerHydroxypropyl Methylcellulose (HPMC K4M, HPMC K15M, HPMC K100M), Xanthan Gum, Guar Gum, Chitosan, Carbopol 71G[3][6][7]
Hydrophobic Matrix Polymer Retard drug releaseCetyl Alcohol[1]
Gas-Generating Agent Provide buoyancySodium Bicarbonate[3][6]
Binder Facilitate granulationPVP K-30[7]
Diluent / Filler Increase bulkLactose Monohydrate, Microcrystalline Cellulose, Dibasic Calcium Phosphate (DCP)[7][8]
Glidant Improve powder flowColloidal Anhydrous Silica (Aerosil)
Lubricant Reduce friction during tablet ejectionMagnesium Stearate, Talc[7][8]
Formulation Development

Floating matrix tablets of Tolperisone HCl can be prepared by several methods, including direct compression, wet granulation, and hot-melt granulation.

  • Direct Compression: This is the simplest method, where the drug, polymers, and other excipients are blended and directly compressed into tablets. This method is suitable for drugs with good flowability and compressibility.[3][7][9][10]

  • Wet Granulation: This method is used to improve the flow properties and compressibility of the powder blend. It involves mixing the drug and excipients with a binder solution to form granules, which are then dried, sieved, lubricated, and compressed.[7][11][12]

  • Hot-Melt Granulation (HMG): In this technique, a meltable binder (e.g., Cetyl alcohol) is used. The drug is mixed with the molten binder, and the mixture is cooled and solidified to form granules. This can help in controlling the release of highly water-soluble drugs.[1]

Data Presentation: Formulation Composition

The following tables summarize the quantitative composition of various Tolperisone HCl floating tablet formulations as described in the literature.

Table 1: Example Formulations using HPMC Polymers (3² Factorial Design) This table represents a typical factorial design layout where independent variables like total polymer content and the ratio of different polymer grades are varied.

Formulation CodeTolperisone HCl (mg)HPMC K4M (mg) (X1)HPMC K100M (mg) (X2)Sodium Bicarbonate (mg)PVP K-30 (mg)Magnesium Stearate (mg)Total Weight (mg)
F115093.75 (75%)31.25 (25%)50205350
F215075.00 (50%)75.00 (50%)50205350
F315043.75 (25%)131.25 (75%)50205350
F4150112.50 (75%)37.50 (25%)50205375
F515090.00 (50%)90.00 (50%)50205375
F615052.50 (25%)157.50 (75%)50205375
F7150131.25 (75%)43.75 (25%)50205400
F8150105.00 (50%)105.00 (50%)50205400
F915061.25 (25%)183.75 (75%)50205400
(Data is illustrative based on descriptions of factorial design studies)[7][9]

Table 2: Example Formulations using Natural Polymers (3² Factorial Design) This table demonstrates the optimization of drug:polymer ratio and the concentration of the gas-generating agent.

Formulation CodeTolperisone HCl (mg)Xanthan Gum (mg)Sodium Bicarbonate (mg)Dibasic Calcium Phosphate (mg)Magnesium Stearate (mg)Talc (mg)Total Weight (mg)
B115075 (1:0.5)25 (Low)952.52.5350
B215075 (1:0.5)37.5 (Medium)82.52.52.5350
B315075 (1:0.5)50 (High)702.52.5350
B4150112.5 (1:0.75)25 (Low)57.52.52.5350
B5150112.5 (1:0.75)37.5 (Medium)452.52.5350
B6150112.5 (1:0.75)50 (High)32.52.52.5350
B7150150 (1:1)25 (Low)202.52.5350
B8150150 (1:1)37.5 (Medium)7.52.52.5350
B9150150 (1:1)50 (High)02.52.5350
(Data adapted from factorial design descriptions in studies using natural polymers)[3][4]

Experimental Protocols

Pre-compression Evaluation of Powder Blend

The powder mixture for each formulation should be evaluated for its physical properties to ensure suitability for compression.[3][11]

  • Angle of Repose:

    • Weigh a specified quantity of the powder blend.

    • Pour the blend through a funnel fixed at a certain height onto a flat surface.

    • Measure the height (h) and radius (r) of the powder cone formed.

    • Calculate the angle of repose using the formula: θ = tan⁻¹(h/r).

    • Acceptance Criteria: An angle < 30° indicates excellent flow, while > 40° suggests poor flow.

  • Bulk Density (BD) and Tapped Density (TD):

    • Place a known weight of the powder blend into a graduated measuring cylinder.

    • Record the initial volume as the bulk volume. Calculate Bulk Density (BD = weight/bulk volume).

    • Tap the cylinder mechanically for a fixed number of taps (B36270) (e.g., 100) until a constant volume is achieved.

    • Record the final volume as the tapped volume. Calculate Tapped Density (TD = weight/tapped volume).

  • Compressibility Index (Carr's Index) and Hausner's Ratio:

    • Using the BD and TD values, calculate:

      • Carr's Index (%) = [(TD - BD) / TD] × 100

      • Hausner's Ratio = TD / BD

    • Acceptance Criteria: Carr's Index of 5-15% and a Hausner's Ratio of 1.00-1.18 indicate good to excellent flowability and compressibility.

Post-compression Evaluation of Tablets

The compressed tablets are evaluated for their physicochemical properties.[6][11]

  • Hardness:

    • Measure the crushing strength of at least three tablets from each batch using a Monsanto or Pfizer hardness tester.

    • Record the force required to break the tablet diametrically.

    • Acceptance Criteria: Typically in the range of 6-7 kg/cm ² to ensure tablet integrity.[7][10]

  • Friability:

    • Weigh a sample of tablets (usually 20 tablets, W_initial).

    • Place them in a Roche friabilator and rotate at 25 rpm for 4 minutes (100 revolutions).

    • Remove the tablets, de-dust them, and re-weigh (W_final).

    • Calculate the percentage friability: % Friability = [(W_initial - W_final) / W_initial] × 100.

    • Acceptance Criteria: Friability of less than 1% is considered acceptable.

  • Weight Variation:

    • Individually weigh 20 tablets from a batch.

    • Calculate the average weight.

    • Compare the individual weights to the average. The percentage deviation should be within pharmacopoeial limits (e.g., ±5% for tablets > 250 mg).

  • Drug Content Uniformity:

    • Randomly select 20 tablets, crush them into a fine powder.[3]

    • Accurately weigh a quantity of powder equivalent to the average tablet weight (or a specific amount like 100 mg of the drug).[3]

    • Dissolve the powder in a suitable solvent (e.g., 100 ml of 0.1N HCl).[3]

    • Filter the solution and make appropriate dilutions.

    • Analyze the drug concentration using a validated UV-Vis spectrophotometer at the λmax of Tolperisone HCl (around 260-261 nm).[2][3][6][13]

    • Calculate the drug content.

In-Vitro Buoyancy Study

This test determines the floating characteristics of the tablets.[2][4][7]

  • Place one tablet in a beaker containing 900 mL of 0.1N HCl (pH 1.2), maintained at 37 ± 0.5°C.[6][7]

  • The dissolution medium should be agitated by a paddle (USP Type II apparatus) at 50 or 100 rpm.[4][7]

  • Record the Floating Lag Time (FLT): the time taken for the tablet to rise to the surface of the medium.[4][7]

  • Record the Total Floating Time (TFT): the total duration for which the tablet remains buoyant on the surface.[4][7]

  • Acceptance Criteria: A short FLT (ideally < 2 minutes) and a TFT of over 12-24 hours are desirable.[9]

In-Vitro Drug Release Study

This study evaluates the rate and extent of drug release from the matrix tablet.[6][7]

  • Perform the test using a USP Type II (paddle) dissolution apparatus.

  • Use 900 mL of 0.1N HCl (pH 1.2) as the dissolution medium, maintained at 37 ± 0.5°C.[6]

  • Set the paddle rotation speed to 50 or 100 rpm.[6][7]

  • Place one tablet in each dissolution vessel.

  • Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 18, 24 hours).[6]

  • Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium to maintain a constant volume.

  • Filter the samples and analyze for Tolperisone HCl content using a UV-Vis spectrophotometer at ~261 nm.[2]

  • Calculate the cumulative percentage of drug released at each time point.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the formulation and evaluation of Tolperisone HCl floating matrix tablets.

G cluster_0 Formulation cluster_1 Evaluation cluster_2 Analysis cluster_3 Outcome Materials API & Excipients Selection Method Manufacturing Method (Direct Compression/Granulation) Materials->Method Blend Powder Blending Method->Blend Compress Tablet Compression Blend->Compress PreCompress Pre-compression Tests (Flow Properties) Blend->PreCompress Evaluate Blend PostCompress Post-compression Tests (Hardness, Friability, etc.) Compress->PostCompress Evaluate Tablets PreCompress->PostCompress Buoyancy In-Vitro Buoyancy (FLT, TFT) PostCompress->Buoyancy Release In-Vitro Drug Release Buoyancy->Release Kinetics Release Kinetics Modeling Release->Kinetics Optimization Formulation Optimization (e.g., Factorial Design) Kinetics->Optimization Final Optimized Floating Tablet Optimization->Final

Caption: Workflow for Tolperisone HCl Floating Tablet Development.

In-Vitro Evaluation Logic

This diagram outlines the logical progression of the key in-vitro evaluation steps.

G Start Compressed Tablet QC Physical QC (Hardness, Friability, Weight, Content) Start->QC Buoyancy Buoyancy Test (0.1N HCl) QC->Buoyancy Pass Meets Floating Criteria? Buoyancy->Pass Dissolution Dissolution Test (0.1N HCl) Release Achieves Controlled Release Profile? Dissolution->Release Pass->Dissolution Yes Reformulate Reformulate Pass->Reformulate No Optimized Optimized Formulation Release->Optimized Yes Release->Reformulate No

Caption: Decision logic for in-vitro evaluation of floating tablets.

References

Determining the Bioavailability of Tolperisone Hydrochloride Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining the bioavailability of Tolperisone (B1682978) hydrochloride formulations. Tolperisone is a centrally acting muscle relaxant, and understanding its bioavailability is crucial for the development of effective and safe pharmaceutical products. These guidelines cover both in vivo pharmacokinetic studies and in vitro dissolution testing, offering a comprehensive approach to assessing drug performance.

Introduction

Tolperisone hydrochloride is characterized by its rapid absorption and extensive first-pass metabolism, leading to low oral bioavailability of approximately 20%.[1][2] Significant interindividual variation in its pharmacokinetics has been observed, making robust bioavailability assessment essential.[3][4][5] Furthermore, the bioavailability of Tolperisone is significantly increased by food, a critical factor to consider in study design.[6][7]

The following sections detail the methodologies for conducting bioavailability and bioequivalence studies for this compound formulations, including comprehensive protocols for in vivo and in vitro assessments.

In Vivo Bioavailability/Bioequivalence Studies

In vivo studies in healthy human volunteers are the gold standard for determining the bioavailability and establishing the bioequivalence of a test formulation against a reference product.

Experimental Protocol: In Vivo Pharmacokinetic Study

1. Study Design: A randomized, single-dose, two-treatment, two-period, two-sequence crossover design is recommended. Studies should be conducted under both fasting and fed conditions due to the significant food effect on Tolperisone bioavailability.[6][7] A washout period of at least 7 days should be maintained between the two periods.

2. Study Population: Healthy adult male and/or female volunteers (typically 18-45 years old) who have provided written informed consent are enrolled. Subjects undergo a comprehensive medical screening to ensure they meet the inclusion and exclusion criteria.

3. Dosing and Administration: A single oral dose of the this compound test and reference formulations (e.g., 150 mg tablets) is administered with a specified volume of water (e.g., 240 mL).

  • Fasting Study: Subjects fast for at least 10 hours overnight before drug administration and for at least 4 hours post-dose.

  • Fed Study: Following an overnight fast of at least 10 hours, subjects consume a standardized high-fat, high-calorie breakfast 30 minutes before drug administration.

4. Blood Sample Collection: Venous blood samples (e.g., 5 mL) are collected into tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at predose (0 hours) and at specific time points post-dose. Recommended time points include: 0.25, 0.5, 0.75, 1, 1.25, 1.5, 2, 2.5, 3, 4, 6, 8, 12, and 24 hours after dosing.

5. Sample Processing and Storage: Plasma is separated by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C) within 1 hour of collection. The plasma samples are then stored frozen at -20°C or -70°C until bioanalysis.

6. Bioanalytical Method: The concentration of Tolperisone in plasma samples is determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) or mass spectrometric (MS/MS) detection.[3][8][9]

  • Sample Preparation: Protein precipitation is a common method for extracting Tolperisone from plasma.[9] Acetonitrile (B52724) is often used as the precipitating agent.[9] An internal standard (e.g., Eperisone hydrochloride) should be used.[9]

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically used.[3][4][9]

    • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., water with o-phosphoric acid to adjust pH) is common.[9]

    • Detection: UV detection is often set at around 260 nm.[8][9]

7. Pharmacokinetic and Statistical Analysis: The following pharmacokinetic parameters are calculated from the plasma concentration-time data for both test and reference products:

  • Maximum plasma concentration (Cmax)

  • Time to reach maximum plasma concentration (Tmax)

  • Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)

  • Area under the plasma concentration-time curve from time zero to infinity (AUC0-∞)

  • Elimination half-life (t1/2)

The data for Cmax, AUC0-t, and AUC0-∞ are log-transformed and analyzed using an Analysis of Variance (ANOVA). Bioequivalence is concluded if the 90% confidence intervals for the geometric mean ratios of the test to reference product for these parameters fall within the acceptance range of 80.00% to 125.00%. Given that Tolperisone is a highly variable drug, the acceptance range for Cmax may be widened if appropriate justification is provided.[6][7]

Data Presentation: Pharmacokinetic Parameters
ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Geometric Mean Ratio (90% CI)
Cmax (ng/mL) [Insert Data][Insert Data][Insert Data]
Tmax (h) [Insert Data][Insert Data]Not Applicable
AUC0-t (ng·h/mL) [Insert Data][Insert Data][Insert Data]
AUC0-∞ (ng·h/mL) [Insert Data][Insert Data][Insert Data]
t1/2 (h) [Insert Data][Insert Data]Not Applicable

Caption: Summary of pharmacokinetic parameters for test and reference this compound formulations.

In Vitro Dissolution Testing

In vitro dissolution testing is a critical quality control tool and can be used to assess batch-to-batch consistency and, in some cases, may be correlated with in vivo bioavailability.

Experimental Protocol: In Vitro Dissolution Study

1. Dissolution Apparatus and Parameters:

  • Apparatus: USP Apparatus 2 (Paddle) or USP Apparatus 1 (Basket) can be used.[10]

  • Dissolution Medium: For immediate-release formulations, 900 mL of 0.1 N HCl is a commonly used medium to simulate gastric fluid.[10][11] For sustained-release formulations, a two-stage dissolution in 0.1 N HCl for the first 2 hours, followed by a phosphate (B84403) buffer (pH 6.8), can be employed.[12]

  • Temperature: The medium should be maintained at 37 ± 0.5°C.

  • Rotation Speed: A paddle speed of 50-100 rpm or a basket speed of 75 rpm is typically used.[11][12]

2. Sampling: Samples of the dissolution medium are withdrawn at predetermined time intervals (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes for immediate-release formulations). The volume of the withdrawn sample should be replaced with fresh dissolution medium to maintain a constant volume.

3. Sample Analysis: The concentration of this compound in the collected samples is determined by a validated analytical method, typically UV-Vis spectrophotometry at a wavelength of approximately 261 nm.[12]

4. Data Analysis: The cumulative percentage of drug dissolved is calculated for each time point. The dissolution profiles of the test and reference formulations are compared using the similarity factor (f2) and the difference factor (f1).

  • An f2 value between 50 and 100 suggests that the two dissolution profiles are similar.

  • An f1 value between 0 and 15 indicates similarity between the two profiles.

Data Presentation: Comparative Dissolution Profile
Time (minutes)Test Formulation (% Dissolved ± SD)Reference Formulation (% Dissolved ± SD)
5[Insert Data][Insert Data]
10[Insert Data][Insert Data]
15[Insert Data][Insert Data]
20[Insert Data][Insert Data]
30[Insert Data][Insert Data]
45[Insert Data][Insert Data]
60[Insert Data][Insert Data]

Caption: Comparative in vitro dissolution profiles of test and reference this compound formulations.

Visualizations

Bioavailability_Study_Workflow cluster_planning Study Planning cluster_invivo In Vivo Study cluster_invitro In Vitro Study cluster_reporting Final Reporting Protocol Protocol Development Ethics Ethics Committee Approval Protocol->Ethics Dissolution Dissolution Testing Protocol->Dissolution Screening Subject Screening Ethics->Screening Dosing Dosing (Test/Reference) Screening->Dosing Sampling Blood Sampling Dosing->Sampling Analysis Bioanalysis Sampling->Analysis PK Pharmacokinetic Analysis Analysis->PK Report Final Study Report PK->Report Quantification Sample Quantification Dissolution->Quantification Comparison Profile Comparison (f1/f2) Quantification->Comparison Comparison->Report

Caption: General workflow for a Tolperisone bioavailability study.

InVivo_Workflow Subject Subject Recruitment & Consent Screen Medical Screening Subject->Screen Random Randomization Screen->Random Dose_P1 Period 1: Dosing Random->Dose_P1 Sample_P1 Blood Sampling Dose_P1->Sample_P1 Washout Washout Period Sample_P1->Washout Process Plasma Separation & Storage Sample_P1->Process Dose_P2 Period 2: Dosing Washout->Dose_P2 Sample_P2 Blood Sampling Dose_P2->Sample_P2 Sample_P2->Process Bioanalyze Bioanalysis (HPLC-UV/MS) Process->Bioanalyze PK_Stats PK & Statistical Analysis Bioanalyze->PK_Stats Report Bioequivalence Report PK_Stats->Report InVitro_Workflow Setup Prepare Dissolution Apparatus & Media Tablet Place Tablet in Vessel Setup->Tablet Start Start Dissolution Test Tablet->Start Sample Withdraw Samples at Time Points Start->Sample Replace Replace with Fresh Media Sample->Replace Analyze Analyze Samples (UV-Vis) Sample->Analyze Replace->Sample Calculate % Drug Dissolved Analyze->Calculate Profile Generate Dissolution Profile Calculate->Profile Compare Compare Profiles (f1/f2) Profile->Compare Bioanalytical_Workflow Sample Thaw Plasma Sample IS Add Internal Standard Sample->IS Precipitate Add Acetonitrile (Protein Precipitation) IS->Precipitate Vortex Vortex Mix Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into HPLC System Supernatant->Inject Chromatography Chromatographic Separation (C18 Column) Inject->Chromatography Detection Detection (UV or MS/MS) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

References

Application Notes and Protocols for Inducing and Measuring Painful Reflex Muscle Spasms in Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the induction and measurement of painful reflex muscle spasms in animal models, a critical component in the study of pain pathophysiology and the development of novel analgesic and muscle relaxant therapies. The following sections detail established methodologies, quantitative data for comparative analysis, and visualizations of the underlying biological processes and experimental procedures.

I. Introduction

Animal models of painful reflex muscle spasms are indispensable tools for investigating the complex interplay between nociception and motor control. These models allow for the controlled study of the efficacy of therapeutic interventions aimed at alleviating muscle pain and associated spasms. The protocols outlined below describe two primary methods for inducing painful reflex muscle spasms: electrical stimulation of afferent nerve fibers and chemical induction using a glycine (B1666218) receptor antagonist. Furthermore, methods for the quantitative assessment of these spasms and associated pain behaviors are presented.

II. Experimental Protocols

A. Induction of Painful Reflex Muscle Spasms

Two primary methods are detailed below for the induction of painful reflex muscle spasms in rodent models.

1. Protocol for Electrical Induction of Painful Muscle Spasms

This protocol describes the induction of muscle spasms through the electrical stimulation of sensory nerve fibers, which in turn evokes a polysynaptic reflex response in the spinal cord, leading to muscle contraction.

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • Anesthesia (e.g., Isoflurane)

  • Stimulator and isolation unit (e.g., A.M.P.I. Master-9 and Iso-Flex)

  • Bipolar stimulating electrodes (e.g., silver wire or needle electrodes)

  • Electromyography (EMG) recording system

  • Data acquisition and analysis software

Procedure:

  • Anesthetize the rat using isoflurane (B1672236) (4-5% for induction, 2% for maintenance). Ensure a stable level of anesthesia throughout the procedure by monitoring physiological signs.

  • Shave the fur over the hindlimb to expose the skin for electrode placement.

  • To stimulate the sciatic nerve, make a small incision in the skin of the thigh to expose the nerve. Place the bipolar stimulating electrodes around the sciatic nerve.

  • To stimulate afferent fibers within the muscle, insert needle electrodes into the target muscle (e.g., gastrocnemius).

  • Set the stimulation parameters. A typical starting point for inducing a nociceptive reflex is a train of high-frequency pulses. For example, use a frequency of 100 Hz with a pulse width of 0.5 ms. The train duration can be 100 ms, repeated every 2 seconds. The current intensity should be gradually increased until a visible muscle twitch and a robust EMG response are observed, typically in the range of 0.4-3.0 mA.[1] It is crucial to use a current that is suprathreshold for activating Aδ and C fibers to elicit a pain reflex.

  • Record the evoked muscle spasms using an EMG system. Insert recording electrodes into the belly of the target muscle.

  • Vary stimulation parameters (frequency, intensity, duration) to characterize the stimulus-response relationship.

2. Protocol for Chemical Induction of Painful Muscle Spasms (Strychnine Model)

This protocol utilizes strychnine (B123637), a competitive antagonist of the inhibitory neurotransmitter glycine at postsynaptic spinal cord receptors, to induce widespread muscle spasms and convulsions.[2][3] This disinhibition of motor neurons leads to hyperexcitability and spontaneous, painful muscle contractions.[2][3]

Materials:

  • Male mice (e.g., Swiss albino) or rats

  • Strychnine hydrochloride solution (dissolved in normal saline)

  • Injection supplies (syringes, needles)

  • Observation chamber

  • Video recording equipment (optional)

  • EMG recording system (optional)

Procedure:

  • Prepare a fresh solution of strychnine hydrochloride in sterile normal saline. A typical dose for inducing convulsions in mice is 2 mg/kg, administered intraperitoneally (i.p.).[4]

  • Weigh the animal to ensure accurate dosing.

  • Administer the strychnine solution via i.p. injection.

  • Immediately place the animal in an observation chamber.

  • Observe and record the following behavioral endpoints for at least one hour:

    • Latency to the first convulsion.

    • Frequency and duration of tonic-clonic seizures.

    • Presence of opisthotonus (arching of the back).

    • Mortality rate within a specified timeframe (e.g., 24 hours).[4]

  • For more detailed analysis, EMG activity can be recorded from limb muscles to quantify the intensity and duration of the muscle spasms.

B. Measurement of Painful Reflex Muscle Spasms

1. Electromyography (EMG)

EMG is a direct measure of muscle electrical activity and is a primary tool for quantifying muscle spasms.

Procedure:

  • Insert fine-wire or needle EMG electrodes into the muscle of interest (e.g., gastrocnemius, tibialis anterior).

  • Record the EMG signals during baseline (rest) and following the induction of spasms.

  • Analyze the EMG data for the following parameters:

    • Root Mean Square (RMS): An indicator of the overall signal amplitude and muscle activity.

    • Frequency of EMG bursts: The number of spasm episodes per unit of time.

    • Duration of EMG bursts: The length of each spasm event.

    • Integrated EMG: The total muscle activity over a given period.

  • EMG magnitudes over 0.1 mV in response to a stimulus in neuropathic rats have been correlated with a pain response, distinguishing it from a passive withdrawal.[5]

2. Behavioral Assessment of Pain

Observing changes in an animal's behavior is crucial for assessing the pain component of the muscle spasms.

Methods:

  • Withdrawal Threshold: Measure the stimulus intensity (e.g., mechanical force using von Frey filaments, thermal stimulus) required to elicit a withdrawal reflex of the affected limb. A lower threshold indicates hyperalgesia.

  • Guarding Behavior: Observe for spontaneous guarding or favoring of the affected limb.

  • Vocalization: Record audible or ultrasonic vocalizations as an indicator of distress and pain.

  • Facial Grimace Scale: Use validated grimace scales (e.g., Rat Grimace Scale) to assess pain based on changes in facial expression.[6]

  • Avoidance Behavior: Test for the avoidance of noxious stimuli or physical activity.[7]

III. Data Presentation

The following tables summarize quantitative data from representative studies to provide a baseline for experimental design and comparison.

Table 1: Parameters for Electrical Induction of Muscle Responses

ParameterValueAnimal ModelTargetReference
Frequency 20-120 HzRatPrelimbic Prefrontal Cortex[8]
100 HzRatST36 Acupoint[1]
Pulse Width 0.5 msRatST36 Acupoint[1]
200 µsRatDorsal Root Ganglion[9]
Current Intensity 0.4-3.0 mARatST36 Acupoint[1]
80% of motor thresholdRatDorsal Root Ganglion[10]
Train Duration 0.1 s ON, 0.4 s OFFRatST36 Acupoint[1]

Table 2: Parameters and Outcomes for Chemical Induction of Convulsions

AgentDoseRouteAnimal ModelKey OutcomesReference
Strychnine 2 mg/kgi.p.MouseLatency to convulsion, frequency and duration of seizures, mortality[4]

Table 3: Quantitative Measurement of Muscle Spasms and Pain

Measurement TechniqueParameterTypical Values in Spasm ModelControl ValuesAnimal ModelReference
EMG Magnitude of withdrawal response> 0.1 mV< 0.1 mVRat (neuropathic pain)[5]
EMG activity increaseTransient increaseBaselineRat (masticatory muscles)[11]
Behavioral Mechanical Withdrawal ThresholdDecreasedNormalRodent-
VocalizationIncreased frequencyMinimalRodent-

IV. Visualization of Pathways and Workflows

Signaling Pathway of Painful Reflex Muscle Spasm

The following diagram illustrates the neural pathway from the initial noxious stimulus to the generation of a reflex muscle spasm.

Painful_Reflex_Spasm_Pathway cluster_PNS Peripheral Nervous System cluster_Spinal_Cord Spinal Cord (Dorsal Horn) cluster_Brain Brain cluster_Ventral_Horn Spinal Cord (Ventral Horn) cluster_Muscle Muscle Noxious_Stimulus Noxious Stimulus (Mechanical, Thermal, Chemical) Nociceptor Nociceptor Activation (Aδ and C fibers) Noxious_Stimulus->Nociceptor Afferent_Neuron Primary Afferent Neuron Nociceptor->Afferent_Neuron Second_Order_Neuron Second-Order Projection Neuron Afferent_Neuron->Second_Order_Neuron Release of Glutamate & Neuropeptides Excitatory_Interneuron Excitatory Interneuron Afferent_Neuron->Excitatory_Interneuron Inhibitory_Interneuron Inhibitory Interneuron (Glycinergic) Afferent_Neuron->Inhibitory_Interneuron Brain Ascending Pathways (Pain Perception) Second_Order_Neuron->Brain Alpha_Motor_Neuron_Flexor α-Motor Neuron (Flexor Muscle) Excitatory_Interneuron->Alpha_Motor_Neuron_Flexor + Alpha_Motor_Neuron_Extensor α-Motor Neuron (Extensor Muscle) Inhibitory_Interneuron->Alpha_Motor_Neuron_Extensor - (Inhibition) Flexor_Contraction Flexor Muscle Contraction (Spasm) Alpha_Motor_Neuron_Flexor->Flexor_Contraction Acetylcholine Release Extensor_Relaxation Extensor Muscle Relaxation Alpha_Motor_Neuron_Extensor->Extensor_Relaxation Strychnine Strychnine (Antagonist) Strychnine->Inhibitory_Interneuron Blocks Glycine Receptor

Caption: Nociceptive pathway leading to reflex muscle spasm.

Experimental Workflow for Induction and Measurement

The following diagram outlines the general workflow for an experiment involving the induction and measurement of painful reflex muscle spasms.

Experimental_Workflow cluster_Preparation Preparation cluster_Induction Induction of Spasm cluster_Measurement Measurement cluster_Analysis Data Analysis Animal_Model Select Animal Model (e.g., Rat, Mouse) Anesthesia Anesthesia (if applicable) Animal_Model->Anesthesia Chemical_Stim Chemical Induction (e.g., Strychnine) Animal_Model->Chemical_Stim Electrode_Placement Electrode Placement (EMG, Stimulation) Anesthesia->Electrode_Placement Electrical_Stim Electrical Stimulation Electrode_Placement->Electrical_Stim EMG_Recording EMG Recording Electrical_Stim->EMG_Recording Behavioral_Assessment Behavioral Assessment Chemical_Stim->Behavioral_Assessment EMG_Analysis EMG Data Analysis (RMS, Frequency, Duration) EMG_Recording->EMG_Analysis Behavioral_Analysis Behavioral Data Analysis (Thresholds, Scores) Behavioral_Assessment->Behavioral_Analysis Statistical_Analysis Statistical Analysis EMG_Analysis->Statistical_Analysis Behavioral_Analysis->Statistical_Analysis

Caption: General experimental workflow.

References

Application Notes and Protocols: Use of Tolperisone Hydrochloride in Studying the MAPK/ERK Signaling Cascade

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tolperisone hydrochloride is a centrally acting muscle relaxant that has been in clinical use for decades to treat muscle spasticity and related pain.[1][2] Its primary mechanism of action involves the blockade of voltage-gated sodium and calcium channels, which in turn stabilizes neuronal membranes and inhibits spinal reflex activity.[1][2][3] Recent research has uncovered a novel application for this compound in the study of cellular signaling, specifically its modulatory effects on the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) signaling cascade.[4][5]

The MAPK/ERK pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[6] Dysregulation of this pathway is implicated in numerous diseases, including cancer and neurodegenerative disorders. A 2024 study has demonstrated that this compound can downregulate the p38 MAPK and ERK1/2 signaling cascade, suggesting its potential as a tool to investigate the role of this pathway in various pathological conditions.[4]

These application notes provide a summary of the current understanding of Tolperisone's effects on the MAPK/ERK pathway and offer detailed protocols for its use in relevant experimental models.

Data Presentation

Table 1: Effect of this compound on MAPK/ERK Signaling Pathway Components
ParameterModel SystemTreatment GroupControl GroupFold Change/EffectReference
Phospho-p38 MAPK Protein ExpressionRotenone-induced Parkinson's Disease Mouse ModelTolperisone-treatedRotenone-only1.00 fold[4]
Phospho-ERK1/2 Protein ExpressionRotenone-induced Parkinson's Disease Mouse ModelTolperisone-treatedRotenone-only1.02 fold[4]
MMP-9 ConcentrationRotenone-induced Parkinson's Disease Mouse ModelTolperisone-treated (1.94 ± 0.10 ng/mL)Rotenone-only (2.76 ± 0.10 ng/mL)Reduction[4]
Neuron Count (Substantia Nigra)Rotenone-induced Parkinson's Disease Mouse ModelTolperisone-treated (117.0 ± 4.46/mm²)Rotenone-only (89.0 ± 4.78/mm²)Restoration[4]

Note: The fold changes for phospho-p38 MAPK and phospho-ERK1/2 in the Tolperisone-treated group are presented relative to the control group in the cited study, which was normalized to 1.00. The data indicates a reduction from an elevated state in the disease model.

Experimental Protocols

Protocol 1: In Vivo Murine Model of Parkinson's Disease to Study Tolperisone's Effect on MAPK/ERK Signaling

This protocol is adapted from the methodology described in the study by Zaman et al. (2024).[4][5]

Objective: To investigate the in vivo effect of this compound on the downregulation of p38 MAPK and ERK1/2 phosphorylation in a rotenone-induced mouse model of Parkinson's disease.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Rotenone (B1679576) (Sigma-Aldrich)

  • This compound (Selleck Chemicals)[7]

  • Vehicle (e.g., 1% Carboxymethyl cellulose)

  • Primary antibodies: anti-phospho-p38 MAPK, anti-p38 MAPK, anti-phospho-ERK1/2, anti-ERK1/2, anti-MMP-9, anti-β-actin

  • Secondary antibodies (HRP-conjugated)

  • Western blot reagents and equipment

  • Immunohistochemistry reagents and equipment

Procedure:

  • Animal Model Induction:

    • Induce Parkinson's disease-like pathology by administering rotenone (e.g., 2.5 mg/kg, intraperitoneally) daily for a specified period (e.g., 28 days).

    • Include a control group receiving vehicle only.

  • This compound Administration:

    • Following the induction period, treat a cohort of rotenone-induced mice with this compound (e.g., 10 mg/kg, orally) daily for a defined treatment period (e.g., 14 days).

    • A control group of rotenone-induced mice should receive the vehicle.

  • Tissue Collection and Preparation:

    • At the end of the treatment period, euthanize the mice and harvest brain tissue (specifically the substantia nigra and striatum).

    • For Western blot analysis, homogenize the tissue in lysis buffer containing protease and phosphatase inhibitors.

    • For immunohistochemistry, fix the brain tissue in 4% paraformaldehyde and prepare cryosections.

  • Western Blot Analysis:

    • Determine the protein concentration of the tissue lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against phospho-p38 MAPK, p38 MAPK, phospho-ERK1/2, ERK1/2, and MMP-9 overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

  • Immunohistochemistry:

    • Perform immunohistochemical staining on the brain sections using antibodies against neuronal markers (e.g., NeuN) to assess neuronal survival.

    • Quantify the number of positive cells in the substantia nigra.

Expected Results: Treatment with this compound is expected to reduce the levels of phosphorylated p38 MAPK and ERK1/2 in the brain tissue of rotenone-treated mice.[4] A decrease in MMP-9 expression and a restoration of neuron count in the substantia nigra are also anticipated.[4]

Protocol 2: In Vitro Cell-Based Assay to Assess Direct Effects of Tolperisone on MAPK/ERK Phosphorylation

Objective: To determine the direct effect of this compound on the phosphorylation of ERK1/2 in a neuronal cell line.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • This compound (Selleck Chemicals)[7]

  • A known activator of the MAPK/ERK pathway (e.g., Phorbol 12-myristate 13-acetate - PMA, or a specific growth factor)

  • Primary antibodies: anti-phospho-ERK1/2, anti-ERK1/2, anti-β-actin

  • Secondary antibodies (HRP-conjugated)

  • Western blot reagents and equipment

Procedure:

  • Cell Culture and Plating:

    • Culture the neuronal cells according to standard protocols.

    • Plate the cells in 6-well plates and allow them to adhere and reach approximately 80% confluency.

  • Treatment:

    • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for a specified duration (e.g., 1-2 hours).

    • Include a vehicle-treated control group.

  • MAPK/ERK Pathway Activation:

    • Following pre-treatment, stimulate the cells with a known MAPK/ERK activator (e.g., 100 nM PMA) for a short period (e.g., 15-30 minutes).

    • Include a control group that is not stimulated.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the cell lysates.

  • Western Blot Analysis:

    • Perform Western blotting as described in Protocol 1 to detect and quantify the levels of phospho-ERK1/2 and total ERK1/2.

    • Normalize the phospho-ERK1/2 levels to total ERK1/2.

Expected Results: If this compound has a direct inhibitory effect on the MAPK/ERK pathway, a dose-dependent decrease in the activator-induced phosphorylation of ERK1/2 would be observed.

Visualizations

MAPK_ERK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 ERK->pERK Tolperisone Tolperisone Hydrochloride Tolperisone->ERK Inhibits Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) pERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates Experimental_Workflow cluster_model In Vivo Model cluster_analysis Analysis Induction Induce Parkinson's Model (Rotenone) Treatment Administer Tolperisone HCl Induction->Treatment Tissue Harvest Brain Tissue Treatment->Tissue WB Western Blot (p-ERK, p-p38, MMP-9) Tissue->WB IHC Immunohistochemistry (Neuron Count) Tissue->IHC

References

Application of mass spectrometry for identifying Tolperisone metabolites.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Tolperisone (B1682978) is a centrally acting muscle relaxant utilized for treating increased muscle tone associated with neurological diseases. Understanding the metabolic fate of Tolperisone is crucial for comprehending its pharmacokinetic profile, potential drug-drug interactions, and ensuring its safety and efficacy. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is an indispensable tool for the identification and characterization of drug metabolites. This document provides a comprehensive overview of the application of mass spectrometry for identifying Tolperisone metabolites, including detailed protocols and data presentation.

Metabolic Pathways of Tolperisone

In vitro studies using human liver microsomes (HLM) have been instrumental in elucidating the metabolic pathways of Tolperisone. The primary routes of biotransformation involve oxidation and reduction reactions. Liquid chromatography-mass spectrometry (LC-MS) analysis has revealed that the main metabolic pathway is methyl-hydroxylation, leading to the formation of a key metabolite with a mass-to-charge ratio (m/z) of 261, often designated as M1.[1][2]

Further metabolism involves the carbonyl reduction of both the parent compound and the hydroxylated metabolite. This results in the formation of metabolites with m/z values of 247 (carbonyl-reduced Tolperisone) and 263 (carbonyl-reduced M1).[1][2]

The biotransformation of Tolperisone is primarily mediated by the cytochrome P450 (CYP) enzyme system. The prominent enzyme responsible for Tolperisone metabolism is CYP2D6.[1][2] To a lesser extent, CYP2C19, CYP2B6, and CYP1A2 also contribute to its metabolism.[1] The formation of hydroxymethyl-tolperisone is specifically mediated by CYP2D6, CYP2C19, and CYP1A2.[1]

Analytical Strategy for Metabolite Identification

A typical workflow for the identification of Tolperisone metabolites using LC-MS/MS involves several key steps:

  • In Vitro Incubation: Tolperisone is incubated with a metabolically active system, such as human liver microsomes or hepatocytes, to generate metabolites.

  • Sample Preparation: The incubation mixture is subjected to a sample preparation procedure, such as protein precipitation or liquid-liquid extraction, to remove interfering substances and enrich the metabolites.

  • LC Separation: The extracted sample is injected into a liquid chromatography system, where the parent drug and its metabolites are separated based on their physicochemical properties. Reversed-phase chromatography with C18 or C8 columns is commonly employed.

  • Mass Spectrometric Detection: The separated compounds are introduced into a mass spectrometer for detection and structural elucidation. High-resolution mass spectrometry (HRMS) is often used for accurate mass measurements to determine the elemental composition of metabolites.

  • Tandem Mass Spectrometry (MS/MS): To gain structural information, tandem mass spectrometry is performed. The protonated or deprotonated molecules of the potential metabolites are isolated and fragmented, and the resulting fragmentation patterns are analyzed to elucidate the structure of the metabolites.

Data Presentation

Table 1: Identified Metabolites of Tolperisone in In Vitro Studies
Metabolite IDProposed BiotransformationPrecursor Ion (m/z)Key Fragment Ions (m/z)Proposed Structure
M1Methyl-hydroxylation261Data not available in literatureHydroxymethyl-tolperisone
M2Carbonyl reduction247Data not available in literatureCarbonyl-reduced Tolperisone
M3Carbonyl reduction of M1263Data not available in literatureCarbonyl-reduced Hydroxymethyl-tolperisone

Note: While the precursor ions for the major metabolites have been identified, detailed fragmentation data is not extensively available in the public literature. The key fragment ions would need to be determined experimentally through MS/MS analysis.

Experimental Protocols

Protocol 1: In Vitro Metabolism of Tolperisone in Human Liver Microsomes

Objective: To generate metabolites of Tolperisone using human liver microsomes for subsequent LC-MS/MS analysis.

Materials:

  • Tolperisone

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Incubator/water bath (37°C)

  • Centrifuge

Procedure:

  • Prepare a stock solution of Tolperisone in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • In a microcentrifuge tube, prepare the incubation mixture containing:

    • Phosphate buffer (pH 7.4)

    • Human Liver Microsomes (final concentration typically 0.5-1 mg/mL)

    • Tolperisone (final concentration typically 1-10 µM)

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specified time (e.g., 30-60 minutes). A time-course study can be performed to monitor the rate of metabolism.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

  • Collect the supernatant for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method for the Identification of Tolperisone Metabolites

Objective: To separate and identify Tolperisone and its metabolites from the in vitro incubation sample.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap) equipped with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: A reversed-phase column, such as a C18 or C8 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over 10-20 minutes to elute compounds with increasing hydrophobicity.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3-4 kV.

  • Gas Temperature: 300-350°C.

  • Gas Flow: 8-12 L/min.

  • Scan Range: m/z 100-1000.

  • Data Acquisition: Perform a full scan experiment to detect all potential metabolites. Subsequently, perform data-dependent MS/MS experiments to acquire fragmentation spectra for the ions of interest.

Visualizations

Tolperisone_Metabolism_Workflow cluster_invitro In Vitro Metabolism cluster_sampleprep Sample Preparation cluster_analysis LC-MS/MS Analysis Tolperisone Tolperisone Incubation Incubation (37°C) Tolperisone->Incubation HLM Human Liver Microsomes (HLM) HLM->Incubation NADPH NADPH Regenerating System NADPH->Incubation Quenching Reaction Quenching (Acetonitrile) Incubation->Quenching Centrifugation Protein Precipitation & Centrifugation Quenching->Centrifugation Supernatant Supernatant for Analysis Centrifugation->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation MS_Detection MS Detection (Full Scan) LC_Separation->MS_Detection MSMS_Fragmentation MS/MS Fragmentation (Structural Elucidation) MS_Detection->MSMS_Fragmentation Metabolite_ID Metabolite Identification MSMS_Fragmentation->Metabolite_ID

Caption: Experimental workflow for Tolperisone metabolite identification.

Tolperisone_Metabolic_Pathway cluster_oxidation Phase I Oxidation cluster_reduction Phase I Reduction Tolperisone Tolperisone (m/z 245) M1 M1: Hydroxymethyl-tolperisone (m/z 261) Tolperisone->M1 Methyl-hydroxylation M2 M2: Carbonyl-reduced Tolperisone (m/z 247) Tolperisone->M2 Carbonyl Reduction M3 M3: Carbonyl-reduced M1 (m/z 263) M1->M3 Carbonyl Reduction Enzymes CYP2D6 (major) CYP2C19, CYP2B6, CYP1A2 Enzymes->M1

Caption: Proposed metabolic pathway of Tolperisone.

References

Application Notes and Protocols for In-Vivo Administration of Tolperisone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance and standardized protocols for the preparation and administration of Tolperisone (B1682978) hydrochloride in pre-clinical in-vivo research settings. Adherence to these protocols will ensure consistency and reproducibility in studies investigating the pharmacokinetics, pharmacodynamics, and efficacy of this centrally acting muscle relaxant.

Overview and Mechanism of Action

Tolperisone hydrochloride is a piperidine (B6355638) derivative that functions as a centrally acting muscle relaxant.[1] Its primary mechanism of action involves the blockade of voltage-gated sodium and calcium channels.[1] This inhibition of ion influx leads to a stabilization of neuronal membranes and a reduction in the transmission of nerve impulses, particularly within the spinal cord and brainstem.[1] The outcome is a dose-dependent muscle relaxation and suppression of polysynaptic spinal reflexes.[2]

Signaling Pathway of this compound

Tolperisone_Mechanism cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Na_channel Voltage-gated Na+ Channel Release Neurotransmitter Release Ca_channel Voltage-gated Ca2+ Channel Vesicle Synaptic Vesicle (Neurotransmitter) Ca_channel->Vesicle triggers Vesicle->Release fuses to cause Receptor Receptor Release->Receptor binds to a b Signal Muscle Contraction Signal Receptor->Signal activates Tolperisone Tolperisone HCl Tolperisone->Na_channel Blocks Tolperisone->Ca_channel Blocks

Caption: Mechanism of action of this compound.

Physicochemical Properties and Solubility

This compound is a white, crystalline solid.[3] Understanding its solubility in various solvents is critical for the preparation of appropriate dosing solutions for in-vivo studies.

Solvent/VehicleSolubilityReference
Water>20 mg/mL, 51 mg/mL
Phosphate-Buffered Saline (PBS), pH 7.2~10 mg/mL[3]
Ethanol~20 mg/mL, 52 mg/mL[3]
Dimethyl sulfoxide (B87167) (DMSO)~10 mg/mL, 55 mg/mL, 56 mg/mL[3][4]
Dimethylformamide (DMF)~2 mg/mL[3]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2 mg/mL[5]

Recommended Vehicles for In-Vivo Administration

The choice of vehicle is dependent on the intended route of administration and the required concentration of this compound.

Route of AdministrationRecommended Vehicle(s)Notes
Oral (p.o.) Purified Water, SalineTolperisone HCl has good water solubility, making aqueous vehicles ideal for oral gavage.
Intravenous (i.v.) Isotonic SalineFor direct injection into the bloodstream, isotonic saline is the preferred vehicle to ensure biocompatibility.
Intraperitoneal (i.p.) Isotonic SalineSaline is a suitable vehicle for intraperitoneal injections.
Subcutaneous (s.c.) Isotonic Saline, Purified WaterGiven its aqueous solubility, saline or water can be used for subcutaneous administration.

Important Consideration: Aqueous solutions of this compound should be prepared fresh for each experiment and should not be stored for more than one day to ensure stability and prevent degradation.[3]

Experimental Protocols

The following are detailed protocols for the preparation of this compound solutions for various routes of administration in rodent models.

Preparation of Dosing Solution for Oral Gavage (p.o.)

This protocol describes the preparation of a 10 mg/mL solution of this compound in purified water.

Materials:

  • This compound powder

  • Purified water (e.g., Milli-Q or equivalent)

  • Calibrated analytical balance

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • pH meter (optional)

Procedure:

  • Calculate the required amount: Determine the total volume of dosing solution needed based on the number of animals and the dosing volume (typically 5-10 mL/kg for rats and 10 mL/kg for mice).

  • Weigh Tolperisone HCl: Accurately weigh the calculated amount of this compound powder using a calibrated analytical balance.

  • Dissolution:

    • Transfer the weighed powder into a volumetric flask of the appropriate size.

    • Add approximately 80% of the final volume of purified water.

    • Place a magnetic stir bar in the flask and stir the solution on a magnetic stirrer until the powder is completely dissolved. Gentle warming may be used to aid dissolution if necessary, but the solution should be cooled to room temperature before final volume adjustment.

  • Final Volume Adjustment: Once the solid is fully dissolved, add purified water to the volumetric mark.

  • Verification (Optional): The pH of a Tolperisone HCl solution is typically between 4.5 and 5.5.[4] A pH meter can be used to verify this.

  • Administration: Administer the freshly prepared solution to the animals via oral gavage at the predetermined dose.

Preparation of Dosing Solution for Intravenous (i.v.) or Intraperitoneal (i.p.) Injection

This protocol outlines the preparation of a 5 mg/mL solution of this compound in isotonic saline.

Materials:

  • This compound powder

  • Sterile isotonic saline (0.9% NaCl)

  • Calibrated analytical balance

  • Sterile volumetric flask or conical tube

  • Vortex mixer or magnetic stirrer

  • Sterile syringe filter (0.22 µm)

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to ensure the sterility of the final injectable solution.

  • Weigh Tolperisone HCl: Accurately weigh the required amount of this compound powder.

  • Dissolution:

    • Transfer the powder to a sterile volumetric flask or conical tube.

    • Add approximately 80% of the final volume of sterile isotonic saline.

    • Mix using a vortex mixer or a magnetic stirrer until the powder is completely dissolved.

  • Final Volume Adjustment: Add sterile isotonic saline to reach the final desired volume.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile vial. This step is crucial for removing any potential microbial contamination.

  • Administration: The sterile solution is now ready for intravenous or intraperitoneal injection.

Experimental Workflow for In-Vivo Studies

InVivo_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_eval Evaluation Phase A Calculate Dose and Solution Volume B Weigh Tolperisone HCl A->B C Select Appropriate Vehicle (e.g., Saline, Water) B->C D Dissolve Tolperisone HCl in Vehicle C->D E Sterile Filtration (for injection) D->E if applicable G Administer Solution via Chosen Route (p.o., i.v., i.p.) D->G E->G F Animal Acclimatization F->G H Observe for Clinical Signs and Adverse Effects G->H J Collect Samples for Pharmacokinetic Analysis G->J I Conduct Efficacy Assessments (e.g., Rotarod, Grip Strength) H->I

Caption: General experimental workflow for in-vivo studies.

In-Vivo Dosage Recommendations from Preclinical Studies

The following table summarizes dosages of this compound that have been used in various animal studies. The optimal dose can vary based on the animal model, strain, and experimental endpoint.

SpeciesRoute of AdministrationDosage RangeStudy FocusReference
MiceSubcutaneous (s.c.)~50 mg/kg (ED50)Neuropharmacology[6]
MiceOral Gavage (p.o.)3, 10, and 30 mg/kg/day26-week toxicity study[7]
RatsIntravenous (i.v.)5 - 10 mg/kgMuscle relaxation[6]
RatsIntraduodenal (i.d.)50 - 100 mg/kgMuscle relaxation[6]
RatsOral Gavage (p.o.)4, 16, and 60 mg/kg/day13-week toxicity study[7]
RatsOral Gavage (p.o.)25, 50, and 100 mg/kgNeuropathic pain[1][8]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and safety glasses, when handling this compound powder.

  • Hazard: This material should be considered hazardous until further information is available. Do not ingest, inhale, or allow contact with eyes or skin. Wash thoroughly after handling.[3]

  • Storage: this compound as a crystalline solid is stable for at least 4 years when stored at 4°C.[3]

These application notes and protocols are intended to serve as a comprehensive guide for the preparation of this compound for in-vivo research. Researchers should adapt these protocols as necessary to meet the specific requirements of their experimental designs.

References

Experimental design for clinical studies on Tolperisone in musculoskeletal disorders.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Tolperisone for Musculoskeletal Disorders

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tolperisone is a centrally acting skeletal muscle relaxant used for treating increased muscle tone and painful muscle spasms associated with musculoskeletal disorders.[1][2] Having been in clinical use since the 1960s in various parts of the world, it is now under investigation in the United States as a non-opioid treatment for acute, painful muscle spasms.[1][2][3] A key distinguishing feature of Tolperisone is its mechanism of action, which provides effective muscle relaxation and analgesia without the significant sedative or cognitive side effects commonly associated with other centrally acting muscle relaxants.[2][4][5] This makes it a promising therapeutic agent for patients who need to maintain normal daily activities.

These application notes provide a detailed overview of the experimental design and protocols for conducting Phase II and Phase III clinical studies on Tolperisone for acute musculoskeletal back pain, based on recent clinical trials.

Mechanism of Action

Tolperisone exerts its effects primarily on the central nervous system.[6] Its multifaceted mechanism involves the blockade of voltage-gated sodium and calcium channels, which in turn inhibits both mono- and polysynaptic reflex pathways in the spinal cord and brainstem.[1][4][6] This action dampens the abnormal nerve impulses that lead to muscle spasms and pain.[6] Unlike other centrally acting skeletal muscle relaxants, Tolperisone does not have significant off-target CNS effects, which is why it is not associated with somnolence or cognitive impairment.[2][4]

Tolperisone_Mechanism cluster_Neuron Presynaptic Neuron cluster_Postsynaptic Postsynaptic Neuron ActionPotential Action Potential NaChannel Voltage-Gated Na+ Channel ActionPotential->NaChannel Opens CaChannel Voltage-Gated Ca2+ Channel NaChannel->CaChannel Depolarization Opens Vesicle Neurotransmitter Vesicle CaChannel->Vesicle Triggers Release SpinalReflex Spinal Reflex (Mono- & Polysynaptic) Vesicle->SpinalReflex Activates MuscleSpasm Muscle Spasm & Pain SpinalReflex->MuscleSpasm Causes Tolperisone Tolperisone Tolperisone->NaChannel Blocks Tolperisone->CaChannel Blocks

Caption: Tolperisone's proposed mechanism of action in reducing muscle spasm and pain.

Clinical Development Overview

Recent clinical development in the U.S. has focused on establishing the efficacy and safety of Tolperisone for acute muscle spasms of the back. Key studies include the Phase II STAR study (NCT03802565) and the Phase III RESUME-1 study (NCT04671082).[4][5][7] These trials were designed as double-blind, randomized, placebo-controlled studies to evaluate different doses of Tolperisone administered three times daily (TID) over a 14-day period.[4][8]

Data Presentation: Summary of Phase II & III Study Designs

The quantitative data from these studies provide a framework for designing future trials.

Table 1: Key Parameters of Tolperisone Clinical Trials for Acute Back Pain

Parameter Phase II (STAR Study)[3][5] Phase III (RESUME-1 Study)[4][9]
ClinicalTrials.gov ID NCT03802565 NCT04671082
Study Design Double-blind, randomized, placebo-controlled, parallel-group, dose-ranging Double-blind, randomized, placebo-controlled, parallel-group
Patient Population 415 subjects with back pain due to acute muscle spasm 1000 subjects with back pain due to acute muscle spasm
Treatment Arms Tolperisone 50, 100, 150, 200 mg TID; Placebo TID Tolperisone 50, 100, 200 mg TID; Placebo TID
Treatment Duration 14 days 14 days

| Primary Efficacy Endpoint | Subject-rated pain "right now" on a Numeric Rating Scale (NRS) on Day 14 | Subject-rated pain "right now" on a Numeric Rating Scale (NRS) on Day 14 |

Table 2: Efficacy of Tolperisone in Phase II STAR Study (Day 14 Primary Endpoint) [5]

Treatment Group (TID) Mean Change from Baseline in NRS Pain Score p-value vs. Placebo
Placebo (n=78) -3.5 -
Tolperisone 50 mg (n≈67) -4.2 Not specified
Tolperisone 100 mg (n≈67) -4.0 Not specified
Tolperisone 150 mg (n≈67) -3.7 Not specified

| Tolperisone 200 mg (n≈67) | -4.4 | 0.0040 |

Table 3: Common Adverse Events (AEs) in Phase II STAR Study [5]

Adverse Event Tolperisone (All Doses, n=337) Placebo (n=78)
Any AE 18.1% 14.1%
Headache 7.1% 3.8%
Diarrhea 2.4% 0.0%
Somnolence 1.2% 2.6%

| Study Discontinuation due to AEs | 1.5% | 1.3% |

Experimental Protocols: Phase III Clinical Study

This section details a protocol modeled after the RESUME-1 study for evaluating Tolperisone in patients with acute muscle spasms of the back.

Clinical_Trial_Workflow cluster_Screening Screening & Enrollment cluster_Treatment Treatment Phase (14 Days) cluster_FollowUp Assessment & Follow-up Screening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Baseline Baseline Assessment (Pain NRS, Demographics) InformedConsent->Baseline Randomization Randomization (1:1:1:1) Baseline->Randomization ArmA Tolperisone 50 mg TID Randomization->ArmA ArmB Tolperisone 100 mg TID Randomization->ArmB ArmC Tolperisone 200 mg TID Randomization->ArmC ArmD Placebo TID Randomization->ArmD DailyDosing Daily Dosing (TID) & ePRO Diary ArmA->DailyDosing ArmB->DailyDosing ArmC->DailyDosing ArmD->DailyDosing Day4 Day 4 Assessment (NRS, Sleepiness) DailyDosing->Day4 Day7 Day 7 Assessment (NRS, PGI-C) Day4->Day7 Day14 Day 14 / End of Treatment Primary Endpoint Assessment (NRS, CGI-C, Safety) Day7->Day14 EoS End of Study Day14->EoS Endpoints_Relationship cluster_Primary Primary Endpoint cluster_Secondary Key Secondary Endpoints cluster_Safety Safety & Tolerability Profile OverallEfficacy Overall Clinical Efficacy of Tolperisone PainNRS Pain Reduction (NRS Score 'Right Now' at Day 14) PainNRS->OverallEfficacy Directly Measures PGIC Patient Global Impression of Change (PGI-C) PGIC->OverallEfficacy Supports CGIC Clinician Global Impression of Change (CGI-C) CGIC->OverallEfficacy Supports TimeToRelief Time to Onset of Pain Relief TimeToRelief->OverallEfficacy Supports AEs Adverse Event Monitoring AEs->OverallEfficacy Informs Risk-Benefit Somnolence Sleepiness Assessment (vs. Placebo) Somnolence->OverallEfficacy Informs Risk-Benefit

References

Troubleshooting & Optimization

Technical Support Center: Analytical Quantification of Tolperisone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the analytical quantification of Tolperisone hydrochloride. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental analysis of this compound.

Problem/Question Possible Cause(s) Recommended Solution(s)
Poor peak shape (tailing or fronting) in HPLC analysis. Inappropriate mobile phase pH.Adjust the mobile phase pH. For Tolperisone HCl, a slightly acidic to neutral pH is often effective. For example, a mobile phase with a pH of 3.0, adjusted with orthophosphoric acid, has been used successfully.[1][2]
Column degradation.Use a new or properly conditioned C18 column.
Sample overload.Reduce the concentration of the injected sample.
Inadequate separation of Tolperisone from its impurities or degradation products. Mobile phase composition is not optimal.Modify the mobile phase composition. A mixture of a buffer (e.g., potassium dihydrogen phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is commonly used.[3][4] Experiment with different ratios to achieve better resolution.
Incorrect column selection.A C18 column is generally suitable for the separation of Tolperisone and its related substances.[2][3]
Baseline drift or noise in HPLC chromatogram. Contaminated mobile phase or column.Filter and degas the mobile phase. Flush the column with an appropriate solvent.
Detector lamp issue.Check the detector lamp's age and intensity. Replace if necessary.
Inconsistent retention times. Fluctuations in column temperature or mobile phase flow rate.Use a column oven to maintain a constant temperature. Ensure the HPLC pump is delivering a consistent flow rate.[3]
Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure proper mixing.
Low recovery during sample preparation. Incomplete extraction of Tolperisone from the sample matrix.Optimize the extraction procedure. Sonication can aid in the complete dissolution of the drug.[5]
Degradation of the analyte during extraction.Perform extraction under mild conditions and protect the sample from light and high temperatures if necessary.
UV-Vis spectrophotometric method lacks specificity. Interference from excipients in the formulation.Employ a derivative spectrophotometric method to minimize interference from background absorbance.[6][7]
Overlapping spectra in simultaneous analysis with another drug.Use a simultaneous equation method or an absorbance ratio method, selecting appropriate wavelengths where the interference is minimal.[8][9]

Frequently Asked Questions (FAQs)

Method Development and Validation

Q1: What is a suitable starting point for developing an RP-HPLC method for this compound quantification?

A robust starting point is to use a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with a mobile phase consisting of a mixture of a phosphate buffer (pH adjusted to the acidic range, e.g., 3.0) and acetonitrile.[10] Detection is typically carried out using a UV detector at around 260 nm.[10][11]

Q2: How can I ensure my analytical method is stability-indicating?

To develop a stability-indicating method, you must perform forced degradation studies.[3][12] This involves subjecting this compound to various stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[1][3][13] The analytical method must be able to separate the intact drug from any degradation products that are formed.[12]

Q3: What are the typical validation parameters I need to assess for my analytical method according to ICH guidelines?

According to ICH guidelines, the validation of an analytical method for quantifying this compound should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][14]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[1][13]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed through recovery studies.[1][3]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[1]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]

Impurity Profiling

Q4: What are the common process-related impurities found in this compound?

Common process-related impurities can include starting materials, by-products of the synthesis, and positional isomers.[3][15] For instance, impurities such as 1-(4-methylphenyl)propan-1-one (4-MMP) and 2-methyl-1-(4-methylphenyl)prop-2-en-1-one (B3061191) (vinyl ketone) have been identified.[14]

Q5: Under which conditions is this compound most likely to degrade?

Forced degradation studies have shown that this compound is susceptible to degradation under basic (alkali hydrolysis) and oxidative conditions.[3][12][13] Some degradation has also been observed under acidic and neutral hydrolysis conditions.[5][12] It is generally found to be more stable under photolytic and thermal stress.[13]

Quantitative Data Summary

The following tables summarize quantitative data from various validated analytical methods for this compound.

Table 1: HPLC Method Parameters and Performance

Parameter Method 1 Method 2 Method 3
Column C18 (250 x 4.6 mm, 5 µm)Hypersil ODS C18 (250 mm x 4.6 mm, 5µm)Inertsil ODS C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol: 0.035M Triethylamine (pH 3.0) (70:30 v/v)[1]0.02 M Ammonium Acetate Buffer: Acetonitrile: Methanol (50:30:20)[4]Methanol: Phosphate buffer (pH 3.0) (70:30 v/v)[10]
Flow Rate 1.0 mL/min0.8 mL/min[4]0.8 mL/min[10]
Detection Wavelength 290 nm[1]210 nm[4]260 nm[10]
Linearity Range (µg/mL) 75 - 225[1]7.5 - 37.5[4]100 - 500[10]
Correlation Coefficient (r²) > 0.999> 0.999> 0.999[10]
LOD (µg/mL) 0.406[1]--
LOQ (µg/mL) 1.232[1]--
% Recovery 99.39[1]-98 - 102[10]

Table 2: UV-Spectrophotometric Method Parameters and Performance

Parameter Method 1 Method 2 Method 3
Solvent Purified Water[11]Distilled Water[6]Methanol[7]
Detection Wavelength (nm) 260[11]260[6]256[7]
Linearity Range (µg/mL) 3 - 18[11]10 - 50[6]3 - 10.5[7]
Correlation Coefficient (r²) 0.999[11]--
LOD (µg/mL) 0.032[11]--
LOQ (µg/mL) 0.096[11]--
% Recovery 99.09 – 101.26[11]-98.78 – 101.45[7]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol is based on a method developed for the determination of Tolperisone and its impurities.[3]

  • Chromatographic System:

    • HPLC system with a diode array detector.

    • Column: C18 stationary phase (e.g., 250 x 4.6 mm, 3 µm particles).

    • Column Temperature: 40°C.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Reagents:

    • Mobile Phase Buffer: 0.01 M Potassium dihydrogen phosphate, pH adjusted to 8.0 with diethylamine.

    • Mobile Phase: A gradient mixture of the buffer and acetonitrile.

    • Diluent: A suitable solvent to dissolve the sample, compatible with the mobile phase.

  • Preparation of Solutions:

    • Standard Solution: Prepare a stock solution of this compound reference standard (e.g., 1000 µg/mL) in the diluent. Further dilute to a working concentration.

    • Sample Solution: Accurately weigh and dissolve the sample (bulk drug or formulation) in the diluent to achieve a known concentration (e.g., 1000 µg/mL).

  • Forced Degradation Study:

    • Acid Hydrolysis: Reflux the drug solution with 0.1N HCl at 60°C for 1 hour.[3]

    • Base Hydrolysis: Reflux the drug solution with 0.1N NaOH at 60°C for 45 minutes.[3]

    • Oxidative Degradation: Reflux the drug solution with 8% H₂O₂ at 60°C for 45 minutes.[3]

    • Thermal Degradation: Expose the solid drug to heat at 105°C for 2 hours.[3]

    • Photolytic Degradation: Expose the drug solution to UV light (200 watt-hours) followed by visible light (1.2 million lux).[3]

    • Neutralize the acidic and basic solutions before injection.

  • Analysis:

    • Inject the standard, sample, and degraded sample solutions into the HPLC system.

    • Monitor the separation of the main peak from any impurity or degradation product peaks. The resolution between peaks should be greater than 2.0.[3]

Protocol 2: UV-Spectrophotometric Method

This protocol is based on a simple UV spectrophotometric method for the quantification of this compound.[11]

  • Instrumentation:

    • UV-Visible Spectrophotometer with 1 cm matched quartz cells.

  • Reagents:

    • Solvent: Purified water.

  • Preparation of Solutions:

    • Standard Stock Solution: Accurately weigh and dissolve 25 mg of this compound reference standard in 25 mL of purified water to obtain a concentration of 1000 µg/mL.

    • Working Standard Solutions: From the stock solution, prepare a series of dilutions in purified water to obtain concentrations in the linear range (e.g., 3 - 18 µg/mL).[11]

    • Sample Solution (from tablets):

      • Weigh and finely powder 20 tablets.

      • Accurately weigh a portion of the powder equivalent to 25 mg of this compound and transfer it to a 25 mL volumetric flask.

      • Add about 10 mL of purified water, sonicate to dissolve, and then make up the volume to the mark with purified water.

      • Filter the solution through a 0.45 µm filter.

      • Dilute a known volume of the filtrate to a concentration within the calibration range.[11]

  • Analysis:

    • Measure the absorbance of the working standard solutions and the sample solution at the wavelength of maximum absorbance (λmax), which is approximately 260 nm, against a solvent blank.[11]

    • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

Visualizations

Experimental_Workflow_HPLC prep Sample Preparation (Standard, Sample, Stressed) hplc HPLC System (C18 Column, Gradient Elution) prep->hplc Inject detection Diode Array Detector (254 nm) hplc->detection data Data Acquisition & Processing detection->data report Result Reporting (Quantification, Purity) data->report

Caption: HPLC analytical workflow for this compound.

Forced_Degradation_Pathway substance Tolperisone HCl (Drug Substance) stress_conditions Stress Conditions substance->stress_conditions acid Acid Hydrolysis (0.1N HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1N NaOH, 60°C) stress_conditions->base oxidation Oxidation (8% H2O2, 60°C) stress_conditions->oxidation thermal Thermal (105°C) stress_conditions->thermal photo Photolytic (UV/Vis Light) stress_conditions->photo degradation_products Degradation Products acid->degradation_products base->degradation_products oxidation->degradation_products thermal->degradation_products photo->degradation_products

Caption: Forced degradation pathways for stability testing.

Troubleshooting_Logic start Poor Peak Shape? cause1 Cause Inappropriate pH start->cause1 Yes cause2 Cause Column Degradation start->cause2 Yes cause3 Cause Sample Overload start->cause3 Yes solution1 Solution Adjust Mobile Phase pH cause1:f1->solution1 solution2 Solution Replace Column cause2:f1->solution2 solution3 Solution Reduce Sample Conc. cause3:f1->solution3

Caption: Troubleshooting logic for poor HPLC peak shape.

References

Overcoming solubility issues of Tolperisone hydrochloride in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Tolperisone hydrochloride in aqueous solutions.

Troubleshooting Guide

Issue 1: Precipitation or decreased concentration of this compound in neutral or slightly alkaline buffer solutions (e.g., PBS pH 7.2).

Possible Cause: this compound is known to be unstable and degrades in aqueous solutions with a pH of 4 to 7 and above.[1] This degradation can lead to the formation of less soluble degradation products, which may precipitate out of solution, giving the appearance of poor solubility. The primary degradation products are 2-methyl-1-(4-methylphenyl)prop-2-en-1-one (B3061191) (MMP) and piperidine (B6355638).

Solution:

  • pH Adjustment: Maintain the pH of the aqueous solution below 4.5 to ensure the stability of this compound.[1] It is highly soluble and more stable in acidic media.

  • Fresh Preparation: Prepare aqueous solutions of this compound fresh before each experiment and avoid storing them, especially at neutral or alkaline pH. It is not recommended to store aqueous solutions for more than one day.[2]

  • Use of Co-solvents: If the experimental conditions require a pH in the unstable range, consider the use of co-solvents to enhance stability. However, the compatibility and potential effects of the co-solvent on the experiment must be carefully evaluated.

Issue 2: Difficulty dissolving this compound powder in water or buffer.

Possible Cause: While this compound is generally considered freely soluble in water, issues can arise due to insufficient mixing, inappropriate temperature, or reaching the solubility limit at a specific pH and temperature.

Solution:

  • Proper Agitation: Ensure vigorous mixing, such as vortexing or sonication, to facilitate dissolution.

  • Temperature Control: Gently warming the solution may aid in dissolution. However, be cautious as higher temperatures can accelerate degradation, especially in less acidic conditions.

  • pH Optimization: As this compound is more stable and soluble in acidic conditions, preparing the solution in a slightly acidic buffer (pH < 4.5) can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is generally described as freely soluble in water.[3] Specific reported solubility values are:

  • Approximately 10 mg/mL in PBS at pH 7.2.[2]

  • One gram dissolves in about 1.5 ml of water.[4]

Q2: How does pH affect the solubility and stability of this compound?

A2: The stability of this compound in aqueous solutions is highly pH-dependent. It is most stable in acidic conditions (pH < 4.5).[1] In neutral to alkaline environments (pH 4-7), it undergoes degradation, which can be mistaken for low solubility due to the precipitation of degradation products.

Q3: Can I store aqueous solutions of this compound?

A3: It is not recommended to store aqueous solutions of this compound for more than one day, as it is prone to degradation, especially at neutral or alkaline pH.[2] If storage is necessary, it should be for a short period at low temperatures and in an acidic buffer (pH < 4.5).

Q4: What are the degradation products of this compound in aqueous solutions?

A4: In aqueous solutions at pH 4-7, this compound can break down into 2-methyl-1-(4-methylphenyl)-propanone (4-MMPPO) and piperidine.[1]

Q5: What solvents can be used to prepare stock solutions of this compound?

A5: Besides water, this compound is soluble in several organic solvents. These can be used to prepare concentrated stock solutions that are then diluted into aqueous buffers for experiments. Ensure the final concentration of the organic solvent is low enough to not affect the biological system. Solubilities in common organic solvents are:

  • Ethanol: ~20 mg/mL[2]

  • DMSO: ~10 mg/mL[2]

  • Dimethylformamide (DMF): ~2 mg/mL[2]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventpHTemperature (°C)Solubility
WaterNot SpecifiedNot SpecifiedFreely soluble[3]
WaterNot SpecifiedNot Specified1 g in ~1.5 mL[4]
PBS7.2Not Specified~10 mg/mL[2]
EthanolNot ApplicableNot Specified~20 mg/mL[2]
DMSONot ApplicableNot Specified~10 mg/mL[2]
DimethylformamideNot ApplicableNot Specified~2 mg/mL[2]

Table 2: pH-Dependent Stability of this compound

pH RangeStabilityRemarks
< 4.5StableRecommended for solution preparation and storage.[1]
4.0 - 7.0UnstableDegradation into 4-MMPPO and piperidine occurs.[1]
> 7.0UnstableDegradation is expected to be more rapid.

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Solution of this compound

Objective: To prepare a stable aqueous stock solution of this compound.

Materials:

  • This compound powder

  • 0.1 M Hydrochloric acid (HCl)

  • Purified water

  • Volumetric flasks

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Weigh the desired amount of this compound powder.

  • Dissolve the powder in a small amount of purified water in a volumetric flask.

  • Add 0.1 M HCl dropwise while stirring to adjust the pH to approximately 3.0-4.0.

  • Once the powder is completely dissolved, add purified water to the final volume.

  • Verify the final pH with a calibrated pH meter.

  • If necessary, filter the solution through a 0.22 µm filter to sterilize and remove any particulates.

  • Store the solution at 2-8°C for short-term use (up to 24 hours). For longer-term storage, aliquoting and freezing at -20°C or below is recommended, though stability under these conditions should be validated.

Protocol 2: Determination of this compound Concentration by UV-Vis Spectrophotometry

Objective: To determine the concentration of this compound in an aqueous solution.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • This compound standard

  • The same solvent/buffer used to dissolve the sample

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of a known concentration (e.g., 100 µg/mL) in the desired solvent/buffer.

    • From the stock solution, prepare a series of standard solutions with concentrations ranging from 3 to 18 µg/mL.[5]

  • Measurement:

    • Set the UV-Vis spectrophotometer to scan from 200-400 nm to determine the wavelength of maximum absorbance (λmax), which is approximately 260 nm for this compound.[5][6]

    • Use the solvent/buffer as a blank to zero the spectrophotometer.

    • Measure the absorbance of each standard solution at the λmax.

  • Calibration Curve:

    • Plot a graph of absorbance versus concentration for the standard solutions.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Sample Analysis:

    • Measure the absorbance of the unknown this compound sample (diluted if necessary to fall within the linear range of the calibration curve).

    • Use the equation from the calibration curve to calculate the concentration of this compound in the sample.

Visualizations

Tolperisone_Stability_Pathway cluster_pH Aqueous Solution pH Tolperisone_HCl Tolperisone HCl (Stable) Degradation Degradation Products (4-MMPPO + Piperidine) Tolperisone_HCl->Degradation Degradation pH < 4.5 pH < 4.5 pH < 4.5->Tolperisone_HCl Favors Stability pH 4-7 pH 4-7 pH 4-7->Degradation Promotes Degradation pH > 7 pH > 7 pH > 7->Degradation Accelerates Degradation

Caption: pH-dependent stability of this compound.

Solubility_Troubleshooting_Workflow Start Start: Dissolving Tolperisone HCl Issue Precipitation or Incomplete Dissolution? Start->Issue Check_pH Check pH of Solution Issue->Check_pH Yes Success Solution is Clear and Stable Issue->Success No pH_High pH ≥ 4.5? Check_pH->pH_High Adjust_pH Adjust pH to < 4.5 with dilute HCl pH_High->Adjust_pH Yes Check_Mixing Ensure Vigorous Mixing (Vortex/Sonicate) pH_High->Check_Mixing No Adjust_pH->Check_Mixing Check_Mixing->Success Resolved Failure Issue Persists: Consider Co-solvents or Alternative Formulation Check_Mixing->Failure Not Resolved

References

Stability testing protocols for Tolperisone hydrochloride formulations.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the stability testing of Tolperisone (B1682978) Hydrochloride formulations. This resource provides detailed protocols, troubleshooting guidance, and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of Tolperisone hydrochloride in stability studies.

Problem Potential Cause Suggested Solution
No peaks, or very small peaks 1. Injector issue (e.g., blocked syringe, incorrect sample volume).2. Detector lamp is off or failing.3. Mobile phase flow has stopped (e.g., pump issue, leak).4. Incorrect sample preparation or dilution.1. Perform an injector needle wash and prime the system. Manually inject a standard to confirm function.2. Check detector status and lamp life.3. Check for leaks in the system and ensure the pump is delivering the mobile phase at the set pressure.[1]4. Re-prepare the sample and standard solutions, verifying all concentrations and dilutions.
Ghost peaks or carryover 1. Contaminants in the mobile phase.2. Residue from a previous sample analysis remaining in the injector or column.[2]3. Insufficient needle/injector wash cycle.1. Use high-purity, freshly prepared solvents for the mobile phase.[2]2. Implement a rigorous column and system cleaning protocol. Run blank injections between samples to check for carryover.[2]3. Optimize the injector wash solvent and increase the wash volume/duration.
Baseline drift or noise 1. Column requires equilibration.2. Temperature fluctuations in the column or detector.[3]3. Mobile phase is not adequately degassed, causing air bubbles.[3]4. Contaminated mobile phase or column.[4]1. Equilibrate the column with the mobile phase for at least 10-20 column volumes before starting the analysis.2. Use a column oven and ensure a stable laboratory temperature.3. Degas the mobile phase thoroughly using sonication or vacuum filtration.[3]4. Flush the system with a strong solvent (e.g., isopropanol) and use fresh mobile phase.
Irreproducible retention times 1. Inconsistent mobile phase preparation.2. Fluctuations in pump pressure or flow rate.3. Column temperature is not controlled.4. Column aging or degradation.[2]1. Prepare mobile phase accurately and consistently. Ensure the pH is correctly adjusted if using a buffer.[4]2. Check the pump for leaks and perform routine maintenance. Prime the pump to remove air bubbles.3. Use a column thermostat to maintain a constant temperature.4. Use a guard column and replace the analytical column if resolution degrades significantly.
Peak tailing 1. Secondary interactions between the analyte and residual silanols on the column.2. Column overload due to high sample concentration.3. Mismatch between sample solvent and mobile phase.4. Column contamination or void.1. Adjust the mobile phase pH. Operating at a lower pH can minimize silanol (B1196071) interactions.[1]2. Dilute the sample to a lower concentration.3. Dissolve the sample in the mobile phase whenever possible.4. Back-flush the column or replace it if necessary.
HPLC Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC issues.

G HPLC Troubleshooting Workflow pressure_ok Pressure OK? pressure_high High/Fluctuating Pressure pressure_ok->pressure_high No, High pressure_low Low/No Pressure pressure_ok->pressure_low No, Low baseline Check Baseline pressure_ok->baseline Yes check_leak Check for Leaks (Pump, Fittings) pressure_low->check_leak check_mobile_phase Check Mobile Phase (Sufficient Volume, Correct Composition) pressure_low->check_mobile_phase baseline_ok Baseline Stable? baseline->baseline_ok baseline_drift Drift/Noise baseline_ok->baseline_drift No peaks Check Peaks baseline_ok->peaks Yes degas Degas Mobile Phase baseline_drift->degas degas->equilibrate peaks_ok Peaks OK? peaks->peaks_ok peaks_ok->peak_shape No, Bad Shape retention_time Shifting Retention Time peaks_ok->retention_time No, Shifting RT end_node Issue Resolved peaks_ok->end_node Yes retention_time->check_mp_prep

Caption: A decision tree for systematic HPLC troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the typical forced degradation conditions for this compound?

A1: Forced degradation studies are performed to establish the stability-indicating nature of an analytical method.[5] As per ICH guidelines, stress testing should include the effects of temperature, humidity, light, acid/base hydrolysis, and oxidation.[6][7] Typical conditions for Tolperisone HCl are:

  • Acid Hydrolysis: 0.1N to 0.5M HCl at 60-70°C for 1-2 hours.[5][6]

  • Base Hydrolysis: 0.1N to 1M NaOH at 60-70°C for 45 minutes to 1 hour.[5][6]

  • Oxidative Degradation: 6% to 8% H₂O₂ at room temperature or 60°C for 45 minutes to 5 hours.[5][6]

  • Thermal Degradation: Dry heat at 105°C for 2-8 hours.[6][7]

  • Photolytic Degradation: Exposure to UV light (200 watt-hours/m²) followed by visible light (1.2 million lux-hours) in a photostability chamber.[6]

  • Neutral Hydrolysis: Refluxing in water at 60-70°C for 3-90 minutes.[5][6]

Q2: How do I select an appropriate HPLC column for Tolperisone HCl analysis?

A2: A C18 stationary phase is the most common and effective choice for separating this compound from its impurities and degradation products.[5][6] Look for a column with dimensions such as 250 mm x 4.6 mm and a 5 µm particle size, which provides good resolution and efficiency.[5]

Q3: What is "mass balance" in a stability study and why is it important?

A3: Mass balance is an essential part of forced degradation studies. It is the process of accounting for the amount of the active pharmaceutical ingredient (API) that has degraded by comparing it to the amount of degradation products formed. A good mass balance, typically close to 100%, demonstrates that the analytical method can detect all major degradation products and that no significant amounts are lost or undetected.[6]

Q4: What is the main degradation product of Tolperisone and is it a concern?

A4: Studies have identified 2-methyl-1-(4-methylphenyl)prop-2-en-1-one (B3061191) (MMP) as a primary degradant of Tolperisone.[8] This degradant is of particular interest because it is reactive and may be responsible for hypersensitivity or allergic reactions by forming adducts with proteins.[8] Therefore, a stability-indicating method must be able to effectively separate and quantify MMP.

Q5: According to ICH guidelines, what are the standard long-term stability testing conditions?

A5: For most global markets (Climatic Zones I and II), the standard long-term storage condition is 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[9][10] Testing frequency is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[10][11]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol provides a validated method for the quantitative determination of this compound and its degradation products.

  • Chromatographic System:

    • Instrument: High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.[6]

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[5]

    • Software: Empower or similar chromatography data software.[6]

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of methanol (B129727) and water (e.g., 80:20 v/v) with the pH adjusted to 3.0 using orthophosphoric acid (OPA).[5] Alternatively, a buffer like 0.01 M potassium dihydrogen phosphate (B84403) (pH adjusted to 8.0) and acetonitrile (B52724) can be used in a gradient program.[6]

    • Flow Rate: 1.0 mL/min.[5][6]

    • Detection Wavelength: 254 nm or 273 nm.[5][6]

    • Injection Volume: 10-20 µL.[5][6]

    • Column Temperature: Ambient or controlled at 30°C.

  • Preparation of Solutions:

    • Standard Solution: Prepare a stock solution of Tolperisone HCl reference standard (e.g., 1000 µg/mL) in the mobile phase or a suitable diluent. Create working standards by diluting the stock solution to the desired concentration range (e.g., 30-150 µg/mL).[5]

    • Sample Solution (Tablets): Weigh and crush 20 tablets to a fine powder. Transfer an amount of powder equivalent to a target concentration of Tolperisone HCl into a volumetric flask. Add diluent, sonicate for 20-30 minutes to dissolve, and make up the volume. Filter the solution through a 0.45 µm filter before injection.[7]

  • Method Validation:

    • The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, precision, accuracy, robustness, and limits of detection (LOD) and quantitation (LOQ).[5][6]

Protocol 2: Forced Degradation Study Workflow

This workflow outlines the steps for conducting a forced degradation study on a this compound formulation.

G Forced Degradation Experimental Workflow stress_conditions Expose Samples to Stress Conditions start->stress_conditions control Prepare Unstressed Control Sample start->control acid Acid Hydrolysis (0.5M HCl, 70°C, 2h) stress_conditions->acid base Base Hydrolysis (1M NaOH, 70°C, 1h) stress_conditions->base oxidative Oxidation (6% H2O2, RT, 5h) stress_conditions->oxidative thermal Thermal (105°C, 8h) stress_conditions->thermal photolytic Photolytic (ICH Q1B) stress_conditions->photolytic sample_prep Neutralize (if needed) & Dilute All Samples to Working Concentration acid->sample_prep base->sample_prep oxidative->sample_prep thermal->sample_prep photolytic->sample_prep control->sample_prep analysis Analyze by Validated Stability-Indicating HPLC Method sample_prep->analysis data_eval Evaluate Data analysis->data_eval peak_purity Assess Peak Purity (DAD) data_eval->peak_purity mass_balance Calculate Mass Balance data_eval->mass_balance identify Identify Degradation Products (LC-MS if necessary) data_eval->identify peak_purity->report mass_balance->report identify->report

Caption: A flowchart of the forced degradation study process.

Data Presentation

Table 1: Summary of Forced Degradation Results for Tolperisone HCl

The following table summarizes typical degradation data observed for this compound under various stress conditions. The ability to separate the main drug from degradation products demonstrates the specificity of the analytical method.[5]

Stress Condition Parameters % Degradation Observed Comments
Acidic 0.5M HCl, refluxed at 70°C for 2h~2.4%[7]Degradation is observed, with distinct degradant peaks well-resolved from the parent peak.
Alkaline 1M NaOH, refluxed at 70°C for 1h~4.8%[7]Tolperisone shows significant degradation in basic conditions.[6]
Oxidative 6% H₂O₂, kept at RT for 5h~1.6%[7]The drug is susceptible to oxidation.[12][13]
Thermal Dry heat at 105°C for 8h~1.8%[7]Minor degradation occurs under dry heat conditions.
Photolytic ICH Q1B conditionsStableTolperisone is generally reported to be stable under photolytic stress.[12][13]
Neutral Hydrolysis Refluxed in water at 70°C for 3hDegradation observedConsiderable degradation can occur in neutral aqueous conditions.[6][14]
Table 2: ICH Stability Storage Conditions

This table outlines the storage conditions for long-term, intermediate, and accelerated stability studies as specified by ICH Q1A(R2) guidelines.[9][10]

Study Type Storage Condition Minimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH OR 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

References

Technical Support Center: Tolperisone Hydrochloride Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing the degradation products of Tolperisone hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound?

A1: The primary degradation products of this compound often arise from hydrolysis and oxidation. Common impurities and degradation products that have been identified include positional isomers and by-products from synthesis, such as 2-methyl-1-(4-methylphenyl)prop-2-en-1-one (B3061191) (4-MMPPO) and 4-methylpropiophenone.[1] Under alkaline conditions (pH 4-7), this compound can break down into 4-MMPPO and piperidine.[2] One study identified four key process-related impurities and potential degradants, including positional isomers of Tolperisone.[3]

Q2: Under what conditions is this compound most likely to degrade?

A2: this compound is particularly susceptible to degradation under several conditions:

  • Alkaline and Neutral Hydrolysis: Significant degradation occurs in basic and even neutral aqueous solutions.[3][4] The degradation process in basic conditions has been shown to follow second-order kinetics.[5]

  • Oxidation: The compound is susceptible to oxidative stress.[3][6][7]

  • Humidity and Temperature: Stability decreases with higher humidity and temperature.[8]

  • Photolysis: While some studies suggest it is relatively stable under photolytic conditions[6][7], protection from light is generally recommended as a precautionary measure during storage.[1]

Q3: What analytical techniques are recommended for identifying and quantifying this compound and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) with a C18 column, is the most effective and widely used technique for separating, identifying, and quantifying this compound and its impurities.[1] High-Performance Thin-Layer Chromatography (HPTLC) can also be utilized for estimation.[9]

Q4: How can the formation of degradation products be minimized during storage?

A4: To minimize degradation during storage, this compound should be stored in well-closed containers, protected from light, and maintained at a controlled room temperature.[1] For formulated products like tablets, using a moisture-protective film coating can also help reduce degradation.[10]

Troubleshooting Guides

Issue 1: Unexpected peaks observed in the chromatogram during HPLC analysis of a this compound sample.

  • Possible Cause: Degradation of the sample due to inappropriate solvent conditions, temperature, or light exposure during sample preparation or analysis.

  • Troubleshooting Steps:

    • Solvent pH: Ensure the pH of the solvent used for sample preparation and the mobile phase is in a range where this compound is stable (acidic pH < 4.5 is generally preferred).[2]

    • Temperature Control: Maintain samples at a controlled, cool temperature during preparation and in the autosampler to prevent thermal degradation.

    • Light Protection: Prepare samples under reduced light conditions and use amber vials for storage and analysis to prevent photolytic degradation.

    • Fresh Preparation: Analyze samples as soon as possible after preparation. If storage is necessary, keep them at a low temperature (e.g., 2-8 °C) for a limited time. A study on a combined formulation showed solution stability for up to 48 hours at 3-5 °C and ambient temperature.[11]

Issue 2: Assay values for this compound are consistently low in a batch of formulated product.

  • Possible Cause: Degradation of the active pharmaceutical ingredient (API) during the manufacturing process or due to interaction with excipients.

  • Troubleshooting Steps:

    • Forced Degradation Study: Conduct a forced degradation study on the API and the formulation to identify the degradation pathways under various stress conditions (acid, base, oxidation, heat, light).

    • Excipient Compatibility Study: Perform a compatibility study of this compound with the selected excipients to identify any interactions that may accelerate degradation.

    • Process Parameter Optimization: Evaluate the manufacturing process for any steps that might introduce stress, such as high temperatures during drying or high shear during mixing, and optimize these parameters.

    • Formulation Modification: If degradation is significant, consider modifying the formulation. This could involve adding antioxidants to prevent oxidative degradation or using excipients with lower moisture content. For solid dosage forms, film coating with moisture-protective polymers like Eudragit® E100 can be beneficial.[10]

Data Presentation

Table 1: Summary of Forced Degradation Studies on this compound

Stress ConditionReagents and DurationObserved DegradationReference
Acid Hydrolysis 0.1N HCl, refluxed for 1 hr at 60°CNo significant degradation[3]
0.5M HCl, refluxed for 2h at 70°C2.4% degradation[9]
Base Hydrolysis 0.1N NaOH, refluxed for 45 min at 60°CSignificant degradation[3]
1M NaOH, refluxed for 1h at 70°C4.77% degradation[9]
Oxidative Degradation 8% H₂O₂, refluxed for 45 min at 60°CSignificant degradation[3]
6% H₂O₂, 5h at room temperature1.6% degradation[9]
Thermal Degradation 105°C for 2 hoursNo significant degradation[3]
105°C for 8 hours1.8% degradation[9]
Photolytic Degradation Exposed to UV light (200 Wh/m²) and visible light (1.2 million lux hours)No significant degradation[3]
Neutral Hydrolysis Water, refluxed for 90 min at 60°CSignificant degradation[3]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound

This protocol is based on a validated method for the determination of Tolperisone and its impurities.[3]

  • Chromatographic Conditions:

    • Column: C18 (e.g., InertSustain C18, 250 x 4.6 mm, 3 µm)

    • Mobile Phase:

      • Mobile Phase A: 0.01 M potassium dihydrogen phosphate (B84403) buffer, pH adjusted to 8.0 with diethylamine.

      • Mobile Phase B: Acetonitrile

    • Gradient Program: A suitable gradient program to ensure separation of the main peak from all degradation products.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Preparation of Solutions:

    • Standard Solution: Prepare a stock solution of this compound (1000 µg/mL) in a suitable diluent (e.g., a mixture of mobile phase A and B). Further dilute to a working concentration (e.g., 2 µg/mL).

    • Sample Solution: Prepare the sample to a target concentration of 1000 µg/mL of this compound in the diluent.

    • System Suitability Solution: Prepare a solution containing this compound and known impurities at appropriate concentrations to verify the resolution and performance of the chromatographic system.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the conditions for subjecting this compound to various stress conditions to identify potential degradation products.[3]

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of 1000 µg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with 0.1N HCl and reflux for 1 hour at 60°C.

    • Base Hydrolysis: Treat the sample solution with 0.1N NaOH and reflux for 45 minutes at 60°C.

    • Oxidative Degradation: Treat the sample solution with 8% H₂O₂ and reflux for 45 minutes at 60°C.

    • Thermal Degradation: Expose the solid drug substance to 105°C for 2 hours.

    • Photolytic Degradation: Expose the drug substance to UV light (200 watt-hours/m²) followed by visible light (1.2 million lux hours).

    • Neutral Hydrolysis: Reflux the sample solution in water for 90 minutes at 60°C.

  • Analysis: After exposure to the stress conditions, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for analysis by the stability-indicating HPLC method described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome start Start: Tolperisone HCl Sample prep_solution Prepare Sample Solution (1000 µg/mL) start->prep_solution acid Acid Hydrolysis (0.1N HCl, 60°C) prep_solution->acid Expose to Stress base Base Hydrolysis (0.1N NaOH, 60°C) prep_solution->base Expose to Stress oxidation Oxidation (8% H₂O₂, 60°C) prep_solution->oxidation Expose to Stress thermal Thermal (105°C) prep_solution->thermal Expose to Stress photo Photolytic (UV/Vis light) prep_solution->photo Expose to Stress neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc Analyze by Stability-Indicating RP-HPLC neutralize->hplc data Identify & Quantify Degradation Products hplc->data report Report Degradation Profile data->report

Caption: Workflow for Forced Degradation Study of Tolperisone HCl.

logical_relationship cluster_identification Identification cluster_minimization Minimization Strategies cluster_verification Verification observe Observe Unexpected Peaks in HPLC degradation Hypothesize: Sample Degradation observe->degradation storage Proper Storage: - Controlled Temp - Protect from Light - Well-closed container degradation->storage Leads to investigation of formulation Formulation Design: - pH Control (acidic) - Antioxidants - Protective Coating degradation->formulation Leads to investigation of process Process Control: - Avoid High Temp - Excipient Compatibility degradation->process Leads to investigation of reanalyze Re-analyze Sample with Optimized Conditions storage->reanalyze Implement formulation->reanalyze Implement process->reanalyze Implement stable Result: Stable Sample, Minimized Degradation reanalyze->stable

Caption: Logic for Identifying and Minimizing Tolperisone HCl Degradation.

degradation_pathway tolperisone Tolperisone HCl stress Stress Conditions (e.g., Alkaline pH, Oxidation, Humidity) tolperisone->stress degradation_products Degradation Products stress->degradation_products mmp 4-MMPPO degradation_products->mmp piperidine Piperidine degradation_products->piperidine others Other Oxidative & Positional Impurities degradation_products->others

Caption: Simplified Degradation Pathway of Tolperisone HCl.

References

Optimization of mobile phase for Tolperisone hydrochloride HPLC analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tolperisone (B1682978) Hydrochloride HPLC Analysis

Welcome to the technical support center for the HPLC analysis of Tolperisone hydrochloride. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their mobile phase and resolve common chromatographic issues.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase for this compound analysis?

A good starting point for a reversed-phase HPLC analysis of this compound is a combination of a phosphate (B84403) or citrate (B86180) buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727).[1][2] The pH of the aqueous phase is a critical parameter to control for good peak shape. A common starting ratio is in the range of 70:30 to 45:55 (v/v) of the aqueous phase to the organic phase.[1]

Q2: What is the typical pKa of Tolperisone and how does it influence mobile phase pH selection?

Tolperisone is a basic compound with a pKa value of approximately 9.4.[3][4] To achieve good peak shape and avoid tailing, it is crucial to control the ionization state of the analyte. Operating at a low pH (e.g., pH 2.5-3.5) ensures that the residual silanol (B1196071) groups on the silica-based column are fully protonated and less likely to interact with the basic analyte.[5][6] Alternatively, operating at a high pH (e.g., pH 8.0) can also be effective, where Tolperisone itself may be in a specific ionization state suitable for separation from its impurities.[3][4]

Q3: Which organic modifier is better for Tolperisone analysis: acetonitrile or methanol?

Both acetonitrile and methanol have been successfully used. Acetonitrile often provides better peak shape and lower backpressure.[7] The choice can depend on the specific impurities that need to be separated. It is recommended to test both during method development to determine which provides the optimal separation for your specific sample and column.[2]

Q4: What detection wavelength is recommended for this compound?

A detection wavelength between 254 nm and 271 nm is commonly used for the analysis of this compound.[3][8] A wavelength of 260 nm is frequently cited and provides good sensitivity.[1][9]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Poor Peak Shape (Tailing)

Peak tailing is a common issue when analyzing basic compounds like Tolperisone due to secondary interactions with silanol groups on the HPLC column.[6][10]

Possible Causes & Solutions:

  • Secondary Silanol Interactions:

    • Solution 1: Lower Mobile Phase pH: Adjust the mobile phase pH to a lower range (e.g., 2.5 - 3.5) using an acid like orthophosphoric acid.[5][6] This protonates the silanol groups, minimizing their interaction with the basic analyte.

    • Solution 2: Use a Mobile Phase Additive: Add a competing base like triethylamine (B128534) (TEA) to the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites.[11]

    • Solution 3: Use a Modern, End-capped Column: Employ a column with high-purity silica (B1680970) and effective end-capping, or a polar-embedded phase column, which are designed to shield residual silanols and reduce tailing for basic compounds.[12]

  • Column Overload:

    • Solution: Reduce the concentration of the sample or decrease the injection volume.[5]

  • Column Contamination or Degradation:

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile for reversed-phase).[5] If the problem persists, the column may be degraded and require replacement. Using a guard column can help extend the life of the analytical column.

G start Problem: Peak Tailing cause1 Secondary Silanol Interactions start->cause1 Check Chemistry cause2 Column Overload start->cause2 Check Sample cause3 Column Contamination start->cause3 Check Hardware sol1a Lower Mobile Phase pH (2.5-3.5) cause1->sol1a sol1b Use Competing Base (e.g., TEA) cause1->sol1b sol1c Use End-capped Column cause1->sol1c sol2 Reduce Sample Conc. or Injection Volume cause2->sol2 sol3 Flush or Replace Column cause3->sol3

Troubleshooting workflow for peak tailing.
Issue 2: Poor Resolution Between Tolperisone and Impurities

Achieving adequate separation between the main analyte peak and its potential impurities or degradation products is critical.

Possible Causes & Solutions:

  • Inadequate Mobile Phase Strength:

    • Solution: Adjust the ratio of the organic modifier (acetonitrile/methanol) to the aqueous buffer. Decreasing the percentage of the organic modifier will generally increase retention times and may improve the resolution between closely eluting peaks.

  • Incorrect Mobile Phase pH:

    • Solution: The ionization state of Tolperisone and its impurities can be manipulated to improve separation. Experiment with different pH values. For instance, a method for separating Tolperisone from four potential impurities used a mobile phase pH of 8.0 to achieve a resolution greater than 2.0 for all compounds.[3]

  • Suboptimal Buffer System:

    • Solution: The choice and concentration of the buffer can impact resolution. Phosphate and citrate buffers are common.[1] Ensure the buffer concentration is adequate (typically 10-50 mM) to control the pH effectively.[5]

G goal Goal: Improve Resolution param1 Mobile Phase Strength (Organic %) goal->param1 Modify param2 Mobile Phase pH goal->param2 Modify param3 Buffer System goal->param3 Modify effect1 Adjusts Retention Time & Selectivity param1->effect1 effect2 Alters Analyte/Impurity Ionization & Selectivity param2->effect2 effect3 Controls pH & Can Influence Peak Shape param3->effect3

Key parameters for optimizing resolution.

Data & Experimental Protocols

Table 1: Comparison of Reported Mobile Phases for Tolperisone HCl Analysis
Buffer SystemOrganic Modifier & RatiopHColumnFlow Rate (mL/min)Detection (nm)Reference
0.1M Citric Acid, 0.2M NaH₂PO₄Acetonitrile (55%)2.5Oyster ODS (300x4.6mm, 5µm)Not Specified260[7]
0.01M KH₂PO₄Acetonitrile (Gradient)8.0InertSustain C18 (250x4.6mm, 3µm)1.0254[3][4]
Phosphate BufferMethanol (70%)3.0Inertsil C18 (150x4.6mm, 5µm)0.8260[1]
WaterAcetonitrile (60%)3.0Chromasil C18 (250x4.6mm, 5µm)1.0260[9]
KH₂PO₄ BufferAcetonitrile (30%)2.6Sunsil C18 (250x4.6mm, 5µm)1.0263
KH₂PO₄, TriethylamineMethanol:Acetonitrile (40:20)5.5Phenomenex C18 (150x4.6mm, 5µm)1.0257[2]
Experimental Protocol: General HPLC Method Development

This protocol provides a general methodology for developing a robust HPLC method for this compound.

  • Preparation of Mobile Phase (Example: Phosphate Buffer pH 3.0 and Acetonitrile)

    • Aqueous Phase: Prepare a 20 mM solution of potassium dihydrogen phosphate (KH₂PO₄) in HPLC-grade water.

    • Adjust the pH to 3.0 using orthophosphoric acid.

    • Filter the buffer solution through a 0.45 µm membrane filter to remove particulates.

    • Organic Phase: Use HPLC-grade acetonitrile.

    • Final Mobile Phase: Mix the filtered buffer and acetonitrile in the desired ratio (e.g., 70:30 v/v). Degas the final mobile phase using sonication or vacuum degassing before use.

  • Standard Solution Preparation

    • Accurately weigh about 10 mg of Tolperisone HCl reference standard into a 100 mL volumetric flask.

    • Dissolve in the mobile phase and make up to volume to get a stock solution of 100 µg/mL.

    • Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentration range (e.g., 5-60 µg/mL).[9]

  • Chromatographic Conditions

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.[3][9]

    • Injection Volume: 10-20 µL.[3][9]

    • Column Temperature: Ambient or controlled at 30-40°C.[3][9]

    • Detection: UV detector set at 260 nm.[9]

  • System Suitability

    • Before sample analysis, inject a standard solution (e.g., 20 µg/mL) five or six times.

    • Calculate the system suitability parameters. The acceptance criteria are typically:

      • Tailing Factor (Asymmetry): Not more than 1.5.[6]

      • Relative Standard Deviation (%RSD) of peak areas: Not more than 2.0%.[1]

      • Theoretical Plates (N): Greater than 2000.

  • Analysis and Optimization

    • Inject the prepared standards and samples.

    • If chromatographic issues like poor peak shape or inadequate resolution are observed, refer to the troubleshooting guide above and systematically adjust mobile phase parameters (pH, organic ratio, buffer type) until the desired separation is achieved.

References

Reducing interindividual variation in Tolperisone hydrochloride pharmacokinetic studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the pharmacokinetics of Tolperisone (B1682978) hydrochloride. Our aim is to help you understand and mitigate the significant interindividual variation observed in pharmacokinetic studies of this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing very high interindividual variability in the Cmax and AUC of Tolperisone in our healthy volunteer study. Is this expected?

A1: Yes, considerable interindividual variation in the pharmacokinetics of Tolperisone hydrochloride is well-documented.[1][2][3] Studies in healthy volunteers have shown very large differences in key pharmacokinetic parameters. For instance, after a single oral dose, the AUC0-∞ has been observed to vary from 125.9 to 1,241.3 ng/ml*h, and the Cmax from 64.2 to 784.9 ng/ml.[1][2] This high variability suggests that the pharmacological effect of oral Tolperisone can differ significantly among individuals, and dosage may need to be personalized.[1][2][3]

Q2: What are the primary factors contributing to the high pharmacokinetic variability of Tolperisone?

A2: The primary factors are:

  • Genetic Polymorphisms: Tolperisone is extensively metabolized by cytochrome P450 enzymes, mainly CYP2D6, and to a lesser extent by CYP2C19 and CYP1A2.[4][5][6][7][8] Genetic variations in these enzymes, particularly CYP2D6, can lead to significant differences in drug metabolism and, consequently, plasma concentrations.[5][6][7][9]

  • Food Effect: The bioavailability of Tolperisone is significantly affected by food. A high-fat meal can increase the bioavailability of orally administered Tolperisone by approximately 100% and the peak plasma concentration by about 45%.[10][11]

  • Smoking: Cigarette smoking can also influence Tolperisone pharmacokinetics. Smokers have been shown to have a 38.5% decrease in AUC0-∞ compared to non-smokers, likely due to the induction of CYP1A2.[4]

Q3: How can we reduce the interindividual variation in our Tolperisone pharmacokinetic studies?

A3: To reduce variability, consider the following strategies in your study design and execution:

  • Genotyping: Genotype study participants for key metabolizing enzymes, particularly CYP2D6 and CYP2C19.[6][7][9] This will allow you to stratify your data and understand the contribution of genetic factors to the observed variability.

  • Standardized Food Intake: Administer Tolperisone under standardized conditions, either consistently fasted or with a standardized meal.[10][12] Given the significant food effect, consistency is crucial for reducing variability.

  • Control for Smoking Status: Record and control for the smoking status of your study participants.[4] You may consider including only non-smokers or stratifying your analysis based on smoking status.

  • Subject Selection: Carefully define inclusion and exclusion criteria to create a more homogenous study population. This could include criteria related to age, sex, and concomitant medications.

Q4: We are designing a bioequivalence study for a generic Tolperisone formulation. What are the key considerations?

A4: For bioequivalence studies of Tolperisone, which is considered a highly variable drug, special considerations are necessary.[10][12]

  • Study Design: A replicate design study may be appropriate to assess within-subject variability accurately.[10][12]

  • Bioequivalence Limits: Due to its high variability (within-subject CV% for Cmax can be >30%), you may be able to use widened acceptance limits for bioequivalence, as per regulatory guidelines.[10][12]

  • Fasting vs. Fed State: While fasting conditions are often considered more sensitive for bioequivalence testing, the significant food effect on Tolperisone's bioavailability makes studies under fed conditions also highly relevant.[10][12] The choice should be scientifically justified based on the product characteristics and regulatory requirements.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpectedly high Cmax and AUC in a subset of subjects. These subjects may be poor metabolizers due to genetic polymorphisms in CYP2D6 or CYP2C19.[6][9]Genotype the subjects for CYP2D6 and CYP2C19 to confirm their metabolic status. Analyze the data with stratification based on genotype.
Inconsistent pharmacokinetic profiles across different study periods. This could be due to variations in food intake before drug administration.[10][11]Ensure strict adherence to standardized meal plans or fasting conditions in all study periods.
Lower than expected drug exposure in a group of subjects. This group may consist of smokers or ultra-rapid metabolizers.[4][6]Check the smoking status of the subjects. Consider genotyping for CYP2D6 to identify ultra-rapid metabolizers.
Difficulty in achieving bioequivalence for Cmax. High within-subject variability is a known characteristic of Tolperisone.[10][12]Consider a replicate study design to better characterize the variability. Investigate the possibility of using widened bioequivalence limits if the within-subject CV% is high.

Data Presentation

Table 1: Pharmacokinetic Parameters of Tolperisone in Healthy Volunteers

ParameterMean ± SDRangeReference
Cmax (ng/mL)-64.2 - 784.9[1][2]
Tmax (h)0.90 ± 0.31-[1][2]
AUC0-∞ (ng*h/mL)-125.9 - 1,241.3[1][2]
Half-life (h)1.00 ± 0.28-[1][2]

Table 2: Effect of CYP2D6 Genotype on Tolperisone Pharmacokinetics

CYP2D6 GenotypeCmax (ng/mL)AUCinf (ngh/mL)Fold-Increase in AUCinf vs. *wt/wtReference
wt/wtSignificantly lowerSignificantly lower-[6]
wt/10Significantly higherSignificantly higher2.25[6]
10/10Significantly higherSignificantly higher5.18[6]

Table 3: Effect of CYP2C19 Genotype on Tolperisone Pharmacokinetics

CYP2C19 GenotypeCmax (ng/mL)AUCinf (ng*h/mL)Fold-Increase in AUCinf vs. EMReference
Extensive Metabolizers (EM)LowerLower-[5]
Intermediate Metabolizers (IM)HigherHigher3.00[5]
Poor Metabolizers (PM)HigherHigher2.86[5]

Experimental Protocols

Protocol 1: Determination of Tolperisone Plasma Concentration by HPLC

This protocol is based on the methodology described by Bae et al. (2007).[1][2]

  • Sample Preparation:

    • To 1 mL of plasma, add an internal standard.

    • Perform liquid-liquid extraction with an appropriate organic solvent.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A suitable mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at an appropriate wavelength.

  • Quantification:

    • Construct a calibration curve using standard solutions of Tolperisone.

    • Calculate the concentration of Tolperisone in the plasma samples by comparing the peak area ratio of Tolperisone to the internal standard with the calibration curve.

Protocol 2: CYP2D6 and CYP2C19 Genotyping

Genotyping is crucial for identifying subjects with genetic variations that affect Tolperisone metabolism. Standard molecular biology techniques are used.

  • DNA Extraction: Extract genomic DNA from whole blood samples using a commercially available kit.

  • PCR Amplification: Amplify the specific gene regions of CYP2D6 and CYP2C19 containing the polymorphisms of interest (e.g., CYP2D610, CYP2C192, *3) using polymerase chain reaction (PCR) with specific primers.

  • Genotype Analysis: Analyze the PCR products using methods such as:

    • Restriction Fragment Length Polymorphism (RFLP) analysis.

    • Real-time PCR with fluorescent probes.

    • Direct DNA sequencing.

Visualizations

Tolperisone_Metabolism cluster_CYP Cytochrome P450 Enzymes cluster_Factors Influencing Factors Tolperisone Tolperisone CYP2D6 CYP2D6 (Major) Tolperisone->CYP2D6 Metabolism CYP2C19 CYP2C19 (Minor) Tolperisone->CYP2C19 Metabolism CYP1A2 CYP1A2 (Minor) Tolperisone->CYP1A2 Metabolism Metabolites Inactive Metabolites CYP2D6->Metabolites CYP2C19->Metabolites CYP1A2->Metabolites Genetics Genetic Polymorphisms Genetics->CYP2D6 affects activity Genetics->CYP2C19 affects activity Food Food Intake Food->Tolperisone increases bioavailability Smoking Smoking Smoking->CYP1A2 induces

Caption: Metabolic pathway of Tolperisone and factors influencing its pharmacokinetics.

Experimental_Workflow start Start: Study Design screening Subject Screening (Inclusion/Exclusion Criteria) start->screening genotyping Genotyping (CYP2D6, CYP2C19) screening->genotyping stratification Subject Stratification (Genotype, Smoking Status) genotyping->stratification dosing Standardized Dosing (Fasted or Standard Meal) stratification->dosing sampling Blood Sampling (Defined Time Points) dosing->sampling analysis Bioanalysis (HPLC or LC-MS/MS) sampling->analysis pk_analysis Pharmacokinetic Analysis (Stratified by factors) analysis->pk_analysis end End: Reduced Variability Data pk_analysis->end

Caption: Recommended experimental workflow to reduce interindividual variation.

References

Tolperisone Hydrochloride Tablet Formulation & Dissolution Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the formulation and dissolution testing of Tolperisone hydrochloride tablets.

Frequently Asked Questions (FAQs) - Formulation

Question: What are the key physicochemical properties of this compound to consider during formulation?

Answer: this compound is a white, crystalline solid.[1] Key properties influencing formulation development include its melting point, solubility, and flow characteristics. It is soluble in water and various organic solvents like ethanol (B145695) and DMSO.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC16H24ClNO
Molecular Weight281.82 g/mol [3]
Melting Point181-183°C[1]
Solubility in Water>20 mg/mL[1]
AppearanceWhite solid[1]
UV λmax~260 nm[4]

Question: Our this compound tablets are exhibiting capping and lamination. What are the potential causes and solutions?

Answer: Capping, the partial or complete separation of the top or bottom crowns of a tablet from the main body, and lamination, the separation of a tablet into two or more distinct layers, are common tablet defects.[5][6]

Table 2: Troubleshooting Capping and Lamination

Potential CauseRecommended Solution
Formulation Related
Entrapped air in granulesOptimize granulation process; consider pre-compression.
Insufficient or inappropriate binderIncrease binder concentration or select a more suitable binder.[7]
Granules are too dryMoisten the granules appropriately.[7]
Excessive fines in the granulationRemove some or all fines using appropriate mesh screens.[7]
Machine Related
High press speedReduce the speed of the tablet press.[7]
Deep concavity of punchesUse punches with less concavity.[7]
Worn or improperly set punches and diesInspect, clean, and properly align or replace tooling.[5]

Below is a troubleshooting workflow for capping and lamination issues.

G start Capping/Lamination Observed formulation Evaluate Formulation start->formulation machine Evaluate Machine Settings start->machine granulation Check Granule Properties: - Moisture Content - Fines - Binder formulation->granulation press_settings Check Machine Parameters: - Compression Speed - Punch Concavity - Tooling Condition machine->press_settings adjust_formulation Adjust Formulation: - Increase Binder - Moisten Granules - Reduce Fines granulation->adjust_formulation adjust_machine Adjust Machine: - Reduce Speed - Use Shallower Punches - Clean/Replace Tooling press_settings->adjust_machine resolve Issue Resolved adjust_formulation->resolve adjust_machine->resolve

Caption: Troubleshooting workflow for capping and lamination.

Question: We are facing sticking and picking issues during the compression of this compound tablets. How can we resolve this?

Answer: Sticking (adhesion of material to the die wall) and picking (adhesion to the punch faces) are common issues, often related to formulation properties or machine conditions.[6][8]

Table 3: Troubleshooting Sticking and Picking

Potential CauseRecommended Solution
Formulation Related
Over-wetting of granulesEnsure granules are properly dried.[5]
Insufficient or ineffective lubricantIncrease the amount of lubricant or use a more effective one.[7]
Hygroscopic nature of componentsControl humidity in the manufacturing area.[5]
Machine Related
Poorly finished or worn punch facesPolish or replace the punches.[7]
Embossed or complex punch designsSimplify the punch design if possible.[5]
High humidity and temperatureOptimize the environmental conditions during production.[5]

Frequently Asked Questions (FAQs) - Dissolution

Question: What are the recommended dissolution test conditions for this compound tablets?

Answer: Several dissolution methods have been reported for this compound tablets. The choice of method may depend on the specific product formulation and regulatory requirements.

Table 4: Recommended Dissolution Test Parameters for this compound Tablets

ParameterCondition 1Condition 2Condition 3
Apparatus USP Apparatus 2 (Paddles)USP Apparatus 1 (Baskets)USP Apparatus 2 (Paddles)
Dissolution Medium Water0.1 N HClPhosphate Buffer (pH 6.8)
Volume 900 mL900 mL900 mL
Rotation Speed 75 rpm75 rpmNot Specified
Temperature 37 ± 0.5 °C37 ± 0.5 °C37 ± 1 °C
Sampling Times 45 minutes30 minutesVarious intervals
Analytical Method UV Spectrophotometry at ~260 nmUV Spectrophotometry at ~260 nmUV Spectrophotometry at 260 nm
Reference [4][9][10]

Question: Our this compound tablets are failing dissolution tests, showing lower than expected drug release. What could be the reasons?

Answer: Dissolution failure can stem from various formulation and process-related factors.[11][12] A systematic investigation is crucial to identify the root cause.[13]

Table 5: Troubleshooting Low Dissolution Results

Potential CauseRecommended Solution
Formulation Related
Over-lubricationReduce the amount of hydrophobic lubricant (e.g., magnesium stearate) or blending time.[11]
Excessive binder concentrationDecrease the amount of binder in the formulation.[14]
Inadequate disintegrantIncrease the concentration of the disintegrant or use a superdisintegrant.[15]
High tablet hardnessReduce the compression force to decrease tablet hardness.[15]
Process Related
Over-granulationOptimize the granulation process to avoid overly dense granules.
Changes in API propertiesCharacterize the API for any changes in particle size, crystal form, or solubility.[14]
Inappropriate coatingIf coated, ensure the coating thickness and composition are not hindering dissolution.[11]

The following diagram illustrates the relationship between potential causes and dissolution failure.

G cluster_formulation Formulation Factors cluster_process Process Factors lubricant Excess Lubricant dissolution_failure Dissolution Failure lubricant->dissolution_failure binder High Binder Content binder->dissolution_failure disintegrant Insufficient Disintegrant disintegrant->dissolution_failure hardness High Hardness hardness->dissolution_failure granulation Over-granulation granulation->dissolution_failure coating Improper Coating coating->dissolution_failure

Caption: Factors contributing to tablet dissolution failure.

Experimental Protocols

Protocol 1: Tablet Hardness Test

  • Objective: To determine the crushing strength of the tablets.

  • Apparatus: A calibrated tablet hardness tester.

  • Procedure:

    • Randomly select 10 tablets from the batch.

    • Place a single tablet diametrically between the platens of the hardness tester.

    • Start the tester and apply force until the tablet fractures.

    • Record the force required to break the tablet.

    • Repeat for all 10 tablets.

    • Calculate the average hardness and standard deviation.

Protocol 2: Tablet Friability Test

  • Objective: To assess the ability of tablets to withstand abrasion during handling, packaging, and shipping.

  • Apparatus: A friabilator.

  • Procedure:

    • Select a sample of tablets with a total weight as close as possible to 6.5 g. For tablets with a unit weight equal to or less than 650 mg, take a sample of whole tablets corresponding to 6.5 g. For tablets with a unit weight of more than 650 mg, take 10 whole tablets.

    • De-dust the tablets carefully and weigh the sample accurately (W_initial).

    • Place the tablets in the friabilator drum.

    • Rotate the drum 100 times at 25 rpm.

    • Remove the tablets, de-dust them, and weigh them again (W_final).

    • Calculate the percentage of weight loss (friability) using the formula: Friability (%) = [(W_initial - W_final) / W_initial] * 100

    • A maximum weight loss of not more than 1% is generally considered acceptable for most tablets.

Protocol 3: In Vitro Dissolution Test (General Method)

  • Objective: To measure the rate and extent of drug release from the tablet.

  • Apparatus: USP Dissolution Apparatus 1 (Baskets) or 2 (Paddles), UV-Vis Spectrophotometer.

  • Reagents: Prepare the selected dissolution medium (e.g., 900 mL of 0.1 N HCl).

  • Procedure:

    • Set up the dissolution apparatus and allow the dissolution medium to equilibrate to 37 ± 0.5 °C.

    • Place one tablet in each of the six dissolution vessels.

    • Start the apparatus at the specified rotation speed.

    • At predetermined time intervals, withdraw a sample of the dissolution medium from each vessel.

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

    • Filter the samples.

    • Measure the absorbance of the filtered samples at the λmax of this compound (~260 nm) using a UV-Vis spectrophotometer, with the dissolution medium as a blank.

    • Calculate the percentage of drug dissolved at each time point using a previously prepared calibration curve.

References

Navigating Tolperisone Hypersensitivity in Clinical Research: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, managing adverse drug reactions is a critical aspect of clinical trials. This technical support center provides essential guidance on identifying, managing, and troubleshooting hypersensitivity reactions to Tolperisone (B1682978), a centrally acting muscle relaxant.

Frequently Asked Questions (FAQs)

Q1: What is the reported incidence of hypersensitivity reactions to Tolperisone?

A1: The incidence of hypersensitivity reactions to Tolperisone varies in literature. While some studies report allergic reactions in fewer than 0.1% of patients, the European Medicines Agency (EMA) has noted that over half of the spontaneous post-marketing reports of side effects with Tolperisone were hypersensitivity reactions.[1][2] A 2023 report analyzing adverse reaction cases found that 57% were hypersensitivity reactions in general, with anaphylactic shock recorded in 3.6% of these reports.[3]

Q2: What are the common clinical manifestations of Tolperisone hypersensitivity?

A2: Hypersensitivity reactions to Tolperisone can range from mild to severe.[4] Common manifestations include:

  • Cutaneous: Flushing, rash, severe skin itching (with raised lumps), urticaria (hives), and angioedema.[1][2][5]

  • Respiratory: Wheezing and difficulty breathing (dyspnoea).[1][2][5]

  • Cardiovascular: Fast heartbeat and a rapid decrease in blood pressure (hypotension).[1][2]

  • Systemic: In severe cases, anaphylactic shock can occur.[1][4][5][6]

Q3: What is the proposed mechanism behind Tolperisone-induced hypersensitivity?

A3: The exact mechanism of hypersensitivity reactions to Tolperisone remains unclear.[7] Some research suggests a possible cross-reactivity with lidocaine (B1675312) due to structural similarities.[4][8] These reactions are classified as unpredictable, Type B adverse drug reactions.[7]

Q4: Are there any known risk factors for developing hypersensitivity to Tolperisone?

A4: While specific risk factors for Tolperisone hypersensitivity are not well-defined, general risk factors for drug hypersensitivity reactions include being female and having a history of other drug allergies.[9][10] Some severe allergic reactions to Tolperisone have been observed to occur more frequently when taken in combination with nonsteroidal anti-inflammatory drugs (NSAIDs).[7]

Troubleshooting Guide for Unexpected Reactions

This guide provides a structured approach for clinical research personnel encountering a suspected hypersensitivity reaction to Tolperisone.

Table 1: Summary of Hypersensitivity Reaction Data for Tolperisone
Data PointReported FiguresSource(s)
Incidence of Allergic Reactions (Clinical Trials) < 0.1%[1]
Proportion of Spontaneous Reports (Post-Marketing) > 50% identified as hypersensitivity[2]
Types of Reactions Flushing, rash, urticaria, angioedema, dyspnoea, hypotension, anaphylactic shock[1][2][5][7]
Anaphylactic Shock Reports 3.6% of hypersensitivity reports[3]

Experimental Protocols

While specific, validated protocols for Tolperisone hypersensitivity testing are not widely established, the following methodologies, adapted from general drug hypersensitivity guidelines, can be implemented in a clinical research setting under strict medical supervision.

Protocol 1: Skin Prick Testing (SPT) for Immediate Hypersensitivity

Objective: To assess for the presence of Tolperisone-specific IgE antibodies on mast cells.

Materials:

  • Sterile Tolperisone hydrochloride powder

  • 0.9% sterile saline (negative control)

  • Histamine solution (1 mg/mL, positive control)

  • Sterile lancets

  • Ruler for measuring wheal and flare reactions

Methodology:

  • Prepare fresh solutions of Tolperisone at non-irritating concentrations (preliminary testing on a small group of healthy volunteers is recommended to determine non-irritating concentrations, starting from 1 mg/mL and increasing).

  • Label the subject's forearm with locations for the negative control, positive control, and Tolperisone solutions.

  • Place a drop of each solution on the corresponding labeled area of the skin.

  • Pass a sterile lancet through each drop at a 45-degree angle to prick the epidermis.

  • Record the wheal and flare diameter in millimeters after 15-20 minutes. A positive result is a wheal diameter of 3 mm or greater than the negative control.

Note: The sensitivity of skin tests for Tolperisone hypersensitivity is not well-documented and may be limited.[4][11]

Protocol 2: Graded Oral Challenge Test

Objective: To confirm or rule out hypersensitivity to Tolperisone in a controlled setting when skin tests are negative or inconclusive, but suspicion remains high. This procedure carries a significant risk of inducing a severe reaction and must be performed in a facility with full resuscitation capabilities.

Methodology:

  • Ensure the subject has been off any interfering medications (e.g., antihistamines) for the appropriate washout period.

  • Start with a placebo dose to rule out psychogenic reactions.

  • Administer an initial dose of Tolperisone that is a fraction of the therapeutic dose (e.g., 1-5% of the single therapeutic dose).

  • Observe the subject for at least 30-60 minutes.

  • If no reaction occurs, incrementally increase the dose every 30-60 minutes until the full therapeutic dose is reached.

  • Monitor vital signs and observe for any signs of a hypersensitivity reaction throughout the process and for a prolonged period (at least 12 hours) after the final dose.[4]

Visualizing Workflows and Pathways

Diagram 1: Clinical Workflow for Managing Suspected Tolperisone Hypersensitivity

cluster_0 Initial Assessment cluster_1 Immediate Management cluster_2 Investigation & Diagnosis cluster_3 Outcome & Reporting A Subject presents with suspected hypersensitivity reaction B Discontinue Tolperisone immediately A->B C Assess severity of reaction (mild, moderate, severe) B->C D Administer supportive care (e.g., antihistamines, corticosteroids, epinephrine for anaphylaxis) C->D E Detailed history and physical examination D->E F Consider Skin Prick Testing (SPT) E->F G Consider Graded Oral Challenge (High Risk) F->G If SPT is negative but suspicion remains H Hypersensitivity Confirmed F->H Positive Reaction I Hypersensitivity Ruled Out F->I Negative Reaction G->H Positive Reaction G->I Negative Reaction J Document and report adverse event to IRB and regulatory authorities H->J I->J

Caption: Workflow for managing suspected Tolperisone hypersensitivity reactions.

Diagram 2: Proposed Signaling Pathway in Type I Hypersensitivity

Tolperisone Tolperisone (or metabolite) acts as an antigen B_Cell B-Cell Tolperisone->B_Cell First Exposure Plasma_Cell Plasma Cell B_Cell->Plasma_Cell IgE Tolperisone-specific IgE Plasma_Cell->IgE Mast_Cell Mast Cell / Basophil IgE->Mast_Cell Binds to FcεRI receptors Mast_Cell->Tolperisone Re-exposure Mediators Release of Mediators (Histamine, Leukotrienes, Prostaglandins) Mast_Cell->Mediators Antigen cross-linking of IgE causes degranulation Symptoms Clinical Symptoms of Hypersensitivity (Urticaria, Angioedema, Anaphylaxis) Mediators->Symptoms

Caption: A generalized pathway for Type I (IgE-mediated) drug hypersensitivity.

References

Strategies to mitigate potential drug-drug interactions with Tolperisone.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate potential drug-drug interactions (DDIs) with Tolperisone (B1682978).

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of Tolperisone and which enzymes are involved?

A1: Tolperisone is extensively metabolized in the liver and kidneys.[1] The main metabolic route is the methyl-hydroxylation to form hydroxymethyl-tolperisone.[2] This process is primarily mediated by the cytochrome P450 enzyme CYP2D6. Other enzymes, including CYP2C19, CYP2B6, and CYP1A2, are also involved to a lesser extent.[2][3] Additionally, Tolperisone undergoes P450-independent microsomal biotransformations.[2]

Q2: What are the known drug-drug interactions with Tolperisone?

A2: While some sources suggest Tolperisone has a low potential for significant drug interactions, caution is advised, particularly with drugs metabolized by CYP2D6.[1][4] Co-administration with other centrally acting muscle relaxants, benzodiazepines, or NSAIDs may necessitate a dose reduction of Tolperisone.[1] Tolperisone may increase the blood levels of drugs metabolized by CYP2D6, such as thioridazine, tolterodine, and venlafaxine.[5]

Q3: Can Tolperisone act as an inhibitor of CYP enzymes?

A3: Yes, in vitro studies have shown that Tolperisone can act as a competitive inhibitor of CYP2D6.[2] This is a critical consideration when co-administering Tolperisone with other drugs that are substrates for this enzyme.

Q4: What is the mechanism of action of Tolperisone?

A4: Tolperisone is a centrally acting muscle relaxant.[1][6] It works by blocking voltage-gated sodium and calcium channels in the reticular formation of the brainstem.[1][7][8][9] This action stabilizes neuronal membranes and inhibits mono- and polysynaptic reflexes, leading to a reduction in muscle tone and spasticity.[5]

Troubleshooting Guide for In Vitro DDI Experiments

Issue 1: High variability in metabolite formation in human liver microsome (HLM) assays.

  • Potential Cause: Genetic polymorphism of CYP2D6, the primary metabolizing enzyme for Tolperisone, can lead to inter-individual differences in metabolic rates.[3] The source of the pooled HLMs may not have a representative distribution of CYP2D6 metabolizer phenotypes.

  • Troubleshooting Steps:

    • Verify the CYP2D6 phenotype/genotype of the HLM pool if possible.

    • Use a larger, well-characterized pool of HLMs from multiple donors to average out individual variability.

    • Consider using recombinant human CYP2D6 enzymes to specifically assess the contribution of this isozyme to Tolperisone metabolism.

Issue 2: Inconsistent IC50 values in CYP inhibition assays.

  • Potential Cause: The experimental conditions, such as incubation time, protein concentration, and substrate concentration, may not be optimized. Tolperisone's stability in the assay medium could also be a factor.

  • Troubleshooting Steps:

    • Ensure that the formation of the metabolite is linear with respect to incubation time and protein concentration.[10]

    • Use a substrate concentration at or below the Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibition.[11]

    • Include a pre-incubation step to assess for time-dependent inhibition.[10][12]

    • Verify the stability of Tolperisone in the incubation mixture using LC-MS/MS.

Issue 3: Difficulty in distinguishing between competitive and non-competitive inhibition.

  • Potential Cause: The inhibitor concentration range may not be appropriate to accurately determine the mechanism of inhibition.

  • Troubleshooting Steps:

    • Perform the inhibition assay with multiple substrate concentrations around the Km value.

    • Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots to visualize the inhibition mechanism.

    • Utilize non-linear regression analysis to fit the data to different inhibition models and determine the best fit.

Data Presentation

Table 1: In Vitro Inhibition of CYP2D6 by Tolperisone

CYP2D6 SubstrateInhibition Constant (Ki)Type of InhibitionReference
Dextromethorphan17 µMCompetitive[2]
Bufuralol30 µMCompetitive[2]

Experimental Protocols

Protocol 1: Determination of Tolperisone's IC50 for CYP2D6 Inhibition in Human Liver Microsomes

  • Objective: To determine the concentration of Tolperisone that causes 50% inhibition (IC50) of CYP2D6 activity.

  • Materials:

    • Pooled human liver microsomes (HLMs)

    • Tolperisone hydrochloride

    • CYP2D6 substrate (e.g., Dextromethorphan)

    • NADPH regenerating system

    • Phosphate (B84403) buffer (pH 7.4)

    • Acetonitrile (for reaction termination)

    • LC-MS/MS system

  • Methodology:

    • Prepare a stock solution of Tolperisone in a suitable solvent (e.g., methanol (B129727) or DMSO) and create a series of dilutions to achieve the desired final concentrations in the incubation mixture.

    • In a 96-well plate, add the phosphate buffer, HLM, and Tolperisone at various concentrations.

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the CYP2D6 substrate and the NADPH regenerating system.

    • Incubate at 37°C for a predetermined time within the linear range of metabolite formation.

    • Terminate the reaction by adding cold acetonitrile.

    • Centrifuge the plate to pellet the protein and transfer the supernatant for analysis.

    • Quantify the formation of the metabolite (e.g., dextrorphan (B195859) from dextromethorphan) using a validated LC-MS/MS method.

    • Calculate the percent inhibition for each Tolperisone concentration relative to a vehicle control and determine the IC50 value using non-linear regression analysis.

Visualizations

Tolperisone_Metabolism cluster_cyp Cytochrome P450 Enzymes Tolperisone Tolperisone Metabolites Hydroxymethyl-tolperisone (and other metabolites) Tolperisone->Metabolites Hepatic Metabolism Elimination Renal Excretion Metabolites->Elimination CYP2D6 CYP2D6 (Major) CYP2D6->Metabolites CYP2C19 CYP2C19 CYP2C19->Metabolites CYP2B6 CYP2B6 CYP2B6->Metabolites CYP1A2 CYP1A2 CYP1A2->Metabolites

Caption: Metabolic pathway of Tolperisone.

DDI_Mitigation_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo / Clinical Assessment Metabolism_ID Metabolite Identification (HLM, Recombinant Enzymes) Reaction_Phenotyping Reaction Phenotyping (Identify key CYP enzymes) Metabolism_ID->Reaction_Phenotyping CYP_Inhibition CYP Inhibition Assay (IC50, Ki determination) Reaction_Phenotyping->CYP_Inhibition PBPK_Modeling PBPK Modeling (Predict DDI potential) CYP_Inhibition->PBPK_Modeling Risk_Assessment Risk Assessment & Mitigation Strategy CYP_Inhibition->Risk_Assessment Clinical_DDI_Study Clinical DDI Study (with probe substrates/inhibitors) Clinical_DDI_Study->Risk_Assessment PBPK_Modeling->Clinical_DDI_Study

Caption: Workflow for DDI risk mitigation.

References

Technical Support Center: Refinement of Animal Dosing for Consistent Tolperisone Hydrochloride Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the effective use of Tolperisone (B1682978) hydrochloride in animal studies. This guide offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and key data to ensure consistent and reliable experimental outcomes.

Troubleshooting Guide

This section addresses common issues encountered during in-vivo experiments with Tolperisone hydrochloride.

Issue Potential Cause Recommended Solution
Inconsistent Muscle Relaxation Effects High Inter-Individual Pharmacokinetic Variability: Studies have shown very large interindividual differences in the area under the curve (AUC) and maximum plasma concentration (Cmax) of tolperisone after oral administration.[1] This variability is also observed in animal studies and can be attributed to genetic differences in drug-metabolizing enzymes.[2]- Individualize Dosing: Whenever possible, conduct preliminary pharmacokinetic studies in a small subset of your animal cohort to determine the optimal dose range. - Use a Sufficient Number of Animals: A larger sample size can help to mitigate the impact of individual variability on the overall study results. - Consider a Different Route of Administration: Intravenous or intraperitoneal administration can bypass first-pass metabolism, potentially leading to more consistent plasma concentrations.
First-Pass Metabolism: Tolperisone has a low absolute bioavailability (around 17%) due to substantial first-pass metabolism in the liver.[3]- Administer with a High-Fat Meal: In some species, co-administration with a high-fat meal can increase the bioavailability of tolperisone.
Incorrect Dosing: The therapeutic window for tolperisone can be narrow, and an inappropriate dose may lead to either a lack of efficacy or adverse effects.- Consult Dose-Response Studies: Refer to published dose-response studies in the specific animal model and for the desired effect (e.g., muscle relaxation, antinociception).[4][5] - Perform a Dose-Ranging Study: If established doses are not available for your specific model, conduct a pilot study with a range of doses to determine the optimal concentration.
Unexpected Sedation or Ataxia High Dose: Although tolperisone is known for its low sedative potential compared to other centrally acting muscle relaxants, high doses can induce ataxia and muscle weakness.[3]- Reduce the Dose: If sedation is observed, lower the administered dose. - Careful Observation: Closely monitor animals for any signs of sedation, especially during the initial dosing period.
Interaction with Other Drugs: Co-administration with other centrally acting agents (e.g., benzodiazepines, other muscle relaxants) may potentiate sedative effects.- Review Concomitant Medications: Ensure that no other administered substances are contributing to the observed sedation.
Variable Oral Absorption Gastrointestinal Factors: The presence of food, gastric pH, and gastrointestinal motility can influence the rate and extent of oral absorption.- Standardize Feeding Times: Administer tolperisone at a consistent time relative to feeding to minimize variability in absorption. - Consider the Formulation: The formulation of the tolperisone solution or suspension can impact its dissolution and absorption. Ensure a consistent and appropriate vehicle is used.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a centrally acting muscle relaxant.[3][6] Its primary mechanism involves the blockade of voltage-gated sodium and calcium channels in the reticular formation of the brainstem and the spinal cord.[3][7][8] This action stabilizes neuronal membranes, inhibits polysynaptic reflexes, and ultimately leads to a reduction in skeletal muscle tone without significant sedation.[2][4][8]

Q2: How is this compound metabolized in animals?

A2: Tolperisone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, with minor contributions from CYP2C19, CYP2B6, and CYP1A2.[1] It is biotransformed into several metabolites, with hydroxymethyl-tolperisone being a key metabolite.[2] Due to this extensive metabolism, the parent drug has a relatively short half-life.[2]

Q3: What are the key pharmacokinetic parameters of Tolperisone in common laboratory animals?

A3: Comprehensive pharmacokinetic data for tolperisone in various animal species is not extensively published in a consolidated form. However, available data from studies in rats provide some insights.

Pharmacokinetic Parameters of Tolperisone in Rats (Oral Administration)

ParameterValueReference
Bioavailability ~17%[3]
Time to Peak Plasma Concentration (Tmax) 0.5 - 1 hour[3]
Elimination Half-Life 1.5 - 2.5 hours[3]
Volume of Distribution 5 L/kg[3]

Note: These values can vary significantly between individual animals.

Q4: What are typical effective doses of this compound in animal models?

A4: The effective dose of tolperisone can vary significantly depending on the animal species, the experimental model, and the route of administration.

Reported Effective Doses of this compound in Animal Models

Animal ModelSpeciesRoute of AdministrationEffective Dose RangeObserved EffectReference
Spontaneous Movement InhibitionMiceSubcutaneous (s.c.)~50 mg/kgInhibition of spontaneous movement and methamphetamine-induced hyperactivity[9]
Decerebrate RigidityCatsIntravenous (i.v.)5 - 10 mg/kgReduction of decerebrate rigidity[9]
Decerebrate RigidityCatsIntraduodenal50 - 100 mg/kgReduction of decerebrate rigidity[9]
Spinal Reflex InhibitionSpinal CatsIntravenous (i.v.)2.5 - 10 mg/kgDose-dependent inhibition of ventral root reflexes[4]
Flexor Reflex InhibitionAnesthetized RatsIntravenous (i.v.)5 - 10 mg/kgDose-dependent inhibition of the group II flexor reflex[4][10]
Neuropathic PainRatsOralNot specified, but showed comparable effects to pregabalinRestoration of decreased paw pressure threshold and reduction of elevated glutamate (B1630785) levels in cerebrospinal fluid[11]

Q5: Are there any known drug interactions to be aware of when using Tolperisone in animal studies?

A5: While tolperisone generally has a low potential for drug interactions, it's important to be cautious when co-administering it with other centrally acting muscle relaxants, benzodiazepines, or non-steroidal anti-inflammatory drugs (NSAIDs).[3] In some cases, a dose reduction of the concomitant drug may be necessary to avoid potentiation of effects.

Experimental Protocols

Rotarod Test for Motor Coordination

Objective: To assess the effect of this compound on motor coordination and balance in rodents. A decreased latency to fall from the rotating rod is indicative of muscle relaxation.

Materials:

  • Rotarod apparatus

  • This compound solution

  • Vehicle control solution (e.g., saline)

  • Syringes and needles for administration

  • Stopwatch

Procedure:

  • Acclimation: Acclimate the animals (mice or rats) to the testing room for at least 30 minutes before the experiment.

  • Training (Optional but Recommended):

    • Place each animal on the stationary rod for a brief period to familiarize them with the apparatus.

    • Conduct one or two training trials at a low, constant speed (e.g., 4 rpm) for a set duration (e.g., 60 seconds). Animals that consistently fall off during training may be excluded.

  • Baseline Measurement:

    • Set the rotarod to an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes) or a fixed challenging speed.[12][13]

    • Place the animal on the rod and start the rotation and the timer simultaneously.

    • Record the latency (in seconds) for the animal to fall off the rod. If the animal clings to the rod and makes a full passive rotation, this is also considered a fall.[13]

    • A cut-off time (e.g., 300 seconds) is typically set, and animals remaining on the rod for the entire duration are assigned the maximum score.

  • Drug Administration:

    • Administer this compound or the vehicle control at the desired dose and route of administration.

  • Post-Treatment Testing:

    • At a predetermined time after drug administration (e.g., 30, 60, 90 minutes), repeat the rotarod test as described in the baseline measurement step.

    • Record the latency to fall for each animal.

  • Data Analysis:

    • Compare the mean latency to fall between the tolperisone-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA). A significant decrease in the latency to fall in the tolperisone group indicates muscle relaxant effects.

Visualizations

experimental_workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Phase acclimation Animal Acclimation training Rotarod Training (Optional) acclimation->training baseline Baseline Rotarod Test training->baseline drug_admin Tolperisone/Vehicle Administration baseline->drug_admin post_test Post-Treatment Rotarod Test drug_admin->post_test data_analysis Data Analysis post_test->data_analysis

Caption: Experimental workflow for assessing Tolperisone's effect on motor coordination using the rotarod test.

signaling_pathway cluster_cns Central Nervous System cluster_cellular Cellular Mechanisms tolperisone This compound brainstem Reticular Formation (Brainstem) tolperisone->brainstem spinal_cord Spinal Cord tolperisone->spinal_cord na_channel Voltage-Gated Na+ Channels brainstem->na_channel Blocks ca_channel Voltage-Gated Ca2+ Channels brainstem->ca_channel Blocks spinal_cord->na_channel Blocks spinal_cord->ca_channel Blocks neuronal_membrane Neuronal Membrane Stabilization na_channel->neuronal_membrane ca_channel->neuronal_membrane polysynaptic_reflex Inhibition of Polysynaptic Reflexes neuronal_membrane->polysynaptic_reflex muscle_relaxation Skeletal Muscle Relaxation polysynaptic_reflex->muscle_relaxation

Caption: Simplified signaling pathway of this compound leading to muscle relaxation.

References

Technical Support Center: Addressing the Genotoxic Potential of 4-MMPPO in Tolperisone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the genotoxic potential of the 4-methylphenyl-2-methyl-1,3-penten-3-one (4-MMPPO) impurity in Tolperisone (B1682978).

Frequently Asked Questions (FAQs)

Q1: What is 4-MMPPO and why is it a concern in Tolperisone?

A1: 4-MMPPO (4-methylphenyl-2-methyl-1,3-penten-3-one) is a known genotoxic impurity that can form during the synthesis and storage of Tolperisone, a centrally acting muscle relaxant.[1][2] Genotoxic impurities are substances that can cause damage to DNA, potentially leading to mutations and an increased risk of cancer.[3] Regulatory agencies require strict control of such impurities in pharmaceutical products.

Q2: What are the regulatory limits for 4-MMPPO in Tolperisone?

A2: The International Council for Harmonisation (ICH) M7 guideline provides a framework for controlling DNA reactive (mutagenic) impurities.[4][5] For most pharmaceuticals, a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day intake for a genotoxic impurity is considered to pose a negligible risk of carcinogenicity.[6][7] Based on a maximum daily dose of Tolperisone (e.g., 450 mg), the concentration limit of 4-MMPPO in the active pharmaceutical ingredient (API) would need to be controlled to a level that does not exceed this daily intake. For a 450 mg daily dose, this corresponds to a limit of approximately 3.3 ppm.[1]

Q3: How is 4-MMPPO formed and how can its levels be controlled?

A3: 4-MMPPO can be formed from Tolperisone through a β-elimination reaction.[1][2] Its formation can be influenced by factors such as pH and temperature during manufacturing and storage. Control strategies focus on optimizing the synthesis process, such as conducting reactions in an acidic environment, and implementing appropriate purification steps like recrystallization to minimize its presence in the final drug substance.[8]

Q4: What analytical methods are suitable for quantifying 4-MMPPO in Tolperisone?

A4: A validated, sensitive, and specific analytical method is crucial for the accurate quantification of 4-MMPPO at trace levels. Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometric detection is a commonly employed and effective technique.[9][10][11][12] The method should be validated according to ICH Q2(R1) guidelines to ensure linearity, accuracy, precision, and a low limit of detection (LOD) and quantification (LOQ).

Experimental Protocols & Troubleshooting Guides

This section provides detailed methodologies for key genotoxicity assays and troubleshooting guides for common issues encountered during experimentation.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[13][14]

Experimental Protocol:

A detailed protocol for conducting an Ames test can be found in various established guidelines, such as OECD Guideline 471. A general workflow is as follows:

  • Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from induced rat liver).

  • Dose Selection: Select a range of at least five concentrations of 4-MMPPO, typically spanning several orders of magnitude. A preliminary cytotoxicity test is recommended to determine the appropriate concentration range.

  • Assay Procedure (Plate Incorporation Method):

    • Mix the test substance, bacterial culture, and (if applicable) S9 mix with molten top agar (B569324).

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants, typically a two-fold or greater increase over the solvent control, and this increase is reproducible.

Troubleshooting Guide: Ames Test

Issue Potential Cause Troubleshooting Step
High background (spontaneous revertant) counts Contamination of media or reagents; instability of tester strains.Use fresh, sterile materials. Perform regular strain checks for genetic markers.
No or weak positive control response Inactive positive control; incorrect S9 mix preparation or activity.Use a fresh, validated positive control. Verify the activity of the S9 fraction.
Precipitation of test article on plates Poor solubility of 4-MMPPO in the test system.Use a suitable, non-mutagenic solvent. Re-evaluate the concentration range.
Cytotoxicity at all tested concentrations The selected dose range is too high.Conduct a more thorough preliminary cytotoxicity assay to define a non-toxic dose range.

Quantitative Data Summary (Hypothetical Data for Illustrative Purposes)

Strain S9 Activation 4-MMPPO Conc. (µ g/plate ) Mean Revertants ± SD Fold Induction
TA100-0 (Solvent Control)120 ± 15-
1135 ± 121.1
5250 ± 202.1
10480 ± 354.0
TA98+0 (Solvent Control)30 ± 5-
135 ± 61.2
575 ± 82.5
10150 ± 185.0
In Vitro Micronucleus Assay

The in vitro micronucleus assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[15][16]

Experimental Protocol:

A detailed protocol can be found in OECD Guideline 487. A general workflow is as follows:

  • Cell Line Selection: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes (HPBLs), TK6, or CHO cells.[16]

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction).

  • Dose Selection: Select at least three analyzable concentrations of 4-MMPPO based on a preliminary cytotoxicity assay (e.g., assessing relative cell count or replication index). The highest concentration should induce some cytotoxicity but not exceed 55±5% cytotoxicity.

  • Assay Procedure:

    • Treat cells with 4-MMPPO for a short duration (3-6 hours) with and without S9, and for a longer duration (1.5-2 normal cell cycles) without S9.

    • Add cytochalasin B (if using the cytokinesis-block method) to arrest cytokinesis, resulting in binucleated cells.

    • Harvest, fix, and stain the cells.

  • Data Analysis: Score the frequency of micronucleated cells in at least 2000 cells per concentration. A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Troubleshooting Guide: In Vitro Micronucleus Assay

Issue Potential Cause Troubleshooting Step
Low cell viability/high cytotoxicity The concentration of 4-MMPPO is too high.Re-evaluate the dose range with a more sensitive cytotoxicity assay.
Poor cell morphology Suboptimal cell culture conditions; improper slide preparation.Ensure proper cell culture techniques. Optimize fixation and staining procedures.
High variability in micronucleus counts Inconsistent scoring; heterogeneous cell population.Ensure consistent scoring criteria by trained personnel. Use a synchronized cell population if possible.
No induction of micronuclei by the positive control Inactive positive control; technical error in the assay.Use a fresh, validated positive control. Review all steps of the protocol for potential errors.

Quantitative Data Summary (Hypothetical Data for Illustrative Purposes)

Cell Line S9 Activation 4-MMPPO Conc. (µM) % Micronucleated Cells ± SD
TK6-0 (Solvent Control)1.2 ± 0.3
51.5 ± 0.4
103.8 ± 0.6
207.5 ± 1.1
CHO+0 (Solvent Control)1.0 ± 0.2
51.3 ± 0.3
103.1 ± 0.5
206.2 ± 0.9
Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[17][18] Under an electric field, damaged DNA fragments migrate out of the nucleus, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

Experimental Protocol:

A general workflow for the alkaline comet assay is as follows:

  • Cell Preparation: Prepare a single-cell suspension from the desired tissue or cell culture.

  • Embedding in Agarose (B213101): Mix the cells with low melting point agarose and layer onto a microscope slide.

  • Lysis: Immerse the slides in a high-salt, detergent lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field to allow the migration of fragmented DNA.

  • Staining and Visualization: Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green, DAPI). Visualize the comets using a fluorescence microscope.

  • Data Analysis: Use image analysis software to quantify DNA damage, typically by measuring parameters such as % tail DNA, tail length, and tail moment.

Troubleshooting Guide: Comet Assay

Issue Potential Cause Troubleshooting Step
No comets or very weak tails in positive controls Inefficient lysis; insufficient DNA unwinding; improper electrophoresis conditions.[19]Optimize lysis time and solution composition. Ensure correct pH and duration of alkaline treatment. Check voltage and buffer level during electrophoresis.
High background DNA damage in control cells Cells are stressed during handling; exposure to light; contaminated reagents.Handle cells gently. Protect from light as much as possible. Use high-purity reagents.
"Hedgehog" or "exploded" comets Excessive DNA damage due to high toxicity or apoptosis.Distinguish between genotoxicity and cytotoxicity/apoptosis. Consider using a lower concentration range or a shorter exposure time.
Inconsistent comet shapes and sizes Uneven agarose gel; variability in electrophoresis conditions across the slide.Ensure a uniform agarose layer. Maintain consistent buffer levels and temperature during electrophoresis.[20]

Quantitative Data Summary (Hypothetical Data for Illustrative Purposes)

Cell Line 4-MMPPO Conc. (µM) Mean % Tail DNA ± SD
HepG20 (Solvent Control)5.2 ± 1.5
108.9 ± 2.1
2518.5 ± 3.8
5035.1 ± 5.2

Visualizations

Genotoxicity_Testing_Workflow cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 Further Investigation (if required) In_Silico_Analysis In Silico Analysis (e.g., QSAR) Ames_Test Ames Test (Bacterial Reverse Mutation) In_Silico_Analysis->Ames_Test Structural Alerts Literature_Review Literature Review Literature_Review->Ames_Test Micronucleus_Test In Vitro Micronucleus Test (Mammalian Cells) Ames_Test->Micronucleus_Test Positive or Equivocal Conclusion_Negative Non-mutagenic Ames_Test->Conclusion_Negative Negative Comet_Assay Comet Assay (DNA Strand Breaks) Micronucleus_Test->Comet_Assay Positive or Mechanistic Insight Needed Conclusion_Negative_In_Vitro No in vitro clastogenicity/ aneugenicity Micronucleus_Test->Conclusion_Negative_In_Vitro Negative In_Vivo_Studies In Vivo Studies Comet_Assay->In_Vivo_Studies Confirmation of Genotoxicity

Caption: Genotoxicity testing workflow for pharmaceutical impurities.

DNA_Damage_Response cluster_sensors Damage Sensors cluster_transducers Signal Transducers cluster_effectors Effectors Genotoxic_Agent Genotoxic Agent (e.g., 4-MMPPO) DNA_Damage DNA Damage (e.g., Adducts, Strand Breaks) Genotoxic_Agent->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates Chk1_Chk2 Chk1/Chk2 Kinases ATM_ATR->Chk1_Chk2 phosphorylates p53 p53 Activation Chk1_Chk2->p53 stabilizes Cell_Cycle_Arrest Cell Cycle Arrest Chk1_Chk2->Cell_Cycle_Arrest induces DNA_Repair DNA Repair Pathways (BER, NER, etc.) p53->DNA_Repair activates p53->Cell_Cycle_Arrest induces Apoptosis Apoptosis p53->Apoptosis induces (if damage is severe)

Caption: Simplified DNA damage response signaling pathway.

Troubleshooting_Logic Start Unexpected Result in Genotoxicity Assay Check_Controls Are positive and negative controls valid? Start->Check_Controls Check_Protocol Review experimental protocol for deviations. Check_Controls->Check_Protocol No Investigate_Cytotoxicity Is the result due to high cytotoxicity? Check_Controls->Investigate_Cytotoxicity Yes Check_Reagents Verify reagent quality and preparation. Check_Protocol->Check_Reagents Redo_Assay Repeat assay with validated controls and reagents. Check_Reagents->Redo_Assay Consult_Expert Consult with a genetic toxicologist. Redo_Assay->Consult_Expert Issue Persists Adjust_Concentration Adjust concentration range based on cytotoxicity data. Investigate_Cytotoxicity->Adjust_Concentration Yes Consider_Mechanism Consider alternative mechanisms (e.g., non-genotoxic effects). Investigate_Cytotoxicity->Consider_Mechanism No Adjust_Concentration->Redo_Assay Consider_Mechanism->Consult_Expert

References

Improving the precision and accuracy of Tolperisone hydrochloride analytical methods.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the precision and accuracy of Tolperisone (B1682978) hydrochloride analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical methods for the quantification of Tolperisone hydrochloride?

A1: The most common methods for quantifying this compound in bulk and pharmaceutical dosage forms are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Vis Spectrophotometry.[1][2][3][4] High-Performance Thin-Layer Chromatography (HPTLC) is also used.[5][6]

Q2: What are the typical wavelengths for UV detection of this compound?

A2: this compound exhibits maximum absorbance at approximately 260 nm, and this wavelength is frequently used for its detection in both UV-Vis spectrophotometry and HPLC-UV analysis.[1][3][7] Other wavelengths, such as 254 nm and 265 nm, have also been reported depending on the specific method and solvent used.[2][5][8]

Q3: What are the critical parameters to consider for HPLC method development for this compound?

A3: Key parameters for developing a robust HPLC method for this compound include the choice of stationary phase (typically a C18 column), mobile phase composition and pH, flow rate, and detector wavelength.[2][3][9] The pH of the mobile phase can be particularly important for achieving good peak shape and resolution, as Tolperisone is a basic compound.[2][10]

Q4: What are the expected degradation patterns for this compound under stress conditions?

A4: Forced degradation studies have shown that this compound is susceptible to degradation under various stress conditions. It has been found to degrade significantly in the presence of bases, water, and oxidizing agents.[2][11][12] Some degradation is also observed under acidic and thermal stress.[5][13] Understanding these degradation pathways is crucial for developing a stability-indicating analytical method.

Troubleshooting Guides

HPLC Method Troubleshooting

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause: Secondary interactions between the basic Tolperisone molecule and residual silanol (B1196071) groups on the silica-based HPLC column.[10]

  • Solution:

    • Adjust the mobile phase pH to be more acidic (e.g., pH 2.5-3.0) to ensure the analyte is fully protonated.[3][7]

    • Use a column with end-capping or a base-deactivated stationary phase.

    • Incorporate a competing base, such as triethylamine, into the mobile phase.[9]

Issue 2: Inconsistent Retention Times

  • Possible Cause:

    • Fluctuations in mobile phase composition or pH.

    • Inadequate column equilibration.

    • Variations in column temperature.

  • Solution:

    • Ensure precise preparation of the mobile phase and use a buffer.

    • Allow sufficient time for the column to equilibrate with the mobile phase before analysis.

    • Use a column oven to maintain a consistent temperature.

Issue 3: Presence of Ghost Peaks

  • Possible Cause:

    • Contamination in the solvent or sample.

    • Carryover from previous injections.

  • Solution:

    • Use high-purity solvents and filter all solutions before use.

    • Implement a robust needle wash program on the autosampler.

    • Inject a blank solvent after a high-concentration sample to check for carryover.

UV-Vis Spectrophotometry Troubleshooting

Issue 1: High Absorbance Readings or Non-linear Calibration Curve

  • Possible Cause:

    • Sample concentration is too high, exceeding the linear range of the instrument.

    • Interference from excipients in the formulation.

  • Solution:

    • Dilute the sample to fall within the established linear range of the method.

    • Perform a background correction using a blank solution containing all excipients except this compound.

Issue 2: Poor Reproducibility of Results

  • Possible Cause:

    • Inaccurate pipetting or dilutions.

    • Fluctuations in instrument performance.

    • Instability of the sample solution.

  • Solution:

    • Use calibrated pipettes and ensure proper mixing of solutions.

    • Allow the spectrophotometer to warm up and stabilize before taking measurements.

    • Prepare fresh sample solutions and analyze them promptly, protecting them from light if necessary.

Data Presentation

HPLC Method Parameters for this compound Analysis
ParameterMethod 1Method 2Method 3
Column Oyster ODS (300 x 4.6 mm, 5 µm)InertSustain C18 (250 x 4.6 mm, 3 µm)[2]Phenomenex C18[9]
Mobile Phase Buffer and Acetonitrile (45:55 v/v)0.01 M KH2PO4 (pH 8.0 with diethylamine) and Acetonitrile (gradient)[2]Phosphate buffer (pH 5.5), Methanol, Acetonitrile, Triethylamine (40:40:20:1.5)[9]
Flow Rate 1.0 mL/min1.0 mL/min[2]1.0 mL/min[9]
Detection Wavelength 260 nm254 nm[2]257 nm[9]
Linearity Range 0.5 - 3.5 µg/mLNot specified for drug, >0.999 correlation for impurities[2]3 - 21 µg/mL[9]
% Recovery 99.38 - 100.22% (for impurities)Close to 100% (mass balance)[2]99.42 - 101.15%[9]
UV-Vis Spectrophotometry Method Parameters for this compound Analysis
ParameterMethod 1Method 2Method 3
Solvent Purified Water[1]Distilled Water[14]Methanol[8]
Detection Wavelength (λmax) 260 nm[1]261 nm[14]254 nm[8]
Linearity Range 3 - 18 µg/mL[1]6 - 21 µg/mL[14]4 - 12 µg/mL[8]
% Recovery 99.09 - 101.26%[1]100.28 ± 0.32%[14]Not specified
LOD 0.032 µg/mL[1]Not specifiedNot specified
LOQ 0.096 µg/mL[1]Not specifiedNot specified

Experimental Protocols

RP-HPLC Method for this compound

1. Preparation of Mobile Phase:

  • Prepare a buffer solution of 0.01 M potassium dihydrogen phosphate.

  • Adjust the pH of the buffer to 8.0 using diethylamine.[2]

  • The mobile phase consists of this buffer and acetonitrile, typically used in a gradient elution.

2. Preparation of Standard Stock Solution:

  • Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask.

  • Add about 10 mL of a suitable diluent (e.g., a mixture of mobile phase components) and sonicate to dissolve.

  • Make up the volume to the mark with the diluent to obtain a concentration of 1000 µg/mL.[1]

3. Preparation of Sample Solution (from tablets):

  • Weigh and finely powder 20 tablets.

  • Transfer a quantity of the powder equivalent to 25 mg of this compound to a 25 mL volumetric flask.

  • Add about 10 mL of diluent, sonicate to dissolve, and then make up the volume.

  • Filter the solution through a 0.45 µm filter before injection.[1]

4. Chromatographic Conditions:

  • Column: C18, 250 x 4.6 mm, 5 µm

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV at 254 nm

  • Column Temperature: 40°C

5. System Suitability:

  • Inject a standard solution multiple times and check for parameters like theoretical plates, tailing factor, and %RSD of peak areas.

UV-Vis Spectrophotometry Method for this compound

1. Preparation of Standard Stock Solution:

  • Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask.

  • Add about 10 mL of purified water and sonicate to dissolve.

  • Make up the volume to the mark with purified water to get a 1000 µg/mL solution.[1]

  • From this stock solution, prepare a working standard of 100 µg/mL by diluting 1.0 mL to 10 mL with purified water.[1]

2. Preparation of Calibration Curve Standards:

  • From the 100 µg/mL working standard, prepare a series of dilutions in purified water to cover the concentration range of 3-18 µg/mL.[1]

3. Preparation of Sample Solution (from tablets):

  • Weigh and finely powder 20 tablets.

  • Transfer an amount of powder equivalent to 25 mg of this compound to a 25 mL volumetric flask.

  • Add about 10 mL of purified water, sonicate to dissolve, and then make up to volume.

  • Filter the solution through a 0.45 µm filter.

  • Dilute 0.1 mL of the filtrate to 10 mL with purified water to get a final concentration within the calibration range.[1]

4. Measurement:

  • Set the spectrophotometer to measure absorbance at 260 nm.

  • Use purified water as the blank.

  • Measure the absorbance of the calibration standards and the sample solution.

  • Plot a calibration curve of absorbance versus concentration and determine the concentration of the sample solution.

Visualizations

HPLC_Troubleshooting_Workflow start HPLC Analysis Issue peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No adjust_ph Adjust Mobile Phase pH (e.g., 2.5-3.0) peak_shape->adjust_ph Yes ghost_peaks Ghost Peaks Present? retention_time->ghost_peaks No prepare_mobile_phase Ensure Precise Mobile Phase Preparation retention_time->prepare_mobile_phase Yes use_high_purity_solvents Use High-Purity Solvents and Filter Solutions ghost_peaks->use_high_purity_solvents Yes end Problem Resolved ghost_peaks->end No use_endcapped_column Use End-capped or Base-deactivated Column adjust_ph->use_endcapped_column add_competing_base Add Competing Base (e.g., Triethylamine) use_endcapped_column->add_competing_base add_competing_base->end equilibrate_column Adequately Equilibrate Column prepare_mobile_phase->equilibrate_column use_column_oven Use Column Oven for Consistent Temperature equilibrate_column->use_column_oven use_column_oven->end implement_needle_wash Implement Robust Needle Wash use_high_purity_solvents->implement_needle_wash inject_blank Inject Blank to Check for Carryover implement_needle_wash->inject_blank inject_blank->end

Caption: A troubleshooting workflow for common HPLC analysis issues.

UV_Vis_Workflow start Start: Prepare Standard and Sample Solutions set_instrument Set Spectrophotometer (Wavelength, Blank) start->set_instrument measure_standards Measure Absorbance of Calibration Standards set_instrument->measure_standards plot_curve Plot Calibration Curve (Absorbance vs. Conc.) measure_standards->plot_curve check_linearity Is R² > 0.99? plot_curve->check_linearity reprepare_standards Troubleshoot: - Check dilutions - Reprepare standards check_linearity->reprepare_standards No measure_sample Measure Absorbance of Sample Solution check_linearity->measure_sample Yes reprepare_standards->measure_standards calculate_concentration Calculate Concentration from Calibration Curve measure_sample->calculate_concentration end End: Report Result calculate_concentration->end

Caption: A general workflow for UV-Vis spectrophotometric analysis.

References

Navigating Tolperisone Hydrochloride Dosing in Preclinical Hepatic Impairment Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides essential guidance for researchers and drug development professionals on adjusting Tolperisone hydrochloride dosage in experimental studies utilizing animal models of hepatic impairment. The following information, presented in a question-and-answer format, addresses common challenges and offers troubleshooting strategies for designing and executing these specialized toxicology and pharmacology studies.

Frequently Asked Questions (FAQs)

Q1: We are planning a study with this compound in a rat model of hepatic impairment. Where should we start with dose selection?

A1: As there is no specific preclinical data on this compound in hepatic impairment models, a logical starting point is to consider the doses used in studies with healthy animals and apply principles of dose reduction for hepatically cleared drugs. In a six-month oral toxicity study in healthy rats, 50 mg/kg of this compound administered once daily was well-tolerated[1]. For pharmacodynamic assessments in rats, doses of 5-10 mg/kg (i.v.) have been shown to be effective[2].

Given that Tolperisone is extensively metabolized in the liver, primarily by CYP2D6, CYP2C19, CYP2B6, and CYP1A2 isoenzymes, hepatic impairment is expected to decrease its clearance and increase exposure[3]. Therefore, a conservative approach is recommended. Consider starting with a significantly reduced dose, potentially 25-50% of the lowest effective dose observed in healthy animals, and include multiple dose groups to assess safety and tolerability in your specific hepatic impairment model.

Q2: What are the most common and reliable methods for inducing hepatic impairment in our rodent models for a Tolperisone study?

A2: The two most widely used and well-characterized chemical inducers for creating reproducible hepatic injury in rodents are Carbon Tetrachloride (CCl4) and Thioacetamide (TAA).

  • Carbon Tetrachloride (CCl4): CCl4 is metabolized by cytochrome P450 2E1 (CYP2E1) into reactive free radicals, leading to centrilobular necrosis and steatosis[4][5]. It can be used to induce both acute and chronic liver injury[6].

  • Thioacetamide (TAA): TAA is bioactivated by CYP2E1 to metabolites that cause oxidative stress and hepatocellular necrosis[7]. It is a reliable agent for inducing liver fibrosis and cirrhosis with intermittent administration[7][8].

The choice between CCl4 and TAA will depend on the specific research question, such as whether you are modeling acute toxicity or chronic liver disease.

Q3: How should we monitor for this compound toxicity in our hepatically impaired animal models?

A3: In addition to standard clinical observations (e.g., body weight, food/water intake, activity levels), it is crucial to monitor for signs of exacerbation of liver injury and potential systemic toxicity. Key monitoring parameters should include:

  • Liver Function Tests: Regularly measure serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin.

  • Histopathology: At the end of the study, perform a detailed histological examination of the liver to assess for necrosis, inflammation, fibrosis, and any other pathological changes.

  • Pharmacokinetic Analysis: If feasible, collect blood samples to determine the pharmacokinetic profile of Tolperisone in the hepatically impaired animals compared to healthy controls. This will provide direct evidence of altered drug exposure.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpectedly high mortality in the Tolperisone-treated hepatic impairment group. The starting dose of Tolperisone may be too high for the compromised liver function, leading to excessive drug accumulation and toxicity.Immediately halt dosing and re-evaluate the starting dose. Consider a dose-range finding study with lower doses. Ensure the severity of the induced hepatic impairment is consistent across animals.
No discernible pharmacodynamic effect of Tolperisone at the selected doses. The doses may be too low, or the hepatic impairment model may alter the drug's mechanism of action.First, confirm drug exposure through pharmacokinetic analysis. If exposure is adequate, consider that the pathophysiology of the hepatic impairment model may interfere with the signaling pathways targeted by Tolperisone. Evaluate relevant biomarkers to investigate this.
High variability in liver injury markers within the same treatment group. Inconsistent induction of hepatic impairment or genetic variability in drug metabolism among the animals.Refine the protocol for inducing hepatic impairment to ensure uniformity. Use a sufficient number of animals per group to account for biological variability. Consider using a more genetically homogeneous animal strain.

Experimental Protocols

Table 1: Protocols for Induction of Hepatic Impairment in Rodents
Inducing Agent Animal Model Dosage and Administration Expected Outcome Reference
Carbon Tetrachloride (CCl4) Mice0.5 - 2.0 ml/kg of body weight, administered intraperitoneally (i.p.) twice a week for 6-12 weeks.Liver fibrosis[6][9][10]
Thioacetamide (TAA) Rats150 - 300 mg/kg, i.p., three times a week for 11-16 weeks.Liver fibrosis and cirrhosis[7]
Thioacetamide (TAA) Rats200 - 400 mg/kg/day, i.p., for 4 days.Acute hepatic encephalopathy[11]
Table 2: Preclinical Dosing of this compound in Healthy Rodents
Animal Model Dosage Route of Administration Study Type Reference
Rat50 mg/kg/dayOral6-month toxicity[1]
Rat10 mg/kgIntravenous (i.v.) or Oral (p.o.)Pharmacodynamics (α- and γ-rigidity)[2]
Dog80 mg/kg/dayOral6-month toxicity[1]
Rat300 mg/kg/dayOral28-day toxicology (NOAEL)[12]

Visualizing Experimental Design and Pathways

To aid in the conceptualization of your studies, the following diagrams illustrate a general experimental workflow and the metabolic pathway of Tolperisone.

G cluster_setup Phase 1: Model Induction cluster_dosing Phase 2: Dosing and Monitoring cluster_analysis Phase 3: Data Analysis Animal_Acclimatization Animal_Acclimatization Group_Assignment Group_Assignment Animal_Acclimatization->Group_Assignment Control_Group Control_Group Group_Assignment->Control_Group Healthy Experimental_Group Experimental_Group Group_Assignment->Experimental_Group Hepatic Impairment Induce_Hepatic_Impairment Induce_Hepatic_Impairment Experimental_Group->Induce_Hepatic_Impairment e.g., CCl4 or TAA Dose_Administration Dose_Administration Induce_Hepatic_Impairment->Dose_Administration Tolperisone or Vehicle Clinical_Monitoring Clinical_Monitoring Dose_Administration->Clinical_Monitoring Daily Sample_Collection Sample_Collection Clinical_Monitoring->Sample_Collection Blood/Tissue Biochemical_Analysis Biochemical_Analysis Sample_Collection->Biochemical_Analysis ALT, AST, etc. Pharmacokinetic_Analysis Pharmacokinetic_Analysis Sample_Collection->Pharmacokinetic_Analysis Drug Levels Histopathology Histopathology Sample_Collection->Histopathology Data_Interpretation Data_Interpretation Biochemical_Analysis->Data_Interpretation Pharmacokinetic_Analysis->Data_Interpretation Histopathology->Data_Interpretation

Experimental workflow for a Tolperisone study in a hepatic impairment model.

G cluster_liver Hepatic Metabolism Tolperisone Tolperisone CYP2D6 CYP2D6 Tolperisone->CYP2D6 Extensive First-Pass Metabolism CYP2C19 CYP2C19 Tolperisone->CYP2C19 Extensive First-Pass Metabolism CYP2B6 CYP2B6 Tolperisone->CYP2B6 Extensive First-Pass Metabolism CYP1A2 CYP1A2 Tolperisone->CYP1A2 Extensive First-Pass Metabolism Metabolites Metabolites Renal_Excretion Renal_Excretion Metabolites->Renal_Excretion Elimination CYP2D6->Metabolites CYP2C19->Metabolites CYP2B6->Metabolites CYP1A2->Metabolites

References

Validation & Comparative

A Comparative Analysis of Tolperisone Hydrochloride and Baclofen in Spasticity Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two centrally acting muscle relaxants, Tolperisone (B1682978) hydrochloride and Baclofen (B1667701), for the management of spasticity. The following sections detail their mechanisms of action, comparative efficacy in clinical and preclinical models, and the experimental protocols utilized in these studies. All quantitative data is summarized for direct comparison, and key pathways and workflows are visualized to facilitate understanding.

Mechanism of Action: A Tale of Two Pathways

Tolperisone hydrochloride and Baclofen alleviate spasticity through distinct molecular mechanisms, targeting different components of the neural pathways that control muscle tone.

This compound: This agent primarily exerts its effects through the blockade of voltage-gated sodium and calcium channels.[1][2][3] By inhibiting these channels, particularly on presynaptic terminals of primary afferent fibers, Tolperisone reduces the influx of ions necessary for neuronal excitability and neurotransmitter release.[4][5] This action dampens hyperexcitability within the spinal cord, leading to a reduction in both monosynaptic and polysynaptic reflex activity.[6] Its mechanism is often described as a "membrane-stabilizing" effect.

Baclofen: As a selective agonist of the gamma-aminobutyric acid type B (GABA-B) receptor, Baclofen enhances inhibitory neurotransmission.[7][8] Activation of presynaptic GABA-B receptors, which are coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase and a subsequent decrease in calcium influx.[8][9] This presynaptic inhibition reduces the release of excitatory neurotransmitters.[7] Postsynaptically, Baclofen promotes the opening of potassium channels, leading to hyperpolarization of the neuronal membrane and a decreased likelihood of action potential firing.[8][9]

Diagram 1: Signaling Pathway of this compound

Tolperisone_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Tolperisone Tolperisone Na_Channel Voltage-Gated Na+ Channel Tolperisone->Na_Channel Blocks Ca_Channel Voltage-Gated Ca2+ Channel Tolperisone->Ca_Channel Blocks Vesicle Synaptic Vesicle (Excitatory NTs) Na_Channel->Vesicle Depolarization (Inhibited) Ca_Channel->Vesicle Ca2+ Influx (Inhibited) Release Reduced NT Release Vesicle->Release Receptor NT Receptor Release->Receptor Reduced NT Binding EPSP Reduced EPSP Receptor->EPSP Spasticity Reduced Spasticity EPSP->Spasticity

Caption: Tolperisone blocks Na+ and Ca2+ channels, reducing neurotransmitter release.

Diagram 2: Signaling Pathway of Baclofen

Baclofen_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Baclofen_pre Baclofen GABAB_R_pre GABA-B Receptor Baclofen_pre->GABAB_R_pre G_protein_pre Gi/o Protein GABAB_R_pre->G_protein_pre Activates AC_pre Adenylyl Cyclase G_protein_pre->AC_pre Inhibits Ca_Channel_pre Voltage-Gated Ca2+ Channel G_protein_pre->Ca_Channel_pre Inhibits Release_pre Reduced NT Release AC_pre->Release_pre Reduced cAMP Ca_Channel_pre->Release_pre Reduced Ca2+ Influx Baclofen_post Baclofen GABAB_R_post GABA-B Receptor Baclofen_post->GABAB_R_post G_protein_post Gi/o Protein GABAB_R_post->G_protein_post Activates K_Channel_post K+ Channel G_protein_post->K_Channel_post Activates Hyperpolarization Hyperpolarization K_Channel_post->Hyperpolarization K+ Efflux Spasticity_post Reduced Spasticity Hyperpolarization->Spasticity_post

Caption: Baclofen activates GABA-B receptors, leading to reduced excitability.

Comparative Efficacy: Clinical and Preclinical Evidence

Direct comparative studies in humans have provided valuable insights into the relative efficacy and tolerability of Tolperisone and Baclofen.

Clinical Studies in Spasticity

A comparative study involving 150 patients with spasticity due to spinal cord injury, cerebral palsy, or stroke evaluated the efficacy of Tolperisone versus Baclofen over a six-week period.[10][11] Both drugs demonstrated significant improvements in muscle tone, muscle strength, and functional outcomes.[10][11] However, Tolperisone showed a greater improvement in functional outcomes as measured by the Barthel Index.[11][12]

Table 1: Comparative Clinical Efficacy of Tolperisone vs. Baclofen in Spasticity

Outcome MeasureTolperisone Group (n=75)Baclofen Group (n=75)p-valueReference(s)
Change in Modified Ashworth Scale (MAS) Significant decrease from 3.33 to 1.57Significant decrease from 3.34 to 1.55>0.05[10][11]
Change in Medical Research Council (MRC) Scale Improvement from baseline to 3.04 ± 0.032Improvement from baseline to 2.79 ± 0.032>0.07[10][11]
Change in Barthel Index (BI) Improvement from baseline to 73 ± 1.32Improvement from baseline to 59.31 ± 1.32<0.05[11][12]
Overall Efficacy Coefficient 2.33.6<0.05[11][12]

Note: A lower efficacy coefficient indicates better efficacy.

Preclinical Studies in Spasticity Models

While direct head-to-head preclinical comparisons are limited, studies in animal models of spasticity have independently demonstrated the efficacy of both compounds.

Tolperisone: In various animal models, Tolperisone has been shown to inhibit mono- and polysynaptic reflexes.[4] Its action is more pronounced on synaptic responses than on the excitability of motoneurons.[4]

Baclofen: In a rat model of ischemic spasticity, intrathecal Baclofen significantly decreased muscle resistance.[13] Electromyography (EMG) studies in spastic rats have shown that Baclofen can normalize altered interneuron activity and decrease alpha motoneuron activity.[14]

Safety and Tolerability

In the aforementioned comparative clinical study, Tolperisone was reported to be more tolerable than Baclofen, with fewer side effects.[10][11] The most frequent side effect reported for Baclofen was asthenia.[10]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the comparative analysis of Tolperisone and Baclofen.

Induction of Spasticity in a Rat Model (Spinal Cord Injury)

A common method to induce spasticity in rats is through a complete transection of the spinal cord.

  • Animal Preparation: Adult Sprague-Dawley rats are anesthetized, and the surgical area is shaved and sterilized.

  • Surgical Procedure: A laminectomy is performed at the thoracic level (e.g., T9-T10) to expose the spinal cord. The dura mater is incised, and the spinal cord is completely transected using fine surgical scissors.

  • Post-operative Care: Animals receive post-operative analgesics and manual bladder expression until autonomic control is regained.

  • Development of Spasticity: Spasticity, characterized by hypertonia, hyperreflexia, and clonus, typically develops over several weeks following the injury.[13][15][16]

Diagram 3: Experimental Workflow for Inducing Spasticity in Rats

Spasticity_Induction start Start anesthesia Anesthesia of Rat start->anesthesia surgery Surgical Exposure of Spinal Cord (T9-T10) anesthesia->surgery transection Complete Spinal Cord Transection surgery->transection post_op Post-operative Care (Analgesia, Bladder Expression) transection->post_op development Spasticity Development (Several Weeks) post_op->development assessment Quantitative Assessment (EMG, Behavioral Tests) development->assessment end End assessment->end

Caption: Workflow for inducing and assessing spasticity in a rat SCI model.

Quantitative Assessment of Spasticity

Modified Ashworth Scale (MAS): This is a clinical scale used to assess muscle tone.

  • Patient Positioning: The patient is placed in a supine position.

  • Movement: The examiner moves a limb through its full range of motion in one second.

  • Scoring: Resistance to passive movement is scored on a 6-point scale from 0 (no increase in muscle tone) to 4 (affected part rigid in flexion or extension).[10]

Electromyography (EMG) and H-Reflex: EMG is used to record the electrical activity of muscles and can be used to objectively quantify spasticity in animal models. The Hoffmann reflex (H-reflex) is a key measure.

  • Electrode Placement: Recording electrodes are placed on the target muscle (e.g., gastrocnemius), and stimulating electrodes are placed on the corresponding nerve (e.g., sciatic nerve).

  • Stimulation: The nerve is stimulated with increasing intensity to elicit both the M-wave (direct muscle response) and the H-reflex (monosynaptic reflex response).

  • Data Analysis: The ratio of the maximum H-reflex amplitude to the maximum M-wave amplitude (Hmax/Mmax) is calculated. An increased Hmax/Mmax ratio is indicative of increased motoneuron excitability and spasticity.[15][17] Rate-dependent depression of the H-reflex can also be assessed.[15]

Conclusion

Both this compound and Baclofen are effective in treating spasticity, but they operate through distinct mechanisms of action. Clinical evidence suggests that while both drugs improve muscle tone, Tolperisone may offer superior improvements in functional outcomes and a better side-effect profile.[10][11][12] Preclinical studies in animal models support the efficacy of both agents in reducing spasticity-related parameters. The choice between these two medications may depend on the specific etiology of spasticity, the desired clinical outcome, and the patient's tolerance to side effects. Further head-to-head preclinical studies in standardized spasticity models would be beneficial to delineate more subtle differences in their pharmacological profiles.

References

A Comparative Guide to Validating Stability-Indicating HPLC Methods for Tolperisone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Tolperisone hydrochloride with alternative analytical techniques. Detailed experimental protocols, supporting data, and a visual representation of the validation workflow are presented to assist in the selection and implementation of a suitable analytical strategy for this centrally acting muscle relaxant.

Introduction to this compound and the Need for Stability-Indicating Methods

This compound is a piperidine (B6355638) derivative used for the treatment of musculoskeletal disorders. To ensure the safety and efficacy of pharmaceutical formulations, it is crucial to employ analytical methods capable of detecting and quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products. A stability-indicating method provides assurance that the analytical procedure can accurately measure the decrease in the amount of the API due to degradation. This guide focuses on a validated HPLC method and compares its performance with other analytical approaches.

Comparison of Analytical Methods for this compound

The following table summarizes the performance characteristics of a validated stability-indicating HPLC method alongside alternative methods such as UV-Visible Spectrophotometry and High-Performance Thin-Layer Chromatography (HPTLC).

ParameterStability-Indicating HPLC MethodUV-Visible SpectrophotometryHPTLC Method
Principle Separation based on polarityMeasurement of light absorbanceSeparation on a thin layer of adsorbent
Specificity High (separates drug from degradants)Low (interference from degradants)Moderate (can separate some impurities)
Linearity Range 2-10 µg/mL[1]3 - 18 µg/ml50-600 ng/band
Accuracy (% Recovery) 99.01 - 102.86%[1]99.09 – 101.26 %-
Precision (%RSD) < 2%[1]< 2 %< 2%
Limit of Detection (LOD) -0.032 µg/ml-
Limit of Quantification (LOQ) -0.096 µg/ml-
Primary Advantage High resolution and specificitySimplicity and cost-effectivenessHigh throughput and low solvent usage
Primary Limitation Higher complexity and costLack of specificity for stability studiesLower resolution than HPLC

Forced Degradation Studies: A Comparative Overview

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. The following table compares the degradation of this compound under various stress conditions as analyzed by different methods.

Stress ConditionHPLC Method (% Degradation)HPTLC Method (% Degradation)[2]
Acid Hydrolysis (e.g., 0.1 M HCl) Stable[3]2.4%[2]
Base Hydrolysis (e.g., 0.1 M NaOH) Significant Degradation[3]4.77%[2]
Oxidative (e.g., 3% H₂O₂) Susceptible to degradation[1]1.6%[2]
Thermal (e.g., 105°C) Stable[3]1.8%[2]
Photolytic (UV/Vis light) Stable[3]-

Key Degradation Products of this compound

Forced degradation studies have identified several potential degradation products and impurities of this compound. Understanding these is critical for the development of a truly stability-indicating method.

Impurity/Degradation ProductChemical NameStructure
Tolperisone Impurity 1 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one (MMP)[4][5]C₁₁H₁₂O
4'-Methylpropiophenone 1-(4-methylphenyl)propan-1-one[4][6]C₁₀H₁₂O
Carboxy Tolperisone HCl Tolperisone Impurity 2 HCl[7]C₁₆H₂₂ClNO₃
Hydroxymethyl Tolperisone HCl -[]C₁₆H₂₄ClNO₂

Experimental Protocols

Validated Stability-Indicating HPLC Method
  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile and water (pH adjusted to 3.0 with orthophosphoric acid) in a ratio of 45:55 (v/v)[1]

    • Flow Rate: 1.0 mL/min[1]

    • Detection: UV at 260 nm[1]

    • Injection Volume: 20 µL

    • Retention Time of Tolperisone HCl: Approximately 1.847 min[1]

  • Forced Degradation Study Protocol:

    • Acid Degradation: Reflux with 0.1 N HCl at 60°C for 1 hour.[3]

    • Base Degradation: Reflux with 0.1 N NaOH at 60°C for 45 minutes.[3]

    • Oxidative Degradation: Reflux with 8% H₂O₂ at 60°C for 45 minutes.[3]

    • Thermal Degradation: Expose the drug at 105°C for 2 hours.[3]

    • Photolytic Degradation: Expose the drug to UV light (200 watt-hours) followed by visible light (1.2 million lux hours).[3]

UV-Visible Spectrophotometric Method
  • Instrument: UV-Visible Spectrophotometer

  • Solvent: Purified water

  • Wavelength of Maximum Absorbance (λmax): 260 nm

  • Linearity Range: 3 - 18 µg/mL

  • Procedure: Prepare a series of standard solutions of this compound in purified water within the linearity range. Measure the absorbance of each solution at 260 nm against a blank of purified water. Plot a calibration curve of absorbance versus concentration.

HPTLC Method
  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 plates

  • Mobile Phase: Chloroform: Acetone: Toluene (6:2:2, v/v/v)[2]

  • Detection: UV at 265 nm[2]

  • Linearity Range: 50 - 600 ng/band[2]

  • Procedure: Apply the standard and sample solutions as bands on the HPTLC plate. Develop the plate using the mobile phase in a saturated chamber. After development, dry the plate and scan it at 265 nm.

Workflow for Method Validation

The following diagram illustrates the logical workflow for validating a stability-indicating HPLC method for this compound, adhering to ICH guidelines.

G Workflow for Validating a Stability-Indicating HPLC Method cluster_0 Method Development cluster_1 Method Validation cluster_2 Application MD1 Literature Review & Preliminary Studies MD2 Optimization of Chromatographic Conditions MD1->MD2 V1 System Suitability MD2->V1 Proposed Method V2 Specificity (Forced Degradation) V1->V2 V3 Linearity & Range V2->V3 V4 Accuracy (Recovery) V3->V4 V5 Precision (Repeatability & Intermediate) V4->V5 V6 LOD & LOQ V5->V6 V7 Robustness V6->V7 A1 Routine Analysis of Tolperisone HCl V7->A1 Validated Method A2 Stability Studies V7->A2

Caption: A flowchart outlining the key stages from method development to validation and application for a stability-indicating HPLC method.

Conclusion

The stability-indicating HPLC method demonstrates superior specificity and reliability for the analysis of this compound in the presence of its degradation products, making it the most suitable method for quality control and stability studies. While UV-Visible spectrophotometry and HPTLC offer advantages in terms of simplicity and throughput, their lower specificity limits their application in stability testing where the accurate quantification of the API in the presence of impurities is paramount. The choice of method should be guided by the specific requirements of the analysis, with the HPLC method being the gold standard for regulatory submissions and ensuring product quality.

References

A Head-to-Head Comparison of Sedative Effects: Tolperisone vs. Other Muscle Relaxants

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the sedative effects of tolperisone (B1682978), a centrally acting muscle relaxant, with other commonly prescribed alternatives such as cyclobenzaprine (B1214914), baclofen (B1667701), and tizanidine. The information is compiled from preclinical and clinical studies, with a focus on quantitative data and detailed experimental methodologies to support further research and development.

Introduction: The Quest for Non-Sedating Muscle Relaxants

Centrally acting muscle relaxants are essential for managing painful musculoskeletal conditions like acute low back pain and spasticity.[1] However, their clinical utility is often limited by a significant side effect: sedation. This can impair a patient's ability to perform daily activities, such as driving or operating machinery, and is a particular concern in elderly patients who have a higher likelihood of injury.[2][3]

Tolperisone, a piperidine (B6355638) derivative, has been used for decades in Europe and Asia and is noted for its muscle relaxant properties without the typical sedative effects associated with other drugs in its class.[1][4][5] This guide examines the evidence for this claim through a direct comparison of its sedative profile against other widely used muscle relaxants.

Mechanisms of Action and Their Link to Sedation

The sedative potential of a muscle relaxant is intrinsically linked to its mechanism of action and its affinity for various receptors in the central nervous system (CNS).

  • Tolperisone : Exerts its effect by blocking voltage-gated sodium and calcium channels in the brainstem and spinal cord.[6][7][8] This action stabilizes neuronal membranes and inhibits polysynaptic reflex pathways, leading to muscle relaxation.[8][9] Crucially, tolperisone has no significant affinity for adrenergic, cholinergic, dopaminergic, or serotonergic receptors, which is believed to be the reason for its lack of sedative side effects.[9]

  • Cyclobenzaprine : Structurally similar to tricyclic antidepressants, it acts primarily at the brainstem.[10] Its sedative effects are largely attributed to its potent anticholinergic activity and its effects on serotonin (B10506) and norepinephrine (B1679862) pathways.[10]

  • Baclofen : Functions as an agonist for the γ-aminobutyric acid (GABA) B receptor.[6][11] Activation of GABA-B receptors in the CNS generally leads to neuronal inhibition, which produces muscle relaxation but is also a primary cause of sedation, drowsiness, and dizziness.[6][12]

  • Tizanidine : An alpha-2 adrenergic agonist that acts in the CNS to reduce spasticity. Its sedative properties are a direct result of this agonism, a well-known effect of this drug class.

cluster_tolperisone Tolperisone cluster_comparators Other Muscle Relaxants cluster_cyclo Cyclobenzaprine cluster_baclofen Baclofen cluster_tizanidine Tizanidine TOL Tolperisone TOL_Target Voltage-Gated Na+ / Ca++ Channels TOL->TOL_Target Blocks TOL_Effect Inhibition of Transmitter Release TOL_Target->TOL_Effect TOL_Result Muscle Relaxation TOL_Effect->TOL_Result TOL_Sedation Low Sedation TOL_Effect->TOL_Sedation Comp_Node CYCLO Cyclobenzaprine CYCLO_Target Brainstem Neurons (Anticholinergic Effects) CYCLO->CYCLO_Target Acts on CYCLO_Result Muscle Relaxation + High Sedation CYCLO_Target->CYCLO_Result BAC Baclofen BAC_Target GABA-B Receptors BAC->BAC_Target Activates BAC_Result Muscle Relaxation + High Sedation BAC_Target->BAC_Result TIZ Tizanidine TIZ_Target Alpha-2 Adrenergic Receptors TIZ->TIZ_Target Activates TIZ_Result Muscle Relaxation + High Sedation TIZ_Target->TIZ_Result cluster_treatment Drug Administration start Start acclimation Animal Acclimation (15-30 min) start->acclimation baseline Baseline Test (e.g., Rotarod) acclimation->baseline grouping Randomize into Treatment Groups baseline->grouping vehicle Vehicle (Control) grouping->vehicle tolperisone Tolperisone grouping->tolperisone comparator Comparator Drug (e.g., Baclofen) grouping->comparator wait Wait for Peak Drug Effect (30-60 min) vehicle->wait tolperisone->wait comparator->wait post_test Post-Treatment Test (e.g., Rotarod) wait->post_test data Data Collection (Latency to Fall, etc.) post_test->data analysis Statistical Analysis (Compare Groups) data->analysis end End analysis->end cluster_setup Study Setup cluster_periods 3-Way Crossover Design cluster_assessments Assessments per Period Recruit Recruit Healthy Volunteers (N=31) Randomize Randomize to Treatment Sequence Recruit->Randomize Period1 Period 1 (3 Days Treatment) Randomize->Period1 Washout1 Washout (4 Days) Period1->Washout1 Assess Day 1 Driving Sim (Tmax) KSS, CogScreen Day 2 Driving Sim (Residual) KSS, CogScreen Day 3 Driving Sim (Steady State) KSS, CogScreen Period1->Assess Period2 Period 2 (3 Days Treatment) Washout1->Period2 Washout2 Washout (4 Days) Period2->Washout2 Period2->Assess Period3 Period 3 (3 Days Treatment) Washout2->Period3 Period3->Assess Analysis Statistical Analysis (Within-Subject Comparison) Period3->Analysis

References

In-Vivo Muscle Relaxant Activity of Tolperisone Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Tolperisone (B1682978), a centrally acting muscle relaxant, is utilized in clinical practice as a racemic mixture. It possesses a chiral center, leading to the existence of two enantiomers: dextrorotatory (+)-tolperisone and levorotatory (-)-tolperisone. While the racemic form has a well-documented profile, a detailed in-vivo comparative analysis of the muscle relaxant activities of the individual enantiomers is not extensively available in current scientific literature. This guide synthesizes the available information and presents a framework for the in-vivo comparison of these enantiomers, addressing the needs of researchers, scientists, and drug development professionals.

Some sources suggest that the dextrorotatory (+) enantiomer is predominantly responsible for the muscle relaxant effects, while the levorotatory (-) isomer is thought to contribute more to the relaxation of bronchial and vascular smooth muscle.[1][2][3] However, other reports have indicated that the dextrorotatory enantiomer may be less effective.[4] A significant challenge in studying the individual in-vivo effects is the interconversion of the two stereoisomeric forms within the body.[5]

Quantitative Data Summary

Due to the limited availability of direct comparative in-vivo studies, the following table presents a hypothetical structure for comparing the muscle relaxant activity of tolperisone enantiomers. This is intended to serve as a template for future research and to illustrate the key parameters that would be evaluated.

EnantiomerAnimal ModelTest for Muscle RelaxationED50 (mg/kg)Onset of Action (min)Duration of Action (min)
(+)-TolperisoneRatRotarod TestData not availableData not availableData not available
(-)-TolperisoneRatRotarod TestData not availableData not availableData not available
Racemic TolperisoneRatRotarod TestData not availableData not availableData not available
(+)-TolperisoneMouseInclined Plane TestData not availableData not availableData not available
(-)-TolperisoneMouseInclined Plane TestData not availableData not availableData not available
Racemic TolperisoneMouseInclined Plane TestData not availableData not availableData not available

Note: The data in this table is illustrative. No direct comparative in-vivo studies providing these specific values for the individual enantiomers were identified.

Experimental Protocols

Below are detailed methodologies for key experiments that would be essential for an in-vivo comparison of the muscle relaxant activity of tolperisone enantiomers.

Animal Models and Drug Administration
  • Animals: Male Wistar rats (200-250 g) or Swiss albino mice (20-25 g) would be used. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.

  • Drug Preparation: (+)-Tolperisone, (-)-Tolperisone, and racemic tolperisone would be dissolved in a suitable vehicle (e.g., 0.9% saline with a small percentage of a solubilizing agent like Tween 80).

  • Administration: The compounds would be administered intraperitoneally (i.p.) or orally (p.o.) at various doses to determine a dose-response relationship. A vehicle control group would be included in all experiments.

Assessment of Muscle Relaxant Activity
  • Rotarod Test:

    • Animals are pre-trained to stay on a rotating rod (e.g., 3 cm diameter, rotating at 10 rpm) for a set period (e.g., 5 minutes).

    • On the day of the experiment, a baseline latency to fall is recorded for each animal.

    • Animals are then administered with the test compound or vehicle.

    • At specific time points after administration (e.g., 30, 60, 90, and 120 minutes), the animals are placed back on the rotarod, and the latency to fall is recorded.

    • A significant decrease in the latency to fall compared to the vehicle group is indicative of muscle relaxation.

  • Inclined Plane Test:

    • Animals are placed on a plane that can be inclined at a variable angle.

    • The maximum angle at which an animal can maintain its grip for a set time (e.g., 15 seconds) is determined as the baseline.

    • Following the administration of the test compound or vehicle, the maximum angle is reassessed at various time intervals.

    • A reduction in the angle at which the animal can hold its position indicates muscle relaxant activity.

  • Grip Strength Test:

    • A grip strength meter is used to measure the peak force exerted by the animal's forelimbs.

    • A baseline grip strength is established for each animal.

    • After drug administration, grip strength is measured at predetermined time points.

    • A dose-dependent decrease in grip strength suggests muscle weakness or relaxation.

Visualizations

Signaling Pathway of Tolperisone

Tolperisone, as a centrally acting muscle relaxant, primarily exerts its effects by blocking voltage-gated sodium and calcium channels. This action stabilizes neuronal membranes and inhibits spinal reflexes.

Tolperisone_Mechanism Tolperisone Tolperisone Na_Channel Voltage-Gated Sodium Channels Tolperisone->Na_Channel Blocks Ca_Channel Voltage-Gated Calcium Channels Tolperisone->Ca_Channel Blocks Neuronal_Membrane Neuronal Membrane Stabilization Na_Channel->Neuronal_Membrane Leads to Neurotransmitter_Release Reduced Neurotransmitter Release (e.g., Glutamate) Ca_Channel->Neurotransmitter_Release Leads to Spinal_Reflex Inhibition of Mono- and Polysynaptic Spinal Reflexes Neuronal_Membrane->Spinal_Reflex Contributes to Neurotransmitter_Release->Spinal_Reflex Contributes to Muscle_Relaxation Muscle Relaxation Spinal_Reflex->Muscle_Relaxation Results in

Caption: Mechanism of action of Tolperisone.

Experimental Workflow for In-Vivo Comparison

The following diagram illustrates a logical workflow for the in-vivo comparison of tolperisone enantiomers' muscle relaxant activity.

Experimental_Workflow Start Start: Hypothesis (+)-Tolperisone is the more active enantiomer Animal_Selection Animal Selection and Acclimatization (e.g., Wistar Rats) Start->Animal_Selection Group_Allocation Group Allocation (Vehicle, (+)-Tolperisone, (-)-Tolperisone, Racemate) Animal_Selection->Group_Allocation Baseline_Testing Baseline Behavioral Testing (Rotarod, Inclined Plane) Group_Allocation->Baseline_Testing Drug_Admin Drug Administration (i.p. or p.o.) Baseline_Testing->Drug_Admin Post_Drug_Testing Post-Administration Testing (Multiple time points) Drug_Admin->Post_Drug_Testing Data_Collection Data Collection (Latency to fall, max angle, etc.) Post_Drug_Testing->Data_Collection Data_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Data_Analysis Conclusion Conclusion (Comparative efficacy of enantiomers) Data_Analysis->Conclusion

Caption: In-vivo comparison workflow.

References

A Comparative Guide to Bioanalytical Methods for Tolperisone Quantification in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug candidates in biological matrices is a critical aspect of pharmacokinetic and bioequivalence studies. This guide provides a detailed comparison of validated bioanalytical methods for the determination of Tolperisone (B1682978), a centrally acting muscle relaxant, in human plasma. We will delve into the performance characteristics and experimental protocols of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering a comprehensive overview to aid in method selection and implementation.

Performance Comparison of Bioanalytical Methods

The selection of a bioanalytical method is often a balance between sensitivity, selectivity, speed, and cost. Below is a summary of the key performance parameters for validated HPLC-UV and LC-MS/MS methods for Tolperisone analysis in human plasma.

ParameterHPLC-UV Method 1[1]HPLC-UV Method 2[2][3][4]LC-MS/MS Method 1[5]LC-MS/MS Method 2[6]
Linearity Range 50-2000 ng/mL10-800 ng/mL0.5-300 ng/mL0.5-200 ng/mL
Lower Limit of Quantification (LLOQ) 50 ng/mL[1]10 ng/mL[2]0.5 ng/mL[5]0.5 ng/mL[6]
Accuracy Not explicitly statedIntra-day: ±11.4%, Inter-day: ±8.4%[3][4]Within acceptable limits[5]±5.0%[6]
Precision (%RSD/%CV) Intra- and Inter-day CVs demonstrated reliability[1]Intra-day: ≤ 4.1%, Inter-day: ≤ 5.7%[3][4]Within acceptable limits[5]≤12.3%[6]
Mean Recovery 74.22%[1]95%[3][4]Not explicitly statedNot explicitly stated
Internal Standard Eperisone hydrochloride[1]Prednisolone[3][4]Dibucaine[5]Chlorzoxazone[6]
Run Time Not explicitly statedNot explicitly stated0.6 min[5]2.5 min[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Here are the experimental protocols for the compared methods.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) - Method 2

This method offers a cost-effective alternative to mass spectrometry with good performance for pharmacokinetic studies.

  • Sample Preparation: Liquid-liquid extraction is performed on 1.0 mL of human plasma. An internal standard (Prednisolone) is added, followed by extraction with a mixture of methyl tert-butyl ether and dichloromethane (B109758) (70:30, v/v)[3][4].

  • Chromatographic Conditions:

    • Column: Atlantis dC18[3].

    • Mobile Phase: A mixture of 0.05 M monobasic potassium phosphate (B84403) (pH 3.0) and acetonitrile (B52724) (70:30, v/v)[3][4].

    • Flow Rate: Not explicitly stated.

    • Detection: UV spectrophotometry at 262 nm[3][4].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - Method 1

This method provides high sensitivity and selectivity, making it suitable for studies requiring low detection limits.

  • Sample Preparation: 200 µL of human plasma is subjected to liquid-liquid extraction using methyl t-butyl ether after the addition of an internal standard (Dibucaine)[5].

  • Chromatographic Conditions:

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in positive ion mode[5].

    • Detection: Tandem mass detection[5].

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the bioanalytical method validation of Tolperisone in human plasma, from sample collection to data analysis.

Bioanalytical_Workflow cluster_pre_analysis Pre-analytical Phase cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data_processing Data Processing & Validation plasma_sample Human Plasma Sample Collection add_is Addition of Internal Standard plasma_sample->add_is extraction Liquid-Liquid or Protein Precipitation add_is->extraction evaporation Evaporation of Solvent extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc_separation HPLC Separation reconstitution->hplc_separation ms_detection UV or MS/MS Detection hplc_separation->ms_detection peak_integration Peak Integration & Quantification ms_detection->peak_integration validation_params Validation Parameter Assessment (Linearity, Accuracy, Precision) peak_integration->validation_params

References

Assessing Tolperisone Hydrochloride's Efficacy: A Guide to Placebo-Controlled Trial Design

Author: BenchChem Technical Support Team. Date: December 2025

Tolperisone (B1682978) hydrochloride, a centrally acting muscle relaxant, has been the subject of numerous clinical investigations to ascertain its efficacy and safety in treating conditions associated with muscle hypertonia and spasticity.[1] Placebo-controlled trials are the gold standard for evaluating the therapeutic effects of pharmacological agents, providing a robust framework to distinguish the drug's genuine effects from placebo responses. This guide offers a comparative overview of placebo-controlled trial designs for Tolperisone hydrochloride, presenting key experimental data and methodologies for researchers, scientists, and drug development professionals.

Comparative Efficacy Data from Placebo-Controlled Trials

Multiple randomized, double-blind, placebo-controlled studies have demonstrated the superiority of this compound over placebo in managing painful reflex muscle spasms and spasticity following cerebral stroke.

A pivotal study involving 138 patients with painful reflex muscle spasm found that a 300 mg daily dose of this compound for 21 days resulted in a significantly greater increase in the pressure pain threshold compared to placebo (P = 0.03).[2][3] The overall efficacy assessment by patients also significantly favored the Tolperisone group.[2][4]

In a larger study with 120 patients suffering from spasticity after a cerebral stroke, treatment with Tolperisone (300–900 mg daily) for 12 weeks led to a mean reduction in the Ashworth Score of 1.03, compared to a 0.47 reduction in the placebo group (P < 0.0001).[5] A clinically significant reduction of at least one point on the Ashworth Scale was observed in 78.3% of patients receiving Tolperisone, versus 45% in the placebo group (P < 0.0001).[4][5]

Another Phase 2 study evaluating different doses of Tolperisone for acute back muscle spasm found that the 200 mg three-times-daily (TID) dose resulted in a significantly lower subject-rated pain score on day 14 compared to placebo (p = 0.0040).[6][7]

Study PopulationTolperisone DosageTreatment DurationPrimary EndpointKey Finding vs. Placebo
Painful Reflex Muscle Spasm (n=138)[2]300 mg/day[2]21 days[2]Change in Pressure Pain Threshold[2]Significantly greater increase (P = 0.03)[2][4]
Spasticity post-stroke (n=120)[5]300-900 mg/day[5]12 weeks[5]Change in Ashworth Score[5]Significantly greater reduction (P < 0.0001)[5]
Acute Back Muscle Spasm[6][7]150, 300, 450, 600 mg/day (administered TID)[6][8]14 days[6][8]Subject-rated pain "right now"[6][7]200 mg TID dose showed significant pain reduction (p=0.0040)[6][7]

Experimental Protocols in Placebo-Controlled Trials

The design of placebo-controlled trials for this compound typically follows a prospective, randomized, and double-blind methodology to minimize bias.

A Representative Trial Design for Painful Reflex Muscle Spasm: [2]

  • Participants: Patients aged 20-75 years diagnosed with painful reflex muscle spasm linked to spinal column or proximal joint diseases.[2]

  • Randomization: Patients are randomly assigned to receive either this compound (e.g., 300 mg daily) or a matching placebo.[2]

  • Blinding: Both patients and investigators are blinded to the treatment allocation.[2]

  • Treatment Period: A fixed duration, typically 21 days.[2]

  • Primary Outcome Measure: The primary efficacy variable is often the change in the pressure pain threshold.[2]

  • Secondary Outcome Measures: These can include overall assessment of efficacy by both the patient and the physician, and safety assessments through monitoring adverse events and laboratory parameters.[2]

A Representative Trial Design for Spasticity Following Cerebral Stroke: [5]

  • Participants: Patients with a confirmed history of cerebral stroke and resulting spasticity.[5]

  • Dosage and Titration: Treatment often starts with a dose titration period to optimize the therapeutic benefit, with daily doses ranging from 300 mg to 900 mg.[5]

  • Blinding and Control: A double-blind, placebo-controlled, parallel-group design is employed.[5]

  • Treatment Duration: A longer treatment period of 12 weeks is common to assess changes in chronic spasticity.[5]

  • Primary Outcome Measure: The degree of spasticity as measured by the Ashworth Scale in the most affected joint is a common primary endpoint.[5]

  • Functional Assessments: Secondary outcomes often include functional assessments to evaluate the impact on daily activities.[5]

Placebo_Controlled_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization & Blinding cluster_treatment Treatment Period cluster_assessment Efficacy & Safety Assessment cluster_analysis Data Analysis & Unblinding s1 Patient Population (e.g., Painful Muscle Spasm) s2 Inclusion/Exclusion Criteria Met s1->s2 s3 Informed Consent s2->s3 r1 Randomization s3->r1 r2 Tolperisone Group r1->r2 Arm A r3 Placebo Group r1->r3 Arm B t1 Drug Administration (e.g., 21 days) r2->t1 r3->t1 t2 Monitoring for Adverse Events t1->t2 a1 Primary Endpoint Measurement (e.g., Pressure Pain Threshold) t2->a1 a2 Secondary Endpoint Measurement (e.g., Patient-reported outcomes) a1->a2 a3 Safety Analysis a2->a3 d1 Statistical Analysis a3->d1 d2 Unblinding of Treatment Groups d1->d2 d3 Comparison of Outcomes d2->d3

Placebo-Controlled Trial Workflow for Tolperisone.

Mechanism of Action and Signaling Pathways

This compound exerts its muscle relaxant effects through a multi-faceted mechanism of action, primarily by targeting the central nervous system.[9][10] It acts as a blocker of voltage-gated sodium and calcium channels.[9][10] This action is believed to inhibit the transmission of nerve signals that lead to muscle spasms and pain.[9] By reducing the influx of sodium and calcium ions into neurons, Tolperisone dampens neuronal excitability and the propagation of abnormal nerve impulses.[9] Additionally, it exhibits membrane-stabilizing properties and is thought to influence spinal cord reflex pathways by inhibiting polysynaptic reflexes.[9]

Recent research has also shed light on its potential role in modulating signaling cascades, such as the p38 MAPK and ERK1/2 pathways, which could contribute to its therapeutic effects in neurodegenerative conditions.[11]

Tolperisone_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron n1 Action Potential n2 Voltage-gated Na+ Channels n1->n2 n3 Voltage-gated Ca2+ Channels n1->n3 n4 Vesicular Release of Neurotransmitters (e.g., Glutamate) n2->n4 n3->n4 n5 Neurotransmitter Receptors n4->n5 n6 Neuronal Excitation n5->n6 n7 Muscle Spasm n6->n7 tolp Tolperisone tolp->n2 Blocks tolp->n3 Blocks

Tolperisone's Mechanism on Neuronal Signaling.

Safety and Tolerability Profile

A key advantage of Tolperisone highlighted in placebo-controlled trials is its favorable safety profile, particularly the low incidence of sedation compared to other centrally acting muscle relaxants.[1][12] Across multiple studies, the evaluation of safety data, including adverse events, biochemical, and hematological parameters, has shown no significant differences between this compound and placebo.[2][4] Adverse events, when they do occur, are typically mild to moderate in intensity.[5] This lack of sedative effects makes Tolperisone a valuable therapeutic option for patients who need to maintain alertness and motor coordination.[4][12]

References

A Comparative Guide to the Validation of Impurity Detection Limits for Tolperisone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of validated analytical methodologies for the detection and quantification of impurities in Tolperisone hydrochloride. The data and protocols presented are compiled from published research to assist researchers, scientists, and drug development professionals in selecting and implementing appropriate quality control strategies.

Comparison of Validated Analytical Methods

High-Performance Liquid Chromatography (HPLC) stands out as the most widely utilized technique for the separation, identification, and quantification of impurities in this compound.[1] Alternative methods, such as Thin-Layer Chromatography (TLC) with densitometric determination, have also been developed.

The following table summarizes the performance of two distinct validated HPLC methods and a TLC-densitometric method for the determination of this compound and its impurities.

ParameterHPLC Method 1HPLC Method 2TLC-Densitometric Method
Principle Gradient Reversed-Phase HPLCIsocratic Reversed-Phase HPLCTLC with Densitometry
Column C18 (250 x 4.6 mm, 3 µm)C18 (Oyster ODS, 300 x 4.6 mm, 5 µm)Silica gel TLC F254 plates
Mobile Phase Gradient mixture of 0.01 M KH2PO4 (pH 8.0 with diethylamine) and Acetonitrile (B52724)0.1 M Citric acid & 0.2 M NaH2PO4 buffer (pH 2.5 with orthophosphoric acid) and Acetonitrile (45:55 v/v) with 10g Sodium Lauryl SulfateTwo mobile phases used: I) Cyclohexane-1,4 dioxane-isopropanol–ethanol-glacial acetic acid (16:0.5:1:4:0.6 v/v/v/v/v) and II) n-butanol-isopropanol-water-glacial acetic acid (10:7:8:2 v/v/v/v)
Detection UV at 254 nmUV at 260 nmDensitometric measurement at 260 nm (for Tolperisone HCl and 4-methylpropiophenone) and 570 nm (for piperidine (B6355638) hydrochloride)
Flow Rate 1.0 mL/minNot SpecifiedNot Applicable
Detection Limit Capable of detecting four impurities at a level of 0.19 μg/mL.[2][3]Linearity ranges established from 0.2 μg/mL to 1.4 μg/mL for 4-MMP and 0.5 μg/mL to 3.5 μg/mL for other impurities.Not explicitly defined in terms of a numerical detection limit, but described as sensitive.[4]
Quantification Limit Not explicitly stated, but the method was validated for linearity, precision, and accuracy.[2]Estimated using a signal-to-noise ratio of 10:1.Not explicitly defined.
Validated Impurities Four potential impurities (unspecified).[2][3]4-MMP (4-methylpropiophenone), Vinyl Ketone, and 2-methylhydroxy impurity.4-methylpropiophenone and Piperidine hydrochloride.[4]

Detailed Experimental Protocols

HPLC Method 1: Gradient Reversed-Phase HPLC

This method is a stability-indicating HPLC method developed for the quantitative estimation of Tolperisone-related impurities in both bulk drugs and pharmaceutical dosage forms.[2][3]

Chromatographic Conditions:

  • Column: C18 stationary phase (250 x 4.6 mm, 3 µm).[2]

  • Mobile Phase: A gradient program with a combination of a buffer (0.01 M potassium dihydrogen phosphate (B84403) with pH adjusted to 8.0 using diethylamine) and acetonitrile.[2][3]

  • Flow Rate: 1.0 ml/min.[2][3]

  • Detection: UV detection at 254 nm.[2][3]

Preparation of Solutions:

  • Standard Solution: A stock solution of this compound (1000 μg/mL) is prepared. Working solutions are prepared by diluting the stock solution.[2]

  • Sample Solution: For dosage forms, an amount of powdered tablets equivalent to a specific dose of this compound is dissolved in a suitable diluent to achieve a target concentration.

Validation: The method was validated according to ICH guidelines for specificity, linearity, precision, accuracy, robustness, and ruggedness.[2] The linearity was established with a correlation coefficient (R value) greater than 0.999 for the impurities.[2][3]

HPLC Method 2: Isocratic Reversed-Phase HPLC

This method was developed for estimating the impurity profile of this compound in tablet dosage form.

Chromatographic Conditions:

  • Column: Reversed-phase Oyster ODS (300 x 4.6 mm, 5 μm).

  • Mobile Phase: A mixture of buffer and acetonitrile (45:55 % v/v). The buffer consists of 95.0 mL of 0.1 M citric acid and 5.0 mL of 0.2 M sodium dihydrogen phosphate in 1000 mL of water, with the pH adjusted to 2.5 with orthophosphoric acid and the addition of 10 g of sodium lauryl sulfate.

  • Detection: UV detection at 260 nm.

Preparation of Solutions:

  • Sample Preparation: An amount of finely ground tablet powder equivalent to 25 mg of this compound is transferred to a 50 mL volumetric flask, sonicated with a diluent, and diluted to the mark to get a concentration of 500 μg/mL. The solution is then filtered.

Validation: The method was validated and shown to be sensitive, specific, and reproducible. Linearity was established for this compound and its impurities. The accuracy of the method was found to be high for the identified impurities.

Experimental Workflow for Impurity Profiling

The following diagram illustrates a typical workflow for the validation of an analytical method for impurity detection in this compound, as described in the referenced literature.

G cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Application A Selection of Chromatographic Conditions (Column, Mobile Phase, Detector) B Sample Preparation Optimization A->B C Specificity (Resolution from Impurities) B->C D Linearity (Correlation Coefficient) C->D E Precision (Repeatability & Intermediate Precision) D->E F Accuracy (% Recovery) E->F G Detection Limit (LOD) (Signal-to-Noise Ratio) F->G H Quantification Limit (LOQ) (Signal-to-Noise Ratio) G->H I Robustness (Deliberate Variations) H->I J Impurity Profiling of This compound API I->J K Analysis of Pharmaceutical Dosage Forms J->K

Caption: Workflow for Validation of Impurity Detection Methods.

References

Comparative pharmacodynamic effects of Tolperisone and other centrally acting muscle relaxants.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Pharmacodynamic Effects of Tolperisone (B1682978) and Other Centrally Acting Muscle Relaxants

This guide provides a detailed comparison of the pharmacodynamic properties of Tolperisone against other prominent centrally acting muscle relaxants. The information is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data.

Overview of Mechanisms of Action

Centrally acting muscle relaxants comprise a heterogeneous group of drugs with distinct mechanisms of action. While all aim to reduce skeletal muscle tone and spasm, their molecular targets and physiological effects vary significantly. Tolperisone's unique membrane-stabilizing and ion channel-blocking properties distinguish it from classic receptor agonists or general central nervous system (CNS) depressants.

Tolperisone

Tolperisone is a centrally acting muscle relaxant that acts at the reticular formation in the brainstem.[1] Its primary mechanism involves the voltage-dependent inhibition of sodium (Na+) and N-type calcium (Ca2+) channels.[2][3][4] This action stabilizes neuronal membranes, decreases the amplitude and frequency of action potentials, and reduces neurotransmitter release. Unlike many other muscle relaxants, Tolperisone achieves its effects with a low incidence of sedation.[5]

Comparative Agents
  • Baclofen (B1667701) : A structural analog of gamma-aminobutyric acid (GABA), Baclofen is a selective agonist for GABA-B receptors.[6][7][8] Activation of these receptors leads to the hyperpolarization of neurons by increasing potassium (K+) conductance and inhibiting Ca2+ influx, which in turn inhibits the release of excitatory neurotransmitters.[6][8] It inhibits both monosynaptic and polysynaptic reflexes at the spinal level.[9]

  • Tizanidine : An alpha-2 adrenergic agonist that acts on presynaptic receptors in the spinal cord.[10][11][12] This action inhibits the release of excitatory neurotransmitters from spinal interneurons, reducing the facilitation of motor neurons, which primarily affects spinal polysynaptic reflexes.[11][13]

  • Cyclobenzaprine : Structurally related to tricyclic antidepressants, Cyclobenzaprine acts primarily at the brainstem level.[14][15][16][17] It is believed to reduce tonic somatic motor activity by influencing both gamma and alpha motor systems, possibly through antagonism of 5-HT2 receptors and activation of the locus coeruleus, leading to increased norepinephrine (B1679862) release in the spinal cord.[16][18]

  • Carisoprodol : This agent acts as a CNS depressant, interrupting neuronal communication within the spinal cord and the descending reticular formation.[19][20][21] Its effects are at least partially attributable to its active metabolite, meprobamate, which has sedative and anxiolytic properties.[20] Carisoprodol and meprobamate are thought to act on GABA-A receptors.[19][22]

  • Eperisone (B1215868) : Similar to Tolperisone, Eperisone is a centrally acting muscle relaxant that inhibits mono- and polysynaptic reflexes in the spinal cord.[23][24] It decreases muscle spindle sensitivity by inhibiting the spontaneous discharge of γ-motor neurons and also has vasodilatory effects through calcium channel antagonism.[25][26]

  • Other Agents :

    • Methocarbamol : A CNS depressant believed to block spinal polysynaptic reflexes.[27][28] Its efficacy is likely related to its sedative effect.[29]

    • Chlorzoxazone : Acts at the spinal cord and subcortical areas of the brain to inhibit polysynaptic reflex arcs.[30][31][32][33]

    • Orphenadrine : An anticholinergic agent with weak antihistaminic and local anesthetic properties.[34] It is thought to work via central atropine-like effects and may also act as an NMDA receptor antagonist.[34][35][36]

Data Presentation: Comparative Pharmacodynamics

The following tables summarize the key pharmacodynamic characteristics and clinical efficacy data for Tolperisone and its comparators.

Table 1: Summary of Mechanisms of Action

DrugPrimary Mechanism of ActionPrimary Site of ActionEffect on Spinal ReflexesKey Receptors/ChannelsSedative Potential
Tolperisone Voltage-gated Na+ and Ca2+ channel blockerBrainstem, Spinal CordInhibits mono- and polysynaptic reflexes[2][37]Voltage-gated Na+ & Ca2+ channelsVery Low[5]
Baclofen GABA-B receptor agonistSpinal Cord[7]Inhibits mono- and polysynaptic reflexes[9]GABA-B receptorsHigh
Tizanidine Alpha-2 adrenergic agonistSpinal Cord[11]Primarily inhibits polysynaptic reflexes[11]Alpha-2 adrenergic receptorsHigh
Cyclobenzaprine Reduces tonic somatic motor activity; 5-HT2 antagonistBrainstem[14][16]General reduction of muscle hyperactivitySerotonin (5-HT2), Adrenergic systemsHigh
Carisoprodol CNS depression; GABA-A receptor modulationSpinal Cord, Reticular Formation[20]Alters interneuronal activity[20]GABA-A receptorsHigh
Eperisone Inhibits γ-motor neuron discharge; Ca2+ channel blockerSpinal CordInhibits mono- and polysynaptic reflexes[23]Voltage-gated Ca2+ channelsLow[24]
Methocarbamol General CNS depressionCNSBlocks spinal polysynaptic reflexes[27]Not specificModerate to High
Chlorzoxazone General CNS depressionSpinal Cord, Subcortical brain areas[32]Inhibits polysynaptic reflex arcs[32]May act on GABAA/B receptors[38]Moderate
Orphenadrine Anticholinergic; NMDA receptor antagonist; AntihistamineCNSNot specific; central atropine-like effects[34]Muscarinic, NMDA, H1 receptorsModerate

Table 2: Comparative Clinical Efficacy in Spasticity (Modified Ashworth Scale)

StudyDrug(s)Patient PopulationKey Finding
Agarwal et al. (2017)[39]Tolperisone vs. BaclofenSpasticity (Cerebral Palsy, Stroke, Spinal Cord Injury)Both drugs significantly improved muscle tone. Tolperisone showed greater improvement in functional outcomes (Barthel Index) and was more tolerable.
Anonymous (2018)[5]Tolperisone vs. BaclofenSpasticity from Spinal Cord InjuryBaclofen plus physical therapy was found to be more effective than Tolperisone plus physical therapy (Overall efficacy coefficient: 1.15 vs 0.45).
Stamenova et al. (2010)[40]TolperisonePost-stroke spasticityTolperisone (300–450 mg/day) resulted in a 42% improvement in the Ashworth score.
Thomas et al. (2010)[40]BaclofenSpasticityLong-term use of baclofen reduced muscle activity and maximal tetanic forces.

Visualization of Pathways and Workflows

Signaling and Action Pathways

The diagrams below illustrate the distinct mechanisms of action at the cellular and systemic levels.

Figure 1: Tolperisone's direct blocking action on voltage-gated ion channels.

Receptor_Agonist_Mechanisms cluster_baclofen Baclofen Pathway cluster_tizanidine Tizanidine Pathway Baclofen Baclofen GABAB_R GABA-B Receptor Baclofen->GABAB_R Activates Gi_B Gi Protein GABAB_R->Gi_B K_Channel_B K+ Channel (Opens) Gi_B->K_Channel_B Ca_Channel_B Ca2+ Channel (Inhibited) Gi_B->Ca_Channel_B Hyperpol Hyperpolarization & Reduced NT Release Tizanidine Tizanidine Alpha2_R Alpha-2 Receptor (Presynaptic) Tizanidine->Alpha2_R Activates Gi_T Gi Protein Alpha2_R->Gi_T AC Adenylate Cyclase (Inhibited) Gi_T->AC cAMP Reduced cAMP AC->cAMP Reduced_Excit Reduced Excitatory NT Release cAMP->Reduced_Excit

Figure 2: Receptor-mediated signaling pathways for Baclofen and Tizanidine.
Experimental Workflow

The following diagram outlines a common experimental protocol for assessing the effects of muscle relaxants on spinal reflexes in an animal model.

Experimental_Workflow cluster_prep Animal Preparation cluster_exp Experimental Protocol cluster_analysis Data Analysis Prep1 Anesthetize Animal (e.g., Spinal Cat) Prep2 Perform Laminectomy to expose Spinal Cord Prep1->Prep2 Prep3 Isolate & Section Dorsal & Ventral Roots Prep2->Prep3 Exp1 Place Electrodes on Dorsal Root (Stimulation) & Ventral Root (Recording) Prep3->Exp1 Exp2 Record Baseline Reflex Potentials (Monosynaptic/Polysynaptic) Exp1->Exp2 Exp3 Administer Test Drug (e.g., Tolperisone i.v.) Exp2->Exp3 Exp4 Record Post-Drug Reflex Potentials Exp3->Exp4 Ana1 Measure Amplitude & Latency of Potentials Exp4->Ana1 Ana2 Compare Pre- vs. Post-Drug Responses Ana1->Ana2 Ana3 Determine Dose-Response Relationship Ana2->Ana3

Figure 3: Workflow for electrophysiological assessment of spinal reflexes.

Detailed Experimental Protocols

In Vivo Electrophysiology: Spinal Reflex Inhibition

This protocol is fundamental for characterizing the central action of muscle relaxants.

  • Objective : To measure the effect of a test compound on monosynaptic and polysynaptic reflex pathways in the spinal cord.

  • Model : Anesthetized, spinalized cat. The spinal cord is transected at the thoracic level to eliminate supraspinal influences.

  • Procedure :

    • Surgical Preparation : Following anesthesia and laminectomy, the dorsal and ventral roots of the lumbar spinal cord (e.g., L6-S1) are isolated and cut.

    • Stimulation and Recording : A stimulating electrode is placed on the distal end of a cut dorsal root. A recording electrode is placed on the distal end of the corresponding cut ventral root.

    • Baseline Measurement : Single electrical pulses are delivered to the dorsal root to evoke ventral root potentials (VRPs). The early, short-latency potential represents the monosynaptic reflex, while the later, prolonged potential represents polysynaptic reflexes.

    • Drug Administration : The test compound (e.g., Tolperisone, Baclofen) is administered intravenously (i.v.) at increasing doses.

    • Data Acquisition : VRPs are recorded at set intervals following each dose. The amplitude of the mono- and polysynaptic components are measured and expressed as a percentage of the pre-drug control.

  • Expected Outcome : This method allows for a quantitative comparison of a drug's inhibitory potency on different reflex pathways. For instance, studies have shown that Tolperisone dose-dependently inhibits both ventral root reflexes, whereas benzodiazepines tend to abolish the monosynaptic reflex while only partially inhibiting the polysynaptic reflex.[37]

In Vitro Electrophysiology: Patch-Clamp for Ion Channel Blockade

This protocol is used to define the molecular mechanism of drugs like Tolperisone that act on ion channels.

  • Objective : To determine the effect of a test compound on specific voltage-gated ion channels (e.g., Na+ or Ca2+ channels).

  • Model : Cultured neurons (e.g., dorsal root ganglion neurons) or cell lines heterologously expressing a specific channel subtype (e.g., HEK293 cells expressing Nav1.7).

  • Procedure :

    • Cell Preparation : A single cell is selected and a glass micropipette with a clean tip is brought into contact with the cell membrane to form a high-resistance seal ("giga-seal").

    • Configuration : The whole-cell patch-clamp configuration is established, allowing control of the intracellular solution and the membrane potential.

    • Current Recording : Voltage steps are applied to elicit ionic currents through the channels of interest. For example, depolarizing steps from a holding potential of -80 mV will activate voltage-gated Na+ channels.

    • Drug Application : The test compound is applied to the cell via the extracellular bath solution.

    • Data Acquisition : Currents are recorded before, during, and after drug application. The reduction in current amplitude indicates a blocking effect. A concentration-response curve can be generated to calculate the IC50 value.

  • Expected Outcome : This technique provides direct evidence of ion channel modulation and can reveal details about the state-dependency of the block (i.e., whether the drug preferentially binds to the resting, open, or inactivated state of the channel). Studies using this method have confirmed Tolperisone's inhibitory effect on voltage-gated sodium and N-type calcium channels.[37]

Conclusion

Tolperisone exhibits a distinct pharmacodynamic profile compared to other centrally acting muscle relaxants. Its primary mechanism, the dual blockade of voltage-gated sodium and calcium channels, results in effective muscle relaxation with a notably low incidence of sedation. This contrasts with the receptor-mediated pathways of Baclofen (GABA-B) and Tizanidine (alpha-2 adrenergic), and the more generalized CNS depression associated with agents like Carisoprodol and Methocarbamol. Eperisone shares a similar mechanism with Tolperisone. Clinical data suggests that while Baclofen may offer greater efficacy in certain spinal cord injury patients, Tolperisone provides a better tolerability profile and superior improvement in functional outcomes in mixed spasticity populations. This makes Tolperisone a valuable therapeutic option, particularly when CNS side effects like drowsiness are a concern.

References

Reproducibility of Tolperisone Hydrochloride's Effect on Jaw-Muscle Pain Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of tolperisone (B1682978) hydrochloride in a reproducible experimental model of jaw-muscle pain, alongside available data for alternative muscle relaxants. The information presented is intended to assist researchers in evaluating the suitability of tolperisone for further investigation and to highlight the methodologies used in assessing drug efficacy for myofascial pain in the orofacial region.

Executive Summary

Tolperisone hydrochloride has demonstrated a statistically significant, albeit small, effect in reducing the intensity of experimentally induced jaw-muscle pain. A key human study provides reproducible evidence of its analgesic properties in a controlled setting. While direct comparative data in the same jaw-muscle pain model is limited for other centrally acting muscle relaxants, this guide compiles available information to offer a broader perspective on potential alternatives. The hypertonic saline-induced masseter muscle pain model stands out as a reliable method for assessing the efficacy of analgesics and muscle relaxants in the trigeminal region.

Comparative Efficacy in Experimental Jaw-Muscle Pain

The primary evidence for tolperisone's effect in a reproducible jaw-muscle pain model comes from a randomized, double-blind, placebo-controlled, three-way crossover study in healthy human volunteers. This study utilized intramuscular injection of hypertonic saline into the masseter muscle to induce pain.

Table 1: Quantitative Comparison of Tolperisone and Alternatives in Pain Reduction
Drug/CompoundDosageExperimental ModelKey Efficacy EndpointResultSignificance (p-value)Citation
This compound 300 mg (oral, single dose)Hypertonic saline-induced masseter pain (Human)Peak Pain Intensity (10 cm VAS)5.9 ± 0.4 cm p = 0.020 (vs. Pridinol (B1678096) & Placebo)[1]
Pridinol Mesilate 8 mg (oral, single dose)Hypertonic saline-induced masseter pain (Human)Peak Pain Intensity (10 cm VAS)6.8 ± 0.4 cmNot significant vs. Placebo[1]
Placebo N/AHypertonic saline-induced masseter pain (Human)Peak Pain Intensity (10 cm VAS)6.6 ± 0.4 cmN/A[1]
Cyclobenzaprine 10 mg/night (3 weeks)Myofascial pain in TMD patients (Human)Jaw pain upon awakening (VAS)Statistically superior to placebop < 0.016[2]
Eperisone Hydrochloride Intragastric administrationPeriodontal masseteric reflex (Rat)Inhibition of muscle reflexes~3 times stronger than Eperisone-HClNot specified[3]
Thiocolchicoside 8 mg twice daily (7 days)Acute low back pain with muscle spasm (Human)Pain at rest and on movement (VAS)Significant improvementp = 0.0001[4]

Note: Data for Cyclobenzaprine, Eperisone, and Thiocolchicoside are from different experimental models and are not directly comparable to the Tolperisone data from the jaw-muscle pain model.

Table 2: Effect on Pressure Pain Threshold (PPT)
Drug/CompoundDosageExperimental ModelEffect on PPTSignificance (p-value)Citation
This compound 300 mg (oral, single dose)Hypertonic saline-induced masseter pain (Human)No significant changeNot significant[1]
Pridinol Mesilate 8 mg (oral, single dose)Hypertonic saline-induced masseter pain (Human)Significant decrease post-medication (before pain induction)p = 0.002 (vs. Tolperisone & Placebo)[1]
Placebo N/AHypertonic saline-induced masseter pain (Human)No significant changeN/A[1]

Experimental Protocols

Hypertonic Saline-Induced Masseter Muscle Pain Model (Human)

This model is a well-established and reproducible method for inducing localized muscle pain in the jaw region.[5][6][7]

Methodology:

  • Subject Preparation: Healthy volunteers are familiarized with the procedures and provide informed consent. Baseline measurements of pain perception and reflexes are recorded.

  • Drug Administration: A single oral dose of the test drug (e.g., 300 mg this compound), comparator (e.g., 8 mg pridinol mesilate), or placebo is administered in a randomized and double-blinded fashion.[1] A washout period of at least one week is maintained between sessions in a crossover design.[1]

  • Pain Induction: One hour after drug administration, a bolus of 0.3 mL of 5.8% hypertonic saline is injected into the masseter muscle to induce pain.[1]

  • Outcome Measures:

    • Pain Intensity: Subjects continuously rate their perceived pain intensity on a 10-cm electronic Visual Analogue Scale (VAS).[1]

    • Pressure Pain Threshold (PPT): An electronic algometer is used to measure the pressure pain threshold over the masseter and temporalis muscles before and after drug administration, and during and after the induced pain.[1][8]

    • Jaw-Stretch Reflexes: Electromyographic (EMG) recordings from the masseter and temporalis muscles are used to assess the amplitude of the short-latency stretch reflex evoked by a standardized mechanical stretch.[1][9]

Visualizations

Mechanism of Action of this compound

This compound is a centrally acting muscle relaxant with a multi-faceted mechanism of action that contributes to its therapeutic effects without significant sedation.[10]

Tolperisone_Mechanism cluster_CNS Central Nervous System cluster_PNS Peripheral Effects Tolperisone This compound SpinalCord Spinal Cord & Brainstem Tolperisone->SpinalCord NerveMembrane Nerve Membrane Stabilization (Lidocaine-like effect) Tolperisone->NerveMembrane VGSC Voltage-Gated Sodium Channels SpinalCord->VGSC Blocks VGCC Voltage-Gated Calcium Channels SpinalCord->VGCC Blocks Reflexes Mono- & Polysynaptic Reflexes SpinalCord->Reflexes Inhibits PainRelief Analgesic Effect VGSC->PainRelief VGCC->PainRelief MuscleSpasm Decreased Muscle Spasm & Rigidity Reflexes->MuscleSpasm NerveMembrane->PainRelief

Caption: Mechanism of action of this compound.

Experimental Workflow for Jaw-Muscle Pain Model

The following diagram illustrates the workflow of the human experimental jaw-muscle pain model used to evaluate the efficacy of tolperisone.

Experimental_Workflow cluster_setup Setup & Baseline cluster_intervention Intervention cluster_pain_induction Pain Induction & Measurement cluster_analysis Data Analysis Start Recruitment of Healthy Volunteers Baseline Baseline Measurements (PPT, EMG) Start->Baseline Randomization Randomized, Double-Blind Crossover Administration Baseline->Randomization Tolperisone Tolperisone (300mg) Randomization->Tolperisone Pridinol Pridinol (8mg) Randomization->Pridinol Placebo Placebo Randomization->Placebo Wait 1-hour Wait Tolperisone->Wait Pridinol->Wait Placebo->Wait PainInduction Hypertonic Saline Injection into Masseter Wait->PainInduction Measurements Continuous VAS Scoring PPT & EMG Measurement PainInduction->Measurements Analysis Statistical Analysis (ANOVA) Measurements->Analysis

Caption: Experimental workflow for the jaw-muscle pain model.

Conclusion

The available evidence from a well-controlled human experimental model suggests that this compound has a reproducible, though modest, analgesic effect on acute jaw-muscle pain. The hypertonic saline injection model provides a reliable platform for future studies aimed at directly comparing the efficacy of tolperisone with other centrally acting muscle relaxants in the context of orofacial pain. Further research employing this standardized model is warranted to establish a more comprehensive comparative efficacy profile of different therapeutic options for myofascial temporomandibular disorders.

References

Assessing the Clinical Relevance of Tolperisone's Vasodilatory Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolperisone (B1682978) is a centrally acting muscle relaxant that has been in clinical use for decades for the management of spasticity and muscle spasms.[1][2] A notable secondary characteristic of tolperisone is its vasodilatory effect, which has been observed to selectively increase blood flow in skeletal muscles.[1][3] This guide provides a comparative analysis of the vasodilatory properties of tolperisone, supported by experimental data and detailed methodologies, to assess its clinical relevance in drug development and research.

Mechanism of Action and Vasodilatory Effects

Tolperisone's primary mechanism of action involves the blockade of voltage-gated sodium and calcium channels in the central nervous system, which leads to a reduction in muscle hypertonia.[2][4] This action on ion channels is also believed to contribute to its vasodilatory effects.[5][6] The levorotatory isomer of tolperisone is particularly associated with the relaxation of vascular smooth muscle.[5]

Studies have indicated that tolperisone can induce a dose-dependent increase in arterial blood flow.[3] Notably, the vasodilatory effect of tolperisone appears to be more pronounced in the femoral arteries supplying skeletal muscles compared to the mesenteric arteries of visceral organs.[3] This suggests a potential for targeted improvement of blood perfusion in muscular tissues. The mechanism for this blood flow-enhancing effect is thought to involve Ca2+-channel antagonism and possibly modest anti-alpha-adrenergic effects.[6]

Comparative Analysis with Other Muscle Relaxants

A key differentiator for tolperisone is its favorable side-effect profile, particularly the low incidence of sedation compared to other centrally acting muscle relaxants like cyclobenzaprine.[7][8] While the primary focus of comparative studies has been on muscle relaxant efficacy and central nervous system side effects, the vasodilatory properties of tolperisone and related compounds like eperisone (B1215868) present a unique therapeutic consideration. Eperisone, which is structurally similar to tolperisone, has also been shown to possess potent vasodilating action through a direct effect on smooth muscle cell excitability.[1]

The following table summarizes the vasodilatory and related properties of tolperisone in comparison to other muscle relaxants.

FeatureTolperisoneEperisoneCyclobenzaprine
Primary Mechanism Blocks voltage-gated Na+ and Ca2+ channels[2][4]Similar to tolperisone, inhibits mono- and multisynaptic reflexes[7]Acts centrally, enhances norepinephrine (B1679862) effects[7]
Vasodilatory Effect Increases blood flow to skeletal muscles[3]Improves blood supply to skeletal muscles[7]Not a primary reported effect
Sedative Effects Minimal; comparable to placebo[7][8]Minimal CNS effects[7]High incidence of sedation[7]
Clinical Use in Vascular Conditions Used in obliterating atherosclerosis of extremity vessels and other peripheral vascular diseases[2]Not a primary indicationNot indicated for vascular conditions

Experimental Data and Protocols

Study 1: Selective Vasodilation in Animal Models

Objective: To investigate the effect of tolperisone on femoral and mesenteric arterial blood flow.

Methodology:

  • Animal Model: Anesthetized dogs.

  • Drug Administration: Tolperisone was injected directly into the femoral and mesenteric arteries.

  • Measurements: Arterial blood flow was measured using electromagnetic flowmeters.

  • Pre-treatment: In some experiments, animals were pre-treated with propranolol (B1214883) (beta-blocker), atropine (B194438) (muscarinic antagonist), or chlorpheniramine (B86927) (antihistamine) to investigate the mechanism of vasodilation.

Results:

  • Tolperisone caused a rapid, dose-dependent increase in both femoral and mesenteric arterial blood flow.

  • The femoral vessels were found to be approximately 90 times more sensitive to tolperisone than the mesenteric vessels.

  • The vasodilatory effect in the femoral artery was not diminished by pre-treatment with propranolol, atropine, or chlorpheniramine, suggesting a direct effect on the vascular smooth muscle rather than an action through adrenergic, cholinergic, or histaminergic receptors.

Source: [3]

Study 2: Effect on Smooth Muscle Cell Excitability

Objective: To determine the mechanism of eperisone-induced vasodilation in the basilar artery. (Note: Eperisone is structurally and mechanistically similar to tolperisone).

Methodology:

  • Preparation: Isolated basilar artery from guinea pigs.

  • Measurements: Changes in arterial tone and smooth muscle cell membrane potential were recorded.

Results:

  • Eperisone demonstrated a potent vasodilating action.

  • This effect was mediated by a direct action on the smooth muscle cells, leading to hyperpolarization and relaxation.

Source: [1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for tolperisone-induced vasodilation and a general workflow for its experimental investigation.

Tolperisone_Vasodilation_Pathway cluster_inhibition Inhibitory Action of Tolperisone cluster_cellular_response Cellular Response Tolperisone Tolperisone VGSC Voltage-Gated Na+ Channels Tolperisone->VGSC Blocks VGCC Voltage-Gated Ca2+ Channels Tolperisone->VGCC Blocks Na_Influx Na+ Influx Ca_Influx Ca2+ Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Contraction Smooth Muscle Contraction Ca_Influx->Contraction Depolarization->VGCC Activates Relaxation Vasodilation Contraction->Relaxation Inhibition leads to

Caption: Proposed signaling pathway for Tolperisone-induced vasodilation.

Experimental_Workflow Animal_Model Animal Model Selection (e.g., dog, guinea pig) Vessel_Isolation Vessel Isolation or In Vivo Preparation Animal_Model->Vessel_Isolation Drug_Admin Tolperisone Administration (Varying Concentrations) Vessel_Isolation->Drug_Admin Data_Acquisition Data Acquisition (Blood Flow, Vessel Diameter, Membrane Potential) Drug_Admin->Data_Acquisition Analysis Data Analysis and Statistical Evaluation Data_Acquisition->Analysis Conclusion Conclusion on Vasodilatory Effect and Mechanism Analysis->Conclusion

Caption: General experimental workflow for investigating vasodilation.

Conclusion

Tolperisone's vasodilatory properties, particularly its selective action on skeletal muscle vasculature, present an interesting area for further research and potential therapeutic application. While its primary clinical use remains as a muscle relaxant for spasticity, the ability to improve blood flow could be beneficial in conditions where muscle spasm is associated with localized ischemia. The favorable side-effect profile of tolperisone, especially the lack of significant sedation, makes it a compelling candidate for development where both muscle relaxation and enhanced blood perfusion are desired. Further clinical studies are warranted to fully elucidate the therapeutic benefits of this dual action.

References

A Comparative Guide to the Drug Interaction Potential of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Non-steroidal anti-inflammatory drugs (NSAIDs) are widely utilized for their analgesic, anti-inflammatory, and antipyretic properties. However, their potential for significant drug-drug interactions (DDIs) presents a critical consideration for researchers and clinicians. These interactions, primarily rooted in pharmacokinetic and pharmacodynamic mechanisms, can alter the efficacy and safety profiles of co-administered therapies, leading to adverse events. This guide provides a comparative analysis of the interaction potential of common NSAIDs with frequently prescribed drug classes, supported by experimental data and detailed methodologies.

Quantitative Analysis of NSAID Drug Interactions

The following table summarizes the interaction potential of various NSAIDs with anticoagulants, antihypertensives, and Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs). The data is compiled from multiple clinical and observational studies.

NSAID Interacting Drug Class Quantitative Measure of Interaction Clinical Outcome References
Non-Selective NSAIDs (e.g., Ibuprofen, Naproxen)Anticoagulants (Warfarin)- INR Increase: Up to 15%[1] - GI Bleeding Risk: OR 1.98 (95% CI: 1.55–2.53) when combined vs. Warfarin alone[2]Increased risk of major gastrointestinal bleeding.[1][2][3][1][2][3]
Antihypertensives (ACEi, ARBs, Diuretics)- SBP Increase: Ibuprofen and Piroxicam elevated SBP by 7.7-9.9% in patients on Lisinopril/HCTZ[4] - Naproxen significantly increased SBP in patients on Ramipril or Valsartan[5]Attenuation of the antihypertensive effect, leading to elevated blood pressure.[4][6][7][8][4][5][6][7][8]
Antihypertensives (Calcium Channel Blockers)- Amlodipine's effect was not significantly blunted by Ibuprofen or Piroxicam (BP increase of 1.1-1.6%)[4]Generally considered a safer combination as the antihypertensive effect is less likely to be affected.[6][7][4][6][7]
SSRIs - Upper GI Bleed Risk: RR ranged from 3.3-15.6 (Combined vs. Neither)[9] - Incidence Rate Ratio (IRR) for peptic ulcer drug prescription: 12.4 (Combined vs. TCAs)[10][11]Synergistically increased risk of gastrointestinal bleeding and other adverse GI outcomes.[9][10][12][13][9][10][12][13]
COX-2 Inhibitors (e.g., Celecoxib, Etoricoxib)Anticoagulants (Warfarin)- GI Bleeding Risk: OR 1.90 (95% CI: 1.46–2.46) when combined vs. Warfarin alone[2]Increased risk of gastrointestinal bleeding, similar to non-selective NSAIDs.[2][2]
Antihypertensives (ACEi, ARBs)- Etoricoxib use was associated with a high risk of SBP rise (OR 21.0; 95% CI: 3.7–120.6)[14]Significant attenuation of antihypertensive effects.[14][14]

Experimental Protocols for Assessing Drug Interactions

The evaluation of drug-drug interaction potential is a cornerstone of preclinical and clinical drug development. Standardized in vitro and in vivo methodologies are employed to identify and characterize these interactions.

In Vitro Metabolism-Mediated Interaction Assays

In vitro studies are essential for early screening of a drug's potential to act as a perpetrator (inhibitor or inducer) or victim of a metabolic DDI.[15] These assays primarily focus on cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of numerous NSAIDs.[16]

Objective: To determine if an investigational drug inhibits or induces major CYP enzymes, thereby affecting the metabolism of co-administered drugs.

Methodology: CYP Inhibition Assay (Reversible and Time-Dependent)

  • System Preparation: Human liver microsomes (HLMs) are commonly used as they contain a full complement of CYP enzymes. Alternatively, recombinant human CYP enzymes can be used to identify specific isoform interactions.[17][18]

  • Incubation: The investigational drug (potential inhibitor) is pre-incubated with the HLM or recombinant enzyme system. For time-dependent inhibition (TDI) studies, this pre-incubation period is extended (e.g., 30 minutes) in the presence of a cofactor like NADPH to allow for potential mechanism-based inactivation.[19]

  • Substrate Addition: A probe substrate, specific to the CYP isoform being investigated (e.g., diclofenac (B195802) for CYP2C9), is added to the reaction mixture.[16]

  • Reaction & Quenching: The metabolic reaction is allowed to proceed for a defined period before being stopped (quenched) by adding a solvent like acetonitrile (B52724) or methanol.

  • Analysis: The mixture is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the formation of the substrate's metabolite.

  • Data Interpretation: A decrease in metabolite formation in the presence of the investigational drug indicates inhibition. The data is used to calculate the IC50 (concentration causing 50% inhibition) and Ki (inhibition constant).[19]

In Vivo Anti-Inflammatory and DDI Models

In vivo animal models are used to confirm in vitro findings and evaluate the pharmacodynamic consequences of DDIs.

Objective: To assess the impact of a co-administered drug on the anti-inflammatory efficacy and safety profile of an NSAID in a living organism.

Methodology: Carrageenan-Induced Paw Edema Model

  • Animal Model: Rats or mice are typically used for this model.[20]

  • Drug Administration: Animals are divided into groups: Vehicle control, NSAID alone, interacting drug alone, and NSAID plus interacting drug. The drugs are administered orally or via injection prior to the inflammatory challenge.

  • Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar region of the animal's hind paw to induce localized, acute inflammation and edema.[20]

  • Measurement: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 0, 30, 60, 120, 180 minutes) after the carrageenan injection.[20]

  • Analysis: The percentage of edema inhibition is calculated by comparing the paw volume in the drug-treated groups to the vehicle control group. A significant difference in edema inhibition between the "NSAID alone" group and the "NSAID plus interacting drug" group indicates a pharmacodynamic interaction.

  • Safety Assessment: For interactions affecting safety (e.g., with anticoagulants), endpoints such as bleeding time or gastric ulceration can be measured following drug administration.

Visualizing Interaction Pathways and Workflows

Workflow for In Vitro DDI Screening

Caption: Standard experimental workflow for in vitro drug-drug interaction (DDI) screening.

Pharmacodynamic Interaction of NSAIDs and Antihypertensives

Caption: Mechanism of NSAID interaction with certain antihypertensive agents.

Synergistic Risk of GI Bleeding

Caption: Combined mechanisms leading to increased GI bleeding risk.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Tolperisone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like Tolperisone Hydrochloride is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also prevents the contamination of ecosystems. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.

Regulatory Framework

The disposal of pharmaceutical waste, including this compound, is governed by multiple federal and state regulations. Key agencies in the United States include the Environmental Protection Agency (EPA), which regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), and the Drug Enforcement Administration (DEA), which oversees the disposal of controlled substances.[1][2][3][4] It is imperative to comply with all federal, state, and local environmental control regulations.[5]

Disposal Procedures for this compound

The primary recommendation for the disposal of this compound is to utilize a licensed disposal company for surplus and non-recyclable solutions.[6] This ensures that the compound is handled and treated in a compliant and environmentally sound manner.

Step-by-Step Disposal Protocol:

  • Segregation and Labeling:

    • Do not mix this compound with other waste streams.[6][7]

    • Keep the compound in its original, clearly labeled container.[6][7] If the original container is not available, use a secure, leak-proof container and label it clearly with the chemical name.

  • Consult Safety Data Sheet (SDS):

    • Always refer to the specific Safety Data Sheet provided with the this compound for detailed handling and disposal instructions.

  • Engage a Licensed Waste Disposal Service:

    • Contact a certified hazardous waste disposal company to manage the collection and treatment of this compound. These companies are equipped to handle chemical incineration with afterburners and scrubbers, which is a recommended disposal method.[6]

  • Handling Spills:

    • In the event of a small spill, use appropriate tools to place the solid material into a convenient waste disposal container.[5]

    • For larger spills, use a shovel to transfer the material into a suitable waste disposal container.[5]

    • After the bulk material is removed, clean the contaminated surface by spreading water on it and dispose of the cleaning materials according to local and regional authority requirements.[5]

    • Prevent spilled material from entering drains or sewer systems.[6]

Alternative Disposal Method (When a licensed service is not immediately available):

While not the preferred method for a laboratory setting, if a licensed disposal service is not an option and for very small quantities, the following procedure, adapted from general pharmaceutical disposal guidelines, can be considered. However, this should be cleared with your institution's environmental health and safety department.

  • Deactivation:

    • Do not flush this compound down the toilet or drain.[2][6]

    • Mix the compound with an unappealing substance such as dirt, cat litter, or used coffee grounds.[8][9][10][11] Do not crush tablets or capsules.[8][10]

  • Containment:

    • Place the mixture in a sealed container, such as a sealable plastic bag, to prevent leakage.[8][9][10][11]

  • Final Disposal:

    • Dispose of the sealed container in the regular laboratory or municipal trash.[10]

    • Remove or obscure all personal or identifying information from the original packaging before recycling or discarding it.[9]

Personal Protective Equipment (PPE)

When handling this compound for disposal, it is crucial to wear appropriate personal protective equipment to avoid exposure.

PPE ComponentSpecification
Gloves Inspected prior to use; use proper glove removal technique.[6]
Eye Protection Safety glasses.[5]
Respiratory Dust respirator.[5]
Clothing Lab coat.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

TolperisoneDisposalWorkflow This compound Disposal Workflow start Start: Unused/Expired This compound check_sds Consult Safety Data Sheet (SDS) and Institutional EHS Guidelines start->check_sds spill_handling Handle Spills per SDS start->spill_handling licensed_disposal Engage Licensed Waste Disposal Service check_sds->licensed_disposal Primary Protocol alternative_disposal Alternative Disposal (Consult EHS) check_sds->alternative_disposal If no licensed service and EHS approves end End: Compliant Disposal licensed_disposal->end collect_spill Collect spilled material in a labeled, sealed container spill_handling->collect_spill Yes collect_spill->licensed_disposal alternative_disposal->licensed_disposal No mix_and_seal Mix with inert substance (e.g., cat litter, coffee grounds) and place in a sealed bag. alternative_disposal->mix_and_seal Yes trash_disposal Dispose of in municipal trash mix_and_seal->trash_disposal trash_disposal->end

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Tolperisone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Tolperisone Hydrochloride. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, especially in its solid, powdered form, the following personal protective equipment is mandatory to prevent skin and eye contact, and inhalation.[1][2][3]

PPE CategoryItemSpecification
Eye/Face Protection Safety GlassesMust be equipped with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[1][4][5]
Face ShieldRecommended when there is a significant risk of splashing or dust generation.[4]
Hand Protection Protective GlovesChemical-resistant gloves (e.g., nitrile rubber) must be worn.[1][4][5] Gloves should be inspected before use and disposed of properly after handling the compound.[1][4]
Body Protection Lab Coat/Protective ClothingA lab coat or other protective clothing is required to prevent skin exposure.[1][3] For larger quantities or in case of a spill, impervious clothing or a full suit may be necessary.[2][3][6]
Respiratory Protection Dust Respirator/MaskA NIOSH-approved N100 or CEN-approved FFP3 particulate respirator is recommended as a backup to engineering controls, especially when dust may be generated.[5] If a respirator is the sole means of protection, a full-face supplied air respirator must be used.[5]

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal minimizes risks.

2.1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][5]

  • Recommended storage temperature is often refrigerated at 4°C.[2]

  • Keep away from direct sunlight and sources of ignition.[2]

2.2. Handling and Use:

  • Always handle this compound in a well-ventilated area, preferably within a laboratory fume hood or with other local exhaust ventilation.[1][4][5]

  • Avoid the formation of dust and aerosols.[1][2][4][5]

  • Do not eat, drink, or smoke in areas where the compound is handled or stored.[1][2]

  • Wash hands thoroughly after handling the substance.[1][2][4]

2.3. Experimental Workflow Diagram:

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Well-Ventilated Workspace A->B C Weigh/Measure Compound B->C D Perform Experiment C->D E Decontaminate Surfaces D->E F Dispose of Waste E->F G Doff and Dispose of PPE F->G H Wash Hands G->H

Caption: This diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

Emergency and Disposal Plan

Immediate and appropriate action during an emergency is critical.

3.1. Accidental Release Measures:

  • Small Spills:

    • Avoid generating dust.[1][4][5][7]

    • Wearing appropriate PPE, gently sweep or vacuum the spilled solid material and place it in a suitable, closed container for disposal.[1][4][5]

    • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • Large Spills:

    • Evacuate the area.

    • Ensure adequate ventilation.

    • Wear a full suit, splash goggles, dust respirator, boots, and gloves.[3]

    • Contain the spill and prevent it from entering drains or waterways.[1][2][4]

    • Follow the cleanup procedure for small spills.

3.2. First Aid Measures:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek medical attention.[1][2]

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water.[1][2] Remove contaminated clothing.[2] If irritation persists, seek medical attention.

  • If inhaled: Move the person to fresh air.[1][2] If not breathing, give artificial respiration.[1] Seek medical attention.[1][2]

  • If swallowed: Do NOT induce vomiting.[3] Rinse mouth with water.[1][2] Never give anything by mouth to an unconscious person.[1][3][7] Seek immediate medical attention.[1]

3.3. Disposal Plan:

  • Dispose of waste this compound and contaminated materials through a licensed professional waste disposal service.[1][4]

  • Do not allow the chemical to enter drains or the environment.[1][4]

  • Contaminated packaging should be treated as the product itself and disposed of accordingly.[1][4]

3.4. Emergency Response Logic Diagram:

G Emergency Response for this compound Exposure Exposure Exposure Occurs Identify Identify Route of Exposure Exposure->Identify Eye Eye Contact Identify->Eye Skin Skin Contact Identify->Skin Inhalation Inhalation Identify->Inhalation Ingestion Ingestion Identify->Ingestion FlushEyes Flush Eyes with Water (15 min) Eye->FlushEyes WashSkin Wash Skin with Soap & Water Skin->WashSkin FreshAir Move to Fresh Air Inhalation->FreshAir RinseMouth Rinse Mouth, Do Not Induce Vomiting Ingestion->RinseMouth SeekMedical Seek Immediate Medical Attention FlushEyes->SeekMedical WashSkin->SeekMedical FreshAir->SeekMedical RinseMouth->SeekMedical

Caption: This flowchart illustrates the immediate actions to be taken in the event of an accidental exposure to this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tolperisone Hydrochloride
Reactant of Route 2
Reactant of Route 2
Tolperisone Hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。